TSPO ligand-3
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Eigenschaften
Molekularformel |
C34H44N2O9 |
|---|---|
Molekulargewicht |
624.7 g/mol |
IUPAC-Name |
4-[3-[(1R)-3-(3,4-dimethoxyphenyl)-1-[1-(3,3-dimethyl-2-oxopentanoyl)piperidine-2-carbonyl]oxypropyl]anilino]-4-oxobutanoic acid |
InChI |
InChI=1S/C34H44N2O9/c1-6-34(2,3)31(40)32(41)36-19-8-7-12-25(36)33(42)45-26(15-13-22-14-16-27(43-4)28(20-22)44-5)23-10-9-11-24(21-23)35-29(37)17-18-30(38)39/h9-11,14,16,20-21,25-26H,6-8,12-13,15,17-19H2,1-5H3,(H,35,37)(H,38,39)/t25?,26-/m1/s1 |
InChI-Schlüssel |
FTAKPNRZIJEFIG-FXDYGKIASA-N |
Isomerische SMILES |
CCC(C)(C)C(=O)C(=O)N1CCCCC1C(=O)O[C@H](CCC2=CC(=C(C=C2)OC)OC)C3=CC(=CC=C3)NC(=O)CCC(=O)O |
Kanonische SMILES |
CCC(C)(C)C(=O)C(=O)N1CCCCC1C(=O)OC(CCC2=CC(=C(C=C2)OC)OC)C3=CC(=CC=C3)NC(=O)CCC(=O)O |
Herkunft des Produkts |
United States |
Foundational & Exploratory
The Evolution of TSPO Ligands: A Technical Guide to the Third Generation
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the landscape of Translocator Protein (TSPO) ligands, with a primary focus on the emergence and characteristics of the third generation. We will delve into the core scientific principles, comparative data, experimental methodologies, and signaling pathways that are crucial for understanding and advancing research in this field.
Introduction: The Translocator Protein (TSPO) as a Therapeutic and Imaging Target
The 18 kDa Translocator Protein (TSPO), previously known as the peripheral benzodiazepine receptor, is a highly conserved protein primarily located on the outer mitochondrial membrane.[1] Under normal physiological conditions, TSPO expression in the central nervous system is low. However, its expression is significantly upregulated in activated microglia and astrocytes during neuroinflammation, making it a valuable biomarker for a range of neurological and psychiatric disorders.[2][3] This upregulation has positioned TSPO as a key target for both diagnostic imaging, primarily through Positron Emission Tomography (PET), and therapeutic intervention.
The development of TSPO ligands has progressed through three distinct generations, each aiming to improve upon the limitations of its predecessors.
A Generational Leap: Overcoming Hurdles in TSPO Ligand Development
The journey of TSPO ligand development has been marked by a continuous effort to enhance binding affinity, specificity, and imaging properties while minimizing off-target effects and inter-subject variability.
-
First-Generation Ligands: The prototypical first-generation ligand, [11C]-(R)-PK11195, was instrumental in establishing TSPO as a viable imaging target. However, its clinical utility was hampered by high lipophilicity, leading to significant non-specific binding and a low signal-to-noise ratio.[1][3]
-
Second-Generation Ligands: To address the shortcomings of the first generation, ligands such as [11C]PBR28, [11C]DPA-713, and [18F]FEPPA were developed. These ligands exhibited higher binding affinity and improved imaging characteristics. However, a major challenge emerged with the discovery of their sensitivity to a common single nucleotide polymorphism (SNP) in the TSPO gene (rs6971). This polymorphism results in three different binding phenotypes: high-affinity binders (HABs), mixed-affinity binders (MABs), and low-affinity binders (LABs), complicating the interpretation of PET imaging data across different individuals.
-
Third-Generation Ligands: The primary goal in the development of third-generation TSPO ligands was to overcome the SNP sensitivity of the second generation, while retaining their favorable high binding affinity and improved signal-to-noise ratio. These newer ligands aim to provide more reliable and consistent quantification of TSPO expression across the entire patient population. Key examples of third-generation ligands include [11C]ER176 and [18F]GE-180 .
Quantitative Data Presentation: A Comparative Analysis
The following tables summarize key quantitative data for representative TSPO ligands from each generation, allowing for a direct comparison of their binding affinities and pharmacokinetic properties.
Table 1: Comparative Binding Affinities (Ki and IC50) of TSPO Ligands
| Generation | Ligand | Ki (nM) | IC50 (nM) | Species/Tissue |
| First | [11C]-(R)-PK11195 | 9.3 | - | Human |
| Ro5-4864 | 20.04 ± 2.36 | 4.1 | - | |
| Second | [11C]DAA1106 | 0.043 (rat), 0.188 (monkey) | - | Rat, Monkey Brain Mitochondria |
| [11C]PBR28 | 0.68 (rat), 0.94 (monkey), 2.5 (human) | - | Rat, Monkey, Human | |
| [11C]DPA-713 | - | - | - | |
| [18F]FEPPA | - | - | - | |
| AC-5216 | 0.297 (rat) | 3.04 (rat C6 glioma), 2.73 (human Hs638 glioma) | Rat Brain, Glioma Cells | |
| Third | [11C]ER176 | 3.1 (rat) | - | Rat |
| [18F]GE-180 | - | - | - | |
| [18F]CB251 | 0.27 | LAB/HAB ratio: 1.14 | - | |
| [11C]VC701 | - | 0.11 | - |
Table 2: Comparative Pharmacokinetic Properties of TSPO Ligands
| Generation | Ligand | Brain Uptake | Key Pharmacokinetic Features |
| First | [11C]-(R)-PK11195 | Low | High non-specific binding, low signal-to-noise ratio. |
| Second | [11C]PBR28 | High | High signal-to-noise ratio, but highly sensitive to rs6971 SNP (approx. 50-fold difference in affinity between HABs and LABs). |
| [11C]DAA1106 | High | Sensitive to rs6971 SNP (approx. 4-fold difference in affinity between HABs and LABs). | |
| Third | [11C]ER176 | High | High signal-to-noise ratio, significantly reduced sensitivity to rs6971 SNP, and no significant brain radiometabolites. |
| [18F]GE-180 | Variable | Low brain penetration in the absence of blood-brain barrier disruption. |
Experimental Protocols
This section provides detailed methodologies for key experiments essential for the characterization of third-generation TSPO ligands.
Radioligand Binding Assay (Competitive Inhibition)
This protocol is adapted from standard methods described in the literature.
Objective: To determine the binding affinity (Ki) of a novel unlabeled TSPO ligand by measuring its ability to compete with a radiolabeled ligand for binding to TSPO in a membrane preparation.
Materials:
-
Membrane Preparation: Isolated mitochondrial membranes from cells or tissues expressing TSPO.
-
Radioligand: A tritiated ([3H]) or radioiodinated ([125I]) TSPO ligand with known high affinity and saturation binding characteristics (e.g., [3H]PK11195).
-
Unlabeled Test Ligand: The novel third-generation TSPO ligand of interest.
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Cold assay buffer.
-
Scintillation Cocktail.
-
Glass Fiber Filters.
-
Filtration Apparatus.
-
Scintillation Counter.
Procedure:
-
Membrane Preparation:
-
Homogenize cells or tissue in a suitable lysis buffer.
-
Centrifuge the homogenate to pellet the nuclei and cellular debris.
-
Centrifuge the resulting supernatant at a higher speed to pellet the mitochondrial fraction.
-
Resuspend the mitochondrial pellet in assay buffer.
-
Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well in triplicate:
-
A fixed volume of membrane preparation (typically 20-100 µg of protein).
-
A fixed concentration of the radioligand (typically at or near its Kd value).
-
Increasing concentrations of the unlabeled test ligand.
-
For total binding, add assay buffer instead of the unlabeled ligand.
-
For non-specific binding, add a high concentration of a known TSPO ligand (e.g., unlabeled PK11195) to saturate the receptors.
-
-
-
Incubation:
-
Incubate the plate at a defined temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
-
Filtration:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
-
Counting:
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding at each concentration of the test ligand: Specific Binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the logarithm of the test ligand concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test ligand that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
In Vivo PET Imaging Protocol with a Third-Generation TSPO Ligand (e.g., [11C]ER176)
This protocol is a generalized procedure based on clinical research practices.
Objective: To quantify the in vivo distribution and density of TSPO in the brain using a third-generation radioligand.
Procedure:
-
Subject Preparation:
-
Obtain informed consent from the participant.
-
Perform genotyping for the rs6971 SNP.
-
Position the subject comfortably in the PET scanner.
-
A transmission scan is performed for attenuation correction.
-
-
Radioligand Administration:
-
A bolus of the radiolabeled third-generation TSPO ligand (e.g., [11C]ER176) is administered intravenously.
-
-
Dynamic PET Scan:
-
A dynamic emission scan is acquired over a period of 90-120 minutes.
-
-
Arterial Blood Sampling (for full quantitative analysis):
-
Arterial blood samples are collected throughout the scan to measure the concentration of the radioligand in plasma and to determine the fraction of unchanged parent compound versus radiometabolites.
-
-
Image Reconstruction and Analysis:
-
The PET data is reconstructed into a series of images over time.
-
Regions of interest (ROIs) are drawn on the images, often co-registered with an anatomical MRI scan.
-
Kinetic modeling (e.g., two-tissue compartment model) is applied to the time-activity curves from the ROIs and the arterial input function to estimate parameters such as the total volume of distribution (VT), which is proportional to TSPO density.
-
For simplified quantification, standardized uptake value ratios (SUVRs) can be calculated by normalizing the uptake in a target region to a pseudo-reference region.
-
Visualizing the Core Concepts
The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways, experimental workflows, and logical relationships relevant to third-generation TSPO ligands.
TSPO Signaling Pathways
Experimental Workflow for TSPO Ligand Development
Logical Relationship of TSPO Ligand Generations
Conclusion and Future Directions
Third-generation TSPO ligands represent a significant advancement in the field of neuroinflammation imaging. By mitigating the impact of the rs6971 SNP, these ligands offer the potential for more accurate and reliable quantification of TSPO expression across diverse patient populations. This improved precision is crucial for advancing our understanding of the role of neuroinflammation in various CNS disorders and for the development of novel therapeutics.
Future research will likely focus on the development of additional third-generation ligands with even more favorable pharmacokinetic profiles and the exploration of their utility in a wider range of clinical applications. Furthermore, the continued investigation of the downstream signaling pathways activated by these ligands will provide deeper insights into the complex role of TSPO in health and disease, paving the way for the development of TSPO-targeted therapies. The ongoing clinical trials with these advanced ligands are poised to further solidify the role of TSPO as a critical biomarker in neuroscience research and clinical practice.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Discovery and Development of Novel TSPO PET Ligands
The translocator protein (TSPO), an 18 kDa protein located on the outer mitochondrial membrane, has emerged as a critical biomarker for neuroinflammation.[1][2][3] Under normal physiological conditions, TSPO expression in the brain is minimal.[1][2] However, in response to brain injury or disease, its expression is significantly upregulated, primarily in activated microglia and astrocytes. This characteristic makes TSPO an ideal target for positron emission tomography (PET) imaging, enabling the in vivo visualization and quantification of neuroinflammatory processes associated with a wide range of neurological and psychiatric disorders.
The development of TSPO-targeted PET radioligands has been an evolutionary process, categorized into distinct generations, each aiming to improve upon the last. This guide provides a comprehensive overview of this evolution, detailing the ligands, experimental methodologies, and the logical workflow underpinning their discovery and development.
Generations of TSPO PET Ligands: An Evolutionary Perspective
The journey of TSPO PET ligand development can be divided into three main generations, each with distinct advantages and disadvantages.
First-Generation Ligands: The field was pioneered by --INVALID-LINK---PK11195 , an isoquinoline carboxamide. For many years, it was the most widely used radioligand for imaging TSPO. Despite its foundational role, --INVALID-LINK---PK11195 suffers from significant limitations, including high lipophilicity, which leads to high non-specific binding, low brain uptake, and a poor signal-to-noise ratio, making the quantification of subtle inflammatory changes challenging.
Second-Generation Ligands: To address the shortcomings of the first generation, a wave of second-generation ligands was developed. These compounds, from diverse chemical classes such as phenoxyphenyl-acetamides ([¹¹C]PBR28, [¹⁸F]FEPPA) and pyrazolopyrimidines ([¹¹C]DPA-713, [¹⁸F]DPA-714), offered significant improvements. They typically exhibit higher binding affinity and lower lipophilicity, resulting in a superior signal-to-noise ratio and better imaging characteristics.
However, their clinical application revealed a major hurdle: sensitivity to a single nucleotide polymorphism (SNP), rs6971, in the TSPO gene. This genetic variation results in three distinct binding phenotypes: high-affinity binders (HABs), mixed-affinity binders (MABs), and low-affinity binders (LABs). This variability complicates clinical studies, as it can lead to underestimation of TSPO expression in MAB and LAB individuals and necessitates genotyping of all participants.
Third-Generation Ligands: The most recent efforts have focused on developing third-generation ligands. The primary goal is to create radiotracers that combine the excellent signal quality of the second-generation ligands with the insensitivity to the rs6971 polymorphism characteristic of the first generation. Prominent examples include [¹¹C]ER176 and [¹⁸F]GE-180 , which show promise in providing robust quantification of TSPO across all genotypes, thereby simplifying clinical research and enhancing their diagnostic utility.
Quantitative Data of Representative TSPO PET Ligands
The following tables summarize key quantitative data for selected TSPO PET ligands, facilitating comparison across generations.
| Table 1: First-Generation TSPO Ligand | |||
| Ligand | Chemical Class | Binding Affinity (Ki, nM) | Lipophilicity (logP) |
| --INVALID-LINK---PK11195 | Isoquinoline Carboxamide | 9.3 (racemate) | 3.4 |
| Table 2: Second-Generation TSPO Ligands | ||||
| Ligand | Chemical Class | Binding Affinity (Ki, nM) | Lipophilicity (logP) | rs6971 Sensitivity (HAB/LAB Affinity Ratio) |
| [¹¹C]PBR28 | Phenoxyphenyl-acetamide | ~0.6 (HAB) | ~3.2 | ~50-fold |
| [¹¹C]DPA-713 | Pyrazolopyrimidine | 4.7 | 2.4 | High |
| [¹⁸F]DPA-714 | Pyrazolopyrimidine | 7.0 | 3.1 | High |
| [¹¹C]AC-5216 | Phenoxyphenyl-acetamide | 0.61 | 2.9 | Moderate |
| [¹⁸F]FEPPA | Phenoxyphenyl-acetamide | 2.1 | 2.9 | High |
| Table 3: Third-Generation TSPO Ligands | ||||
| Ligand | Chemical Class | Binding Affinity (Ki, nM) | Lipophilicity (logP) | rs6971 Sensitivity (HAB/LAB Affinity Ratio) |
| [¹¹C]ER176 | Phenyl-imidazo[1,2-a]pyridine acetamide | ~0.1-0.3 | 2.9 | Low (~1.5) |
| [¹⁸F]GE-180 | Tricyclic Indole | ~1.5 (HAB) | 3.2 | Low |
Experimental Protocols in TSPO Ligand Development
The development of a successful PET ligand is a multi-stage process involving rigorous preclinical evaluation.
Ligand Synthesis and Radiochemistry
-
Precursor Synthesis: The non-radioactive ligand ("cold standard") and a suitable precursor for radiolabeling are synthesized using multi-step organic chemistry. For ¹⁸F-labeling, the precursor often contains a leaving group (e.g., tosylate, mesylate, or nitro group) that can be displaced by [¹⁸F]fluoride. For ¹¹C-labeling, a precursor with a free amine or hydroxyl group is often used for methylation with [¹¹C]methyl iodide or [¹¹C]methyl triflate.
-
Radiolabeling:
-
[¹⁸F]Fluorination: The most common method is nucleophilic substitution. [¹⁸F]Fluoride is produced in a cyclotron and activated using a phase-transfer catalyst (e.g., Kryptofix 2.2.2) and a weak base (e.g., potassium carbonate). The activated [¹⁸F]fluoride then displaces the leaving group on the precursor molecule, typically at elevated temperatures in an appropriate solvent (e.g., acetonitrile or DMSO).
-
[¹¹C]Methylation: [¹¹C]CO₂ from the cyclotron is converted to [¹¹C]CH₃I or [¹¹C]CH₃OTf. This radiolabeling agent is then reacted with the precursor to attach the ¹¹C-methyl group.
-
-
Purification: The crude reaction mixture is purified, usually by high-performance liquid chromatography (HPLC), to separate the radiolabeled product from unreacted precursor and byproducts. The final product is formulated in a physiologically compatible solution for injection.
In Vitro Evaluation
-
Competitive Binding Assays: This assay determines the binding affinity (Ki) of the novel ligand for TSPO.
-
Tissue Preparation: Membranes are prepared from a tissue known to be rich in TSPO, such as rat kidney or brain tissue from a neuroinflammation model.
-
Assay: The membranes are incubated with a known radioligand for TSPO (e.g., [³H]PK11195) and varying concentrations of the novel, non-radioactive test compound.
-
Analysis: The amount of bound radioactivity is measured. The concentration of the test compound that inhibits 50% of the specific binding of the known radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
-
-
In Vitro Autoradiography: This technique visualizes the distribution of TSPO binding sites.
-
Tissue Slices: Unfixed, frozen brain sections (10-20 µm thick) from animal models (e.g., rats with lipopolysaccharide-induced neuroinflammation) are used.
-
Incubation: The slices are incubated with the novel radioligand (e.g., [¹⁸F]DPA-714). Adjacent sections are incubated with the radioligand plus an excess of a non-radioactive TSPO ligand (e.g., PK11195) to determine non-specific binding.
-
Imaging: The dried slides are exposed to a phosphor imaging plate or film. The resulting image shows the regional distribution of specific radioligand binding, which can be compared with histology to confirm binding to areas of microglial activation.
-
In Vivo Preclinical Evaluation
-
PET Imaging in Animal Models: This is a crucial step to assess the ligand's behavior in a living system.
-
Animal Model: Rodents or non-human primates are often used. Neuroinflammation can be induced chemically (e.g., with kainic acid or LPS) to create a region of high TSPO expression.
-
Radiotracer Administration: The radioligand is administered intravenously.
-
Dynamic PET Scan: A dynamic scan (e.g., 60-90 minutes) is acquired to measure the tracer's uptake and clearance from the brain over time.
-
Metabolite Analysis: Blood samples are taken at multiple time points to measure the concentration of the parent radioligand and its radioactive metabolites in plasma. This is critical as brain-penetrant radiometabolites can confound the PET signal.
-
Kinetic Modeling: The time-activity curves (TACs) from different brain regions are analyzed using compartmental models to calculate key quantitative parameters like the total distribution volume (V_T) and the non-displaceable binding potential (BP_ND), which reflects the density of available TSPO sites.
-
Blocking Studies: To confirm in vivo specificity, a separate PET scan is performed after pre-treatment with a high dose of a non-radioactive TSPO ligand. A significant reduction in the PET signal confirms that the radioligand is binding specifically to TSPO.
-
Visualizing Key Pathways and Workflows
Diagrams created using the DOT language provide a clear visual representation of complex biological and experimental processes.
TSPO Signaling and Function
TSPO is implicated in several mitochondrial functions. Its best-characterized role is in the transport of cholesterol from the outer to the inner mitochondrial membrane, which is the rate-limiting step in the synthesis of neurosteroids. It is also thought to be involved in modulating mitochondrial respiration, apoptosis, and calcium signaling.
Caption: TSPO's role in mitochondrial cholesterol transport and cellular functions.
Ligand Discovery and Development Workflow
The path from a chemical concept to a clinically viable PET ligand is a systematic, multi-step process designed to identify candidates with optimal properties for imaging.
Caption: The workflow for developing a novel TSPO PET radioligand.
Conclusion and Future Directions
The development of TSPO PET ligands has significantly advanced our ability to study neuroinflammation in vivo. Second and third-generation tracers offer vastly improved imaging properties over the original --INVALID-LINK---PK11195. The ongoing development of third-generation ligands that are insensitive to the rs6971 polymorphism is crucial for simplifying clinical trials and enabling broader diagnostic application.
Future research is focused on several key areas. A major goal is the development of ligands that can distinguish between different phenotypes of activated microglia (e.g., pro-inflammatory vs. anti-inflammatory), which would provide deeper insights into the specific nature of the neuroinflammatory response. Furthermore, a more complete understanding of the functional consequences of the TSPO PET signal is needed to fully translate these powerful imaging tools into clinical practice for diagnosing disease, tracking progression, and monitoring the efficacy of novel anti-inflammatory therapies.
References
An In-Depth Technical Guide to the Mechanism of Action of Third-Generation TSPO Ligands
Abstract
The 18 kDa translocator protein (TSPO), predominantly located on the outer mitochondrial membrane, has emerged as a significant biomarker and therapeutic target for neuroinflammation and a variety of neurological disorders.[1][2] Its expression is markedly upregulated in activated microglia and astrocytes during brain injury or inflammation.[3][4] The development of TSPO-targeting ligands has evolved through three generations, each aiming to improve imaging signal and binding characteristics. Third-generation ligands, in particular, were designed to offer the high specific binding of their predecessors while overcoming a critical limitation: sensitivity to a common single nucleotide polymorphism (SNP rs6971) that causes variable binding affinities in the human population.[5] This guide provides a detailed examination of the molecular mechanisms of action of these advanced ligands, focusing on their roles in neurosteroidogenesis, direct mitochondrial modulation, and the attenuation of neuroinflammatory pathways. It consolidates quantitative data, details key experimental methodologies, and provides visual representations of the core biological processes for researchers and drug development professionals.
Introduction: TSPO as a Therapeutic Target and the Evolution of its Ligands
TSPO is a five-transmembrane domain protein that is a key component of a multi-protein complex at the interface between the outer and inner mitochondrial membranes. This complex, often termed the mitochondrial permeability transition pore (mPTP), is thought to include the voltage-dependent anion channel (VDAC) on the outer membrane and the adenine nucleotide translocase (ANT) on the inner membrane. This strategic location positions TSPO to influence a variety of critical cellular functions, including cholesterol transport, mitochondrial respiration, and apoptosis. In the central nervous system (CNS), TSPO levels are low under normal physiological conditions but are significantly upregulated in glial cells during neuroinflammatory responses, making it an ideal target for both imaging and therapeutic intervention.
The pharmacological pursuit of TSPO has led to the development of successive generations of ligands:
-
First-Generation: Prototypical ligands like [11C]PK11195 were pivotal in establishing TSPO as an imaging biomarker. However, they are hampered by a low signal-to-noise ratio, high non-specific binding, and poor brain permeability.
-
Second-Generation: Ligands such as [11C]PBR28 and [18F]DPA-714 offered significantly improved imaging properties and higher binding affinity. Their widespread clinical use was complicated by the discovery of their sensitivity to the rs6971 polymorphism in the TSPO gene, which results in three distinct binding phenotypes: high-affinity binders (HABs), mixed-affinity binders (MABs), and low-affinity binders (LABs), requiring genetic pre-screening of subjects.
-
Third-Generation: This latest class of ligands, including compounds like [11C]ER176 and [18F]GE180, was developed to retain the high specific signal of the second generation while demonstrating significantly reduced sensitivity to the rs6971 polymorphism. This key feature aims to provide a more uniform and reliable tool for quantifying TSPO expression across the entire population.
Core Mechanisms of Action: A Multifaceted Role
The mechanism of action for TSPO ligands is complex and subject to ongoing research, with evidence pointing towards several interconnected pathways. A significant debate exists between the long-held pharmacological view and more recent findings from genetic studies.
The Neurosteroidogenesis Hypothesis
The most established proposed function of TSPO is its role in steroid hormone synthesis. TSPO binds cholesterol with high affinity and facilitates its transport from the outer to the inner mitochondrial membrane. This translocation is the rate-limiting step in steroidogenesis, delivering the substrate to the cytochrome P450 side-chain cleavage enzyme (P450scc), which converts cholesterol into pregnenolone. Pregnenolone is the precursor to all other steroid hormones, including neurosteroids like allopregnanolone, which are potent positive allosteric modulators of the GABA-A receptor and possess anxiolytic, sedative, and neuroprotective properties.
Pharmacological studies have consistently shown that TSPO ligands can stimulate the production of neurosteroids in both in vitro and in vivo models. This mechanism is believed to be central to the anti-inflammatory and neuroprotective effects observed with these compounds.
Direct Mitochondrial Modulation
Beyond steroidogenesis, TSPO ligands directly influence mitochondrial function through TSPO's interaction with VDAC and other proteins in the mPTP. This interaction can modulate:
-
Mitochondrial Respiration and ATP Synthesis: Ligand binding can alter mitochondrial energy metabolism, impacting oxygen consumption and ATP production.
-
Reactive Oxygen Species (ROS) Generation: TSPO appears to be involved in the generation of ROS, which can act as a signaling molecule but also contributes to oxidative stress. Ligands may modulate this process, contributing to their neuroprotective effects.
-
Apoptosis: By influencing the mPTP, TSPO and its ligands can play a role in the initiation of the mitochondrial apoptosis pathway, including the release of cytochrome c.
The Pharmacological vs. Genetic Discrepancy
A critical point of discussion in the field is the discrepancy between data from pharmacological ligand studies and genetic knockout studies. While decades of research using ligands have supported TSPO's essential role in steroidogenesis, recent studies on TSPO knockout mice have shown that these animals are viable and exhibit no major impairment in steroid production. This suggests that TSPO may not be indispensable for this process, or that compensatory mechanisms exist. It also raises the possibility that some effects of TSPO ligands may be mediated through off-target interactions or by modulating TSPO functions that are distinct from basal steroidogenesis.
Downstream Signaling and Cellular Effects
The binding of a third-generation ligand to TSPO initiates a cascade of events that culminates in broad cellular and physiological effects, most notably the reduction of neuroinflammation.
Attenuation of Neuroinflammation
TSPO ligands have demonstrated potent anti-inflammatory effects in numerous preclinical models. This is achieved primarily through the modulation of activated microglia, the resident immune cells of the CNS. The proposed signaling pathway involves:
-
Ligand Binding: The ligand binds to TSPO on activated microglia.
-
Signal Transduction: This leads to either increased local neurosteroid synthesis or direct modulation of mitochondrial function (e.g., reduced ROS).
-
Phenotypic Shift: Microglia shift from a pro-inflammatory state to a less reactive or anti-inflammatory state.
-
Reduced Inflammatory Output: The release of pro-inflammatory cytokines (e.g., TNF-α, IL-1β), nitric oxide (NO), and other inflammatory mediators is significantly reduced.
Mitochondria-to-Nucleus Retrograde Signaling
Emerging evidence suggests that TSPO is part of a retrograde signaling pathway from the mitochondria to the nucleus. Studies have shown that TSPO ligands can induce rapid changes (within 15 minutes) in the expression of nuclear genes, including immediate early genes and transcription factors. This indicates that TSPO can translate mitochondrial status into nuclear transcriptional programs, a mechanism that may underlie its roles in cell proliferation, differentiation, and survival.
Quantitative Analysis of TSPO Ligands
The development of TSPO ligands has been driven by the goal of optimizing binding affinity (Ki) and in vivo performance. Third-generation ligands are notable for their high affinity across different genetic backgrounds.
Table 1: Comparative Binding Affinities (Ki) of Representative TSPO Ligands
| Ligand Generation | Ligand | Binding Affinity (Ki, nM) | Notes |
| First | --INVALID-LINK---PK11195 | 2.9 - 9.3 | Prototypical ligand; high non-specific binding. |
| Second | [11C]PBR28 | ~0.68 (rat), ~2.5 (human, HAB) | High affinity but sensitive to rs6971 polymorphism. |
| Second | [18F]DPA-714 | ~7.0 | High signal-to-noise but also SNP sensitive. |
| Second | [11C]DAA1106 | ~0.04 (rat), ~0.19 (monkey) | Very high affinity; SNP sensitive. |
| Third | [11C]ER176 | High Affinity (Specific value varies) | Considered a top-performing ligand with low SNP sensitivity. |
| Third | [18F]GE-180 | High Affinity (Specific value varies) | Low sensitivity to SNP but may have lower brain penetration. |
Note: Ki values can vary based on the tissue preparation (e.g., cell line, species, brain region) and assay conditions. Values for second-generation ligands in humans typically refer to High-Affinity Binders (HABs).
Key Experimental Protocols
Validating the mechanism of action of third-generation TSPO ligands relies on a suite of established in vitro and in vivo assays.
Radioligand Binding Affinity Assay
This is a fundamental technique to determine the affinity of a new ligand for TSPO.
-
Objective: To determine the dissociation constant (Kd) or inhibition constant (Ki) of a test ligand.
-
Methodology:
-
Preparation: Mitochondrial-rich fractions are isolated from tissue homogenates (e.g., rat brain) or cultured cells (e.g., C6 glioma cells).
-
Incubation: A constant, low concentration of a radiolabeled TSPO ligand (e.g., [3H]PK11195) is incubated with the mitochondrial preparation.
-
Competition: A range of concentrations of the unlabeled test ligand (the "competitor") is added to separate reactions.
-
Separation: The reaction is terminated, and bound radioligand is separated from unbound radioligand, typically by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Analysis: The data are plotted as percent inhibition versus competitor concentration. The IC50 (concentration of competitor that inhibits 50% of specific binding) is determined. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.
-
In Vitro Neuroinflammation Model
This assay assesses the anti-inflammatory potential of TSPO ligands.
-
Objective: To measure the ability of a ligand to suppress the production of inflammatory mediators from activated microglia.
-
Methodology:
-
Cell Culture: A microglial cell line (e.g., murine BV-2 cells) is cultured to an appropriate density.
-
Stimulation: Cells are treated with an inflammatory stimulus, most commonly lipopolysaccharide (LPS; 100 ng/mL), to induce an inflammatory phenotype.
-
Treatment: Concurrently or post-stimulation, cells are treated with various concentrations of the TSPO test ligand (e.g., 10 nM - 100 nM).
-
Incubation: Cells are incubated for a set period (e.g., 24 hours).
-
Endpoint Measurement:
-
Nitric Oxide (NO): Measured from the cell culture supernatant using the Griess assay.
-
Pro-inflammatory Cytokines (TNF-α, IL-6): Quantified from the supernatant using Enzyme-Linked Immunosorbent Assay (ELISA).
-
Protein Expression (iNOS, COX-2): Cell lysates are analyzed via Western Blotting.
-
Gene Expression: mRNA levels of inflammatory genes are quantified using qRT-PCR.
-
-
Conclusion and Future Directions
Third-generation TSPO ligands represent a significant advancement in the pursuit of a reliable and effective tool for studying and potentially treating neuroinflammation. Their primary mechanism of action is believed to be a combination of stimulating neurosteroidogenesis and directly modulating mitochondrial function, which collectively leads to a potent anti-inflammatory and neuroprotective effect. By overcoming the challenge of SNP sensitivity that limited second-generation ligands, these newer compounds offer the promise of broader clinical applicability for PET imaging and therapeutic development.
Future research must focus on fully elucidating the complex biology of TSPO, particularly in reconciling the conflicting evidence from pharmacological and genetic studies. A deeper understanding of TSPO's role in the mitochondria-to-nucleus signaling pathway and its interaction with partners beyond the classical VDAC/ANT complex will be crucial. Ultimately, the continued development and clinical validation of third-generation TSPO ligands hold great potential for diagnosing and monitoring disease progression and for creating novel therapies for a wide range of devastating neurological disorders.
References
- 1. Translocator protein (TSPO): the new story of the old protein in neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A new nano-encapsulated TSPO ligand reduces neuroinflammation and improves cognitive functions in Alzheimer's disease model [thno.org]
- 3. eurekaselect.com [eurekaselect.com]
- 4. Recent developments on PET radiotracers for TSPO and their applications in neuroimaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Essential Principles and Recent Progress in the Development of TSPO PET Ligands for Neuroinflammation Imaging - PMC [pmc.ncbi.nlm.nih.gov]
[¹⁸F]GE-180 as a third-generation TSPO ligand
An In-depth Technical Guide to [¹⁸F]GE-180: A Third-Generation TSPO Ligand
Introduction
The 18-kDa translocator protein (TSPO), previously known as the peripheral benzodiazepine receptor, is a five-transmembrane domain protein located primarily on the outer mitochondrial membrane.[1] Its expression is significantly upregulated in activated microglia and other immune cells in response to inflammation and neuronal injury, making it a key biomarker for neuroinflammation.[1][2] Positron Emission Tomography (PET) imaging using radiolabeled ligands that target TSPO provides a non-invasive method to detect, quantify, and monitor neuroinflammatory processes in vivo.[1][3]
The first-generation TSPO ligand, --INVALID-LINK---PK11195, was limited by a low signal-to-background ratio and the short half-life of Carbon-11. This prompted the development of second and third-generation ligands with improved pharmacokinetics and labeling with Fluorine-18, which has a more convenient half-life of approximately 110 minutes. [¹⁸F]GE-180 (Flutriciclamide) is a novel, third-generation TSPO radioligand that has shown considerable promise in preclinical models, demonstrating higher specific signals in affected brain regions and lower non-specific binding compared to earlier generations. This guide provides a comprehensive technical overview of [¹⁸F]GE-180, including its properties, experimental protocols, quantitative data, and the signaling pathways associated with its target.
Core Properties of [¹⁸F]GE-180
[¹⁸F]GE-180 is the S-enantiomer of N,N-diethyl-9-(2-[¹⁸F]fluoroethyl)-5-methoxy-2,3,4,9-tetrahydro-1H-carbazole-4-carboxamide. It binds with high affinity to TSPO. Preclinical studies in rodent models of stroke and neuroinflammation have consistently demonstrated its superiority over --INVALID-LINK---PK11195, showing a higher binding potential and signal-to-background ratio. However, first-in-human studies revealed that [¹⁸F]GE-180 has unexpectedly low passage across the human blood-brain barrier (BBB), resulting in low brain uptake and a low total volume of distribution (VT) in healthy individuals. Despite this, the tracer has proven effective in visualizing pathology in diseases where the BBB is compromised or where TSPO expression is markedly high, such as in multiple sclerosis and glioblastoma.
A significant factor in TSPO ligand binding is the rs6971 single nucleotide polymorphism in the TSPO gene, which results in different binding affinities. Individuals can be classified as high-affinity binders (HABs), mixed-affinity binders (MABs), or low-affinity binders (LABs). While this polymorphism significantly affects many second-generation tracers, some studies suggest [¹⁸F]GE-180 shows no significant difference in binding between HABs and MABs in vivo, a point of ongoing investigation.
Data Presentation: Quantitative Summary
The following tables summarize key quantitative data for [¹⁸F]GE-180 from preclinical and clinical studies.
Table 1: Radiosynthesis and Physicochemical Properties
| Parameter | Value | Reference |
| Chemical Name | (S)-N,N-diethyl-9-(2-[¹⁸F]fluoroethyl)-5-methoxy-2,3,4,9-tetrahydro-1H-carbazole-4-carboxamide | |
| Binding Affinity (Ki) | 0.87 nM | |
| Radiochemical Yield | 42% ± 5% | |
| Radiochemical Purity | ≥ 97% | |
| Specific Activity | 517 ± 54 GBq/μmol | |
| Plasma Protein Binding (Human) | ~97.4% | |
| Plasma-to-Whole-Blood Ratio (Human) | 1.59 ± 0.10 |
Table 2: Pharmacokinetic and Imaging Parameters (Human Studies)
| Parameter | Brain Region/Condition | Value | Reference |
| Total Volume of Distribution (VT) | Whole Brain (Healthy Controls) | ~0.15 - 0.29 mL/cm³ | |
| Thalamus (Healthy Controls) | 0.38 mL/cm³ | ||
| Striatum (Healthy Controls) | 0.16 mL/cm³ | ||
| Blood-Brain Barrier Extraction (K1) | Healthy Controls | ~0.01 mL/cm³ min⁻¹ | |
| Parent Fraction in Plasma (85 min p.i.) | Healthy Controls | 0.80 ± 0.08 | |
| Peak Standardized Uptake Value (SUV) | Thalamus (MS Patients) | 1.24 ± 0.4 | |
| White Matter (MS Patients) | 0.88 ± 0.3 | ||
| SUV Ratio (SUVR) (60-90 min p.i.) | Multiple Sclerosis Lesions | 1.3 - 3.2 | |
| Tumor-to-Background Ratio (TBRmax) | Glioblastoma | 6.61 (median) |
Table 3: Preclinical Data (Rodent Models)
| Parameter | Model | Value | Reference |
| Binding Potential (BPin vivo) | LPS-induced Neuroinflammation | 0.92 ± 0.07 | |
| Uptake (% Injected Dose/gram) | Cortex (Alzheimer's Model) | 2.56 ± 0.12 | |
| Hippocampus (Alzheimer's Model) | 2.45 ± 0.10 | ||
| Specific Binding (Brain) | Blocking Study | ~36% | |
| Specific Binding (Myocardium) | Blocking Study | ~80% |
Experimental Protocols & Workflows
Detailed methodologies are crucial for the replication and interpretation of results. Below are summaries of key experimental protocols for [¹⁸F]GE-180.
Radiosynthesis of [¹⁸F]GE-180
The radiosynthesis is typically an automated process involving a nucleophilic substitution reaction.
-
[¹⁸F]Fluoride Production : [¹⁸F]fluoride is produced via the ¹⁸O(p,n)¹⁸F nuclear reaction in a cyclotron using enriched [¹⁸O]water.
-
Fluorination : The [¹⁸F]fluoride is trapped and activated. It then reacts with the mesylate precursor of the S-enantiomer of GE-180.
-
Purification : The crude product is purified using solid-phase extraction (SPE) cartridges.
-
Formulation : The final product, [¹⁸F]GE-180, is formulated in a sterile buffer solution (e.g., phosphate-buffered saline with ~10% ethanol) for injection.
-
Quality Control : The final product undergoes quality control tests for radiochemical purity, specific activity, and sterility according to pharmacopoeia standards. The entire automated synthesis typically takes around 45 minutes.
Preclinical PET Imaging Protocol (Mouse Model)
This protocol is typical for studies involving mouse models of neurological disease.
-
Animal Preparation : Mice are anesthetized (e.g., with isoflurane) to prevent movement during the scan.
-
Tracer Injection : A bolus of [¹⁸F]GE-180 (typically 10-15 MBq) is injected intravenously via the tail vein.
-
PET Acquisition : Dynamic imaging is often performed for 60-90 minutes, or a static scan is acquired at a late time point (e.g., 60-90 minutes post-injection). The acquisition is performed on a dedicated small-animal PET scanner.
-
Anatomical Imaging : A CT or MRI scan is performed for attenuation correction and anatomical co-registration.
-
Data Analysis : Time-activity curves (TACs) are generated for regions of interest (ROIs). Quantification can be done by calculating the percentage of injected dose per gram (%ID/g) or by using reference tissue models to generate tumor-to-background or ipsilateral-to-contralateral ratios.
-
Validation (Optional) : Post-imaging, brains can be harvested for ex vivo autoradiography and immunohistochemistry to validate the in vivo PET signal with tissue-level TSPO expression.
Clinical PET Imaging Protocol (Human Subjects)
This protocol outlines the gold-standard method for quantitative human brain imaging with [¹⁸F]GE-180.
-
Subject Preparation : Subjects are positioned in the PET/CT scanner. An arterial line is placed for blood sampling.
-
Anatomical Scan : A low-dose CT scan is acquired for attenuation correction and localization.
-
Tracer Injection and Dynamic Scan : A bolus injection of [¹⁸F]GE-180 (typically 170-190 MBq) is administered simultaneously with the start of a dynamic list-mode emission scan, often lasting 90 minutes.
-
Arterial Blood Sampling : Timed arterial blood samples are drawn throughout the scan to measure whole-blood and plasma radioactivity and to determine the fraction of unchanged parent radiotracer (metabolite analysis).
-
Data Analysis :
-
Input Function : A metabolite-corrected arterial plasma input function is generated.
-
Kinetic Modeling : Time-activity curves from brain ROIs are fitted using kinetic models. The two-tissue compartment model (2TCM) is often the best fit for [¹⁸F]GE-180 data, yielding parameters like the total volume of distribution (VT).
-
Simplified Methods : For clinical routine, simplified quantification using the Standardized Uptake Value Ratio (SUVR) from a static scan (e.g., 60-90 minutes p.i.) has been shown to correlate well with VT from dynamic modeling. This requires defining a pseudo-reference region.
-
TSPO Signaling Pathways
While TSPO is widely used as an imaging biomarker, its precise biological functions and signaling mechanisms are still under investigation and subject to debate. TSPO is involved in numerous cellular processes, including cholesterol transport for steroidogenesis, regulation of mitochondrial respiration, apoptosis, and modulation of the immune response.
In the context of neuroinflammation, TSPO expression is a hallmark of microglial activation. The activation pathways interact with downstream inflammatory effectors. Key interacting partners and pathways include:
-
Voltage-Dependent Anion Channel (VDAC) : TSPO forms a complex with VDAC at the outer mitochondrial membrane. This interaction is thought to be crucial for transporting molecules, including cholesterol, into the mitochondria and may influence the mitochondrial permeability transition pore (mPTP).
-
NLRP3 Inflammasome : TSPO activation has been shown to inhibit the assembly and activation of the NLRP3 inflammasome complex, leading to reduced secretion of pro-inflammatory cytokines like IL-1β and IL-18.
-
Reactive Oxygen Species (ROS) : As a mitochondrial protein, TSPO interacts with and modulates the production of ROS, which are key signaling molecules in the inflammatory response of microglia.
-
Transcriptional Pathways : TSPO expression itself is driven by key inflammatory transcription factors, including STAT3 and c-Jun, through the MAPK and PKCε signal transduction pathways. It also appears to influence NF-κB signaling.
Conclusion
[¹⁸F]GE-180 is a high-affinity, third-generation TSPO PET ligand that has proven to be a sensitive tool for imaging neuroinflammation in a wide range of preclinical models. It offers distinct advantages over earlier generation tracers, including a higher signal-to-background ratio in rodents and the convenience of an ¹⁸F label. However, its translation to the human brain has been challenging due to very low BBB penetration, which results in a low overall signal. This limits its utility for detecting subtle inflammatory changes in the human brain but does not preclude its use in pathologies with significant TSPO upregulation and/or BBB disruption, such as glioblastoma and active multiple sclerosis, where it can provide high-contrast images. The development of robust and simplified quantification protocols allows for its application in clinical research settings. Future research will continue to clarify the contexts in which [¹⁸F]GE-180 provides the most valuable insights into the complex role of neuroinflammation in disease.
References
- 1. Reliable quantification of 18F-GE-180 PET neuroinflammation studies using an individually scaled population-based input function or late tissue-to-blood ratio - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Translocator protein (TSPO): the new story of the old protein in neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Expression of Translocator Protein and [18F]-GE180 Ligand Uptake in Multiple Sclerosis Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to [¹¹C]ER176: A Third-Generation TSPO PET Tracer for Neuroinflammation Imaging
For Researchers, Scientists, and Drug Development Professionals
Abstract
[¹¹C]ER176, a quinazoline analog of --INVALID-LINK---PK11195, has emerged as a promising third-generation radioligand for imaging the 18 kDa translocator protein (TSPO), a key biomarker of neuroinflammation.[1][2] This technical guide provides an in-depth overview of the characteristics of [¹¹C]ER176, including its favorable pharmacokinetic profile, binding affinity, and reduced sensitivity to the common TSPO gene polymorphism (rs6971) that has confounded studies with second-generation tracers.[3][4] Detailed experimental protocols for its synthesis and application in Positron Emission Tomography (PET) imaging are presented, alongside a summary of its quantitative performance. Furthermore, this guide illustrates the signaling pathways involving TSPO and the experimental workflow for utilizing [¹¹C]ER176 in a research setting.
Core Characteristics of [¹¹C]ER176
[¹¹C]ER176 distinguishes itself from previous generations of TSPO PET tracers with a combination of desirable characteristics that enhance its utility for quantifying neuroinflammation.
Key Advantages:
-
Reduced Sensitivity to rs6971 Polymorphism: A significant limitation of many second-generation TSPO tracers is their differential binding affinity to the high-affinity binder (HAB), mixed-affinity binder (MAB), and low-affinity binder (LAB) genotypes determined by the rs6971 single nucleotide polymorphism. [¹¹C]ER176 exhibits a much-reduced sensitivity to this polymorphism, with a binding affinity ratio of only 1.3:1 between HABs and LABs, compared to a 55:1 ratio for [¹¹C]PBR28.[1] This allows for the inclusion of all genotypes in clinical studies, increasing statistical power and simplifying patient recruitment.
-
High Binding Potential: [¹¹C]ER176 demonstrates a high specific binding potential (BPND), providing a robust signal for quantifying TSPO density. In high-affinity binders, the BPND of [¹¹C]ER176 is significantly higher than that of [¹¹C]PBR28 and the prototypical tracer --INVALID-LINK---PK11195.
-
Favorable Pharmacokinetics: The tracer shows higher brain uptake and a more stable parent fraction in plasma over time compared to other tracers like [¹¹C]PBR28. Furthermore, it does not appear to have significant brain radiometabolites, leading to more stable total distribution volume (VT) values, which simplifies kinetic modeling.
-
Improved Signal-to-Noise Ratio: The combination of high specific binding and low non-specific uptake results in an excellent signal-to-noise ratio, enabling sensitive detection of neuroinflammatory processes.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of [¹¹C]ER176, facilitating comparison with other TSPO PET tracers.
Table 1: In Vitro Binding Affinity (Ki) and Genotype Sensitivity
| Tracer | Ki (nM) for HAB | Ki (nM) for LAB | Affinity Ratio (LAB/HAB) | Reference |
| [¹¹C]ER176 | 1.4 | 1.6 | 1.3 | |
| [¹¹C]PBR28 | - | - | 55 |
Table 2: In Vivo Binding Potential (BPND) in Human Brain
| Tracer | Whole-Brain BPND (HABs) | Whole-Brain BPND (MABs) | Whole-Brain BPND (LABs) | Reference |
| [¹¹C]ER176 | 4.2 ± 1.3 | 3.4 ± 1.4 | 1.4 ± 0.8 | |
| [¹¹C]PBR28 | ~1.2 | - | - | |
| [¹¹C]DPA-713 | 7.3 | - | - | |
| --INVALID-LINK---PK11195 | 0.75 | - | - |
Table 3: Comparison of Total Distribution Volume (VT) and Parent Fraction in Plasma
| Tracer | Average Brain VT (ml/cm³) | Parent Fraction at 90 min (%) | Reference |
| [¹¹C]ER176 | 5.74 ± 1.54 | 29.0 ± 8.3 | |
| [¹¹C]PBR28 | 4.43 ± 1.99 | 8.8 ± 2.9 |
Experimental Protocols
Radiosynthesis of [¹¹C]ER176
The radiosynthesis of [¹¹C]ER176 is typically performed in an automated synthesis module under current Good Manufacturing Practice (cGMP) conditions.
Methodology:
-
Production of [¹¹C]CO₂: Cyclotron-produced [¹¹C]carbon dioxide is the starting material.
-
Conversion to [¹¹C]CH₃I: The [¹¹C]CO₂ is rapidly converted to [¹¹C]iodomethane ([¹¹C]CH₃I).
-
¹¹C-Methylation: The N-desmethyl precursor of ER176 is treated with [¹¹C]CH₃I in the presence of a base (e.g., tBuOK) at room temperature for approximately 5 minutes.
-
Purification: The resulting [¹¹C]ER176 is purified using reversed-phase high-performance liquid chromatography (HPLC). An optimized tri-solvent HPLC protocol can be used to effectively separate the hydro-de-chlorinated byproduct.
-
Formulation: The purified [¹¹C]ER176 is formulated for intravenous injection in a sterile solution of ethanol and saline. Solid-phase extraction can be employed for efficient removal of HPLC solvents.
-
Quality Control: The final product undergoes rigorous quality control tests to ensure radiochemical purity, molar activity, and sterility, meeting all specifications for human research use. The entire process, from synthesis to final formulation, can be completed within approximately 40-70 minutes.
[¹¹C]ER176 PET Imaging Protocol
Subject Preparation and Scanning:
-
Genotyping: A blood sample is drawn for genotyping of the rs6971 polymorphism to classify subjects as HAB, MAB, or LAB.
-
Tracer Administration: [¹¹C]ER176 is administered as an intravenous bolus injection.
-
PET Data Acquisition: Dynamic PET scanning is performed for 90-120 minutes.
-
Arterial Blood Sampling: To generate a metabolite-corrected arterial input function, arterial blood samples are drawn at frequent intervals during the scan.
-
Plasma Analysis: The concentration of the parent radioligand in plasma is measured after separation from whole blood and correction for metabolites.
Data Analysis and Kinetic Modeling:
-
Image Reconstruction and Processing: PET images are reconstructed and processed using standard software packages.
-
Kinetic Modeling: The total distribution volume (VT) is calculated using a two-tissue compartment model (2TCM), which has been shown to fit the brain time-activity curves for [¹¹C]ER176 well.
-
Estimation of Binding Potential: The nondisplaceable binding potential (BPND) is estimated. This can be achieved through pharmacological blockade studies (e.g., with XBD173) to determine the nondisplaceable distribution volume (VND) and subsequently calculate BPND (BPND = VT / VND - 1).
Signaling Pathways and Experimental Workflows
TSPO Signaling in Microglia
TSPO is located on the outer mitochondrial membrane and is upregulated in activated microglia during neuroinflammatory responses. Its signaling is implicated in modulating microglial activation, including the production of reactive oxygen species (ROS) and pro-inflammatory cytokines.
Caption: TSPO signaling pathway in activated microglia.
Experimental Workflow for [¹¹C]ER176 PET Imaging
The following diagram outlines the typical workflow for a research study utilizing [¹¹C]ER176 PET.
Caption: Experimental workflow for a [¹¹C]ER176 PET study.
Conclusion
[¹¹C]ER176 represents a significant advancement in the field of neuroinflammation imaging. Its reduced sensitivity to the rs6971 polymorphism, coupled with its high binding potential and favorable pharmacokinetic profile, makes it a superior tool for quantifying TSPO in the human brain. The detailed protocols and data presented in this guide are intended to facilitate the adoption and standardization of [¹¹C]ER176 in both preclinical and clinical research, ultimately aiding in the development of novel therapeutics for neuroinflammatory and neurodegenerative diseases.
References
- 1. Radiotracers for Imaging of Inflammatory Biomarkers TSPO and COX-2 in the Brain and in the Periphery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 11C-ER176, a Radioligand for 18-kDa Translocator Protein, Has Adequate Sensitivity to Robustly Image All Three Affinity Genotypes in Human Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Alternative Strategies for the Synthesis of [11C]ER176 for PET Imaging of Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NIMH / SNIDD Tracer Database [kidbdev.med.unc.edu]
The Structure-Activity Relationship of Third-Generation TSPO Ligands: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 18 kDa translocator protein (TSPO), located on the outer mitochondrial membrane, has emerged as a significant biomarker and therapeutic target for a range of pathologies, most notably neuroinflammatory and neurological disorders.[1][2][3] Its upregulation in activated microglia and astrocytes during neuroinflammation makes it an ideal target for in vivo imaging using positron emission tomography (PET).[4][5] This has driven the development of successive generations of TSPO-targeting ligands. While first-generation ligands like --INVALID-LINK---PK11195 suffered from high non-specific binding, and second-generation ligands showed significant sensitivity to a single nucleotide polymorphism (SNP) in the TSPO gene (rs6971), the third generation of TSPO ligands aims to overcome these limitations. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of these advanced ligands, alongside detailed experimental protocols and visualizations of key biological and experimental pathways.
The primary goal in the development of third-generation TSPO ligands is to create compounds with high binding affinity and a low sensitivity to the rs6971 polymorphism, which can lead to variations in binding affinity among different patient populations (high-affinity binders, HABs; mixed-affinity binders, MABs; and low-affinity binders, LABs). Key examples of third-generation ligands that will be discussed include [11C]ER176 and [18F]GE-180.
Quantitative Data: Binding Affinities of Third-Generation TSPO Ligands
The following table summarizes the binding affinities (Ki and IC50 values) of key third-generation TSPO ligands, highlighting their performance in the context of the rs6971 polymorphism.
| Ligand | Chemical Class | Ki (nM) - HAB | Ki (nM) - LAB | IC50 (nM) | HAB/LAB Ki Ratio | Reference |
| [11C]ER176 | Quinazoline Carboxamide | - | - | 5.94 | 1.3 | |
| [18F]GE-180 | Tricyclic Indole | - | - | - | Low Sensitivity | |
| [18F]BIBD-239 | Quinazoline Carboxamide | - | - | 5.24 | - | |
| LW223 | Isoquinoline Carboxamide | Not Affected by rs6971 | Not Affected by rs6971 | - | ~1 | |
| AB5186 | Novel Scaffold | - | - | - | - |
Note: Comprehensive Ki data for HAB and LAB populations for all third-generation ligands is still emerging in the literature. The HAB/LAB ratio is a critical indicator of a ligand's insensitivity to the rs6971 polymorphism, with a ratio closer to 1 being ideal.
Experimental Protocols
Competitive Radioligand Binding Assay
This protocol is used to determine the binding affinity (Ki) of a novel unlabeled third-generation TSPO ligand by measuring its ability to compete with a radiolabeled ligand for binding to TSPO in a tissue or cell preparation.
Materials:
-
Membrane Preparation: Homogenates from tissues (e.g., brain, kidney) or cells expressing TSPO.
-
Radioligand: A tritiated ([3H]) or radioiodinated ([125I]) TSPO ligand with known high affinity and specific activity (e.g., [3H]PK11195).
-
Unlabeled Ligand: The novel third-generation TSPO ligand being tested.
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Cold assay buffer.
-
Scintillation Cocktail.
-
Glass Fiber Filters.
-
Filtration Apparatus.
-
Scintillation Counter.
Procedure:
-
Membrane Preparation: Homogenize the tissue or cells in cold lysis buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer and repeat the centrifugation. The final pellet is resuspended in a buffer containing a cryoprotectant and stored at -80°C. Protein concentration is determined using a suitable assay (e.g., BCA assay).
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
Membrane preparation (typically 50-150 µg of protein).
-
A fixed concentration of the radioligand (typically at or near its Kd value).
-
A range of concentrations of the unlabeled test ligand.
-
For determining non-specific binding, a high concentration of a known TSPO ligand (e.g., unlabeled PK11195) is used instead of the test ligand.
-
For determining total binding, only the membrane preparation and radioligand are added.
-
-
Incubation: Incubate the plate for a sufficient time to reach equilibrium (e.g., 60-90 minutes) at a controlled temperature (e.g., 4°C or room temperature).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.
-
Washing: Wash the filters multiple times with cold wash buffer to remove any unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding at each concentration of the test ligand by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the log concentration of the test ligand to generate a competition curve.
-
Determine the IC50 value (the concentration of the test ligand that inhibits 50% of the specific binding of the radioligand) from the curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Steroidogenesis Functional Assay (Pregnenolone Measurement)
This assay assesses the functional activity of third-generation TSPO ligands by measuring their ability to stimulate the production of pregnenolone, the precursor to all steroid hormones.
Materials:
-
Cell Line: A steroidogenic cell line, such as MA-10 Leydig cells or C6 glioma cells.
-
Cell Culture Medium and Supplements.
-
Test Ligand: The third-generation TSPO ligand.
-
Stimulating Agent (optional): e.g., dibutyryl-cAMP (dbcAMP) to enhance steroidogenesis.
-
ELISA Kit: For the quantification of pregnenolone.
-
Plate Reader.
Procedure:
-
Cell Culture: Plate the steroidogenic cells in a multi-well plate and allow them to adhere and grow.
-
Treatment: Replace the medium with fresh medium containing various concentrations of the test ligand. A vehicle control (e.g., DMSO) should also be included. In some experiments, cells are co-treated with a stimulating agent like dbcAMP.
-
Incubation: Incubate the cells for a defined period (e.g., 2-24 hours) to allow for steroid production.
-
Sample Collection: Collect the cell culture supernatant.
-
Pregnenolone Quantification: Measure the concentration of pregnenolone in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.
-
Data Analysis:
-
Generate a standard curve using the pregnenolone standards provided in the ELISA kit.
-
Calculate the concentration of pregnenolone in each sample based on the standard curve.
-
Normalize the pregnenolone concentration to the amount of cellular protein in each well.
-
Plot the pregnenolone concentration as a function of the test ligand concentration to determine the dose-response relationship.
-
Signaling Pathways and Experimental Workflows
TSPO-Mediated Signaling in Neuroinflammation and Steroidogenesis
Third-generation TSPO ligands are thought to exert their effects through the modulation of key mitochondrial functions. In neuroinflammation, TSPO is upregulated in activated microglia and astrocytes. Ligand binding to TSPO is believed to have immunomodulatory effects, although the precise downstream signaling cascade is still under investigation. A major proposed mechanism of action for TSPO ligands is the facilitation of cholesterol transport into the mitochondria, which is the rate-limiting step in the synthesis of neurosteroids such as pregnenolone. These neurosteroids can then exert anti-inflammatory and neuroprotective effects.
Caption: TSPO signaling pathway in neuroinflammation and steroidogenesis.
Experimental Workflow for In Vivo PET Imaging
The following diagram illustrates a typical workflow for evaluating a novel third-generation TSPO radioligand using PET imaging in a preclinical model of neuroinflammation.
Caption: Workflow for preclinical in vivo PET imaging of a third-generation TSPO ligand.
Conclusion
The development of third-generation TSPO ligands represents a significant advancement in the fields of neuroimaging and therapeutic development for neuroinflammatory disorders. By addressing the key limitation of rs6971 sensitivity that hampered second-generation ligands, these newer compounds offer the potential for more reliable and universally applicable tools for researchers and clinicians. The ongoing exploration of the structure-activity relationships of these ligands will undoubtedly lead to the design of even more refined and effective probes for visualizing and potentially treating a host of debilitating neurological diseases. The experimental protocols and conceptual frameworks provided in this guide are intended to serve as a valuable resource for those working at the forefront of this exciting area of research.
References
- 1. Essential Principles and Recent Progress in the Development of TSPO PET Ligands for Neuroinflammation Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. PET Imaging of Neuro-Inflammation with Tracers Targeting the Translocator Protein (TSPO), a Systematic Review: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
A Technical Guide to the Binding Affinity and Selectivity of Novel TSPO Ligands
For Researchers, Scientists, and Drug Development Professionals
The 18 kDa Translocator Protein (TSPO), formerly known as the peripheral benzodiazepine receptor, is a highly conserved transmembrane protein primarily located on the outer mitochondrial membrane.[1][2][3] Its expression is relatively low in healthy brains but is significantly upregulated in activated microglia and astrocytes in response to neuroinflammation and brain injury, making it a valuable biomarker and therapeutic target for a range of neurological and psychiatric disorders.[2][4] This guide provides an in-depth overview of novel TSPO ligands, focusing on their binding affinity and selectivity, the experimental protocols for their characterization, and the key signaling pathways they modulate.
Quantitative Analysis of Novel TSPO Ligand Binding
The development of potent and selective TSPO ligands is crucial for both diagnostic imaging, primarily through Positron Emission Tomography (PET), and therapeutic intervention. A critical aspect of ligand development is the quantitative assessment of its binding affinity (typically represented by the inhibition constant, Ki, or the dissociation constant, Kd) and its selectivity for TSPO over other potential targets, such as the central benzodiazepine receptor (CBR). The following table summarizes the binding affinities of several notable TSPO ligands.
| Ligand Class | Ligand | Binding Affinity (Ki in nM) | Selectivity | Reference |
| First-Generation | PK 11195 (R-enantiomer) | 2.9 (human) | High for TSPO | |
| Ro5-4864 | Nanomolar range | ~1000-fold lower for CBR | ||
| Second-Generation | PBR28 | ~4 | High for TSPO | |
| DAA1106 | ~0.078 (as [18F]FEDAA1106) | High for TSPO | ||
| DPA-713 | High affinity | High for TSPO | ||
| XBD-173 | High affinity | High for TSPO | ||
| Novel Scaffolds | N-alkylated carbazoles (e.g., 3a) | Comparable to PK 11195 for WT TSPO | Varies with substitution | |
| Indolylglyoxylamides (IGAs) | Nanomolar range | High for TSPO | ||
| Dipeptides (e.g., GD-102) | High affinity | High for TSPO | ||
| Imidazoquinazolinones (e.g., 2a, 2b) | Nanomolar range | Good selectivity against CBR | ||
| CB-86 | 1.6 | High for TSPO |
Note: Binding affinities can vary depending on the experimental conditions, tissue/cell type, and the specific radioligand used in the assay. A significant factor influencing the binding of second-generation ligands is the rs6971 single nucleotide polymorphism in the TSPO gene, which can lead to high-affinity, mixed-affinity, or low-affinity binding profiles in different individuals.
Experimental Protocols
The characterization of TSPO ligand binding affinity and selectivity relies on robust and well-defined experimental protocols. The most common method is the radioligand binding assay.
Radioligand Binding Assay
This technique is considered the gold standard for quantifying the interaction between a ligand and its receptor. It involves the use of a radiolabeled ligand ([3H] or [125I]-labeled) to measure its binding to a biological sample containing the target receptor, such as brain tissue homogenates or cell lines overexpressing TSPO.
Key Methodologies:
-
Saturation Binding Assay: This is performed to determine the density of receptors (Bmax) in a given sample and the equilibrium dissociation constant (Kd) of the radioligand. The protocol involves incubating the sample with increasing concentrations of the radioligand until saturation is reached.
-
Protocol Outline:
-
Prepare cell membranes or tissue homogenates containing TSPO.
-
Incubate the membranes with a range of concentrations of a high-affinity TSPO radioligand (e.g., [3H]PK 11195).
-
To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of a non-radiolabeled competitor ligand.
-
After reaching equilibrium, the bound and free radioligand are separated, typically by rapid filtration through glass fiber filters.
-
The amount of radioactivity retained on the filters is quantified using liquid scintillation counting.
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The Kd and Bmax values are then determined by analyzing the saturation curve using non-linear regression analysis.
-
-
-
Competition Binding Assay: This assay is used to determine the affinity (Ki) of a novel, unlabeled ligand by measuring its ability to compete with a radioligand for binding to the receptor.
-
Protocol Outline:
-
Prepare cell membranes or tissue homogenates with TSPO.
-
Incubate the membranes with a fixed concentration of a TSPO radioligand (typically at a concentration close to its Kd) and a range of concentrations of the unlabeled test compound.
-
As the concentration of the unlabeled ligand increases, it displaces the radioligand from the receptor, leading to a decrease in the measured radioactivity.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value.
-
The Ki value for the test ligand can then be calculated from the IC50 value using the Cheng-Prusoff equation.
-
-
Materials and Reagents:
-
Biological Sample: Cell lines (e.g., HEK293, C6 glioma) overexpressing wild-type or polymorphic variants of TSPO, or tissue homogenates from specific brain regions.
-
Radioligand: A high-affinity TSPO radioligand such as [3H]PK 11195.
-
Assay Buffer: Typically a Tris-based buffer at physiological pH (e.g., 50 mM Tris-HCl, pH 7.4).
-
Competitor Ligand: A known TSPO ligand at a high concentration to determine non-specific binding.
-
Filtration Apparatus: A cell harvester for rapid filtration.
-
Scintillation Counter: To measure radioactivity.
TSPO Signaling Pathways and Ligand-Mediated Effects
TSPO is implicated in a variety of cellular functions, and its activation by ligands can trigger a cascade of downstream signaling events. The protein is a key component of a multi-protein complex in the outer mitochondrial membrane, which often includes the voltage-dependent anion channel (VDAC) and the adenine nucleotide transporter (ANT), forming the mitochondrial permeability transition pore (mPTP).
Key signaling pathways and functions influenced by TSPO ligands include:
-
Steroidogenesis: TSPO plays a crucial role in the transport of cholesterol from the outer to the inner mitochondrial membrane, which is the rate-limiting step in the synthesis of neurosteroids like pregnenolone. Ligand binding can enhance this process, leading to increased neurosteroid production, which in turn can modulate GABAA receptor function, exerting anxiolytic and neuroprotective effects.
-
Mitochondrial Respiration and Apoptosis: TSPO is involved in the regulation of the mPTP. The opening of the mPTP can lead to the collapse of the mitochondrial membrane potential, release of cytochrome c, and subsequent activation of caspase cascades, ultimately leading to apoptosis. TSPO ligands can modulate mPTP opening and have been shown to have both pro-apoptotic and anti-apoptotic effects depending on the cell type and context.
-
Inflammation and Immune Modulation: TSPO expression is markedly upregulated in activated microglia during neuroinflammation. TSPO ligands have demonstrated anti-inflammatory effects by modulating microglial activation and the release of pro-inflammatory cytokines. The underlying mechanisms may involve interactions with inflammatory signaling pathways such as MAPK and NF-κB.
Visualizing TSPO-Mediated Signaling
The following diagrams, generated using the DOT language, illustrate key TSPO-related pathways and experimental workflows.
References
- 1. Insight into the Structural Features of TSPO: Implications for Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Essential Principles and Recent Progress in the Development of TSPO PET Ligands for Neuroinflammation Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An update into the medicinal chemistry of translocator protein (TSPO) ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
The Role of the 18 kDa Translocator Protein (TSPO) in Neuroinflammation and Disease: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The 18 kDa translocator protein (TSPO), located on the outer mitochondrial membrane, has emerged as a critical player in the landscape of neuroinflammation and a promising biomarker for a spectrum of neurological disorders. Upregulated in activated microglia and astrocytes, TSPO is implicated in key cellular processes including steroidogenesis, inflammation, and apoptosis. This technical guide provides an in-depth exploration of the multifaceted role of TSPO in neuroinflammation and its association with diseases such as Alzheimer's, Parkinson's, and multiple sclerosis. We present quantitative data on TSPO expression and ligand binding, detail experimental protocols for its study, and visualize its complex signaling pathways. This document serves as a comprehensive resource for researchers and drug development professionals seeking to understand and target TSPO in the context of neurodegenerative and neuroinflammatory conditions.
Introduction to TSPO
The translocator protein (TSPO) is a highly conserved 18 kDa protein primarily localized to the outer mitochondrial membrane.[1][2] It was initially identified as the peripheral benzodiazepine receptor (PBR) due to its ability to bind benzodiazepines with high affinity in peripheral tissues.[1] In the central nervous system (CNS), TSPO expression is relatively low under normal physiological conditions but is significantly upregulated in response to brain injury and inflammation, particularly in activated microglia and reactive astrocytes.[3][4] This upregulation has positioned TSPO as a key biomarker for neuroinflammation, detectable in vivo using positron emission tomography (PET) imaging.
The precise functions of TSPO are still under investigation, with roles proposed in cholesterol transport, steroidogenesis, regulation of the mitochondrial permeability transition pore (mPTP), and modulation of inflammatory and apoptotic pathways. While its role in steroidogenesis has been a subject of debate with some recent studies challenging its essentiality, its involvement in neuroinflammatory processes is well-established.
TSPO in Neuroinflammation
Neuroinflammation is a hallmark of many neurodegenerative diseases, characterized by the activation of glial cells, the brain's resident immune cells. TSPO expression is markedly increased in these activated glial cells, making it a sensitive indicator of the neuroinflammatory state.
Microglial and Astrocyte Activation:
Upon activation by pro-inflammatory stimuli, such as lipopolysaccharide (LPS), microglia, and to a lesser extent astrocytes, exhibit a significant increase in TSPO expression. Studies in rodent models have demonstrated an approximately 9- to 10-fold increase in TSPO gene expression in activated microglia. However, it is crucial to note that similar pro-inflammatory activation in primary human microglia does not appear to induce a significant increase in TSPO expression, suggesting that in humans, changes in TSPO PET signal may reflect an increased density of microglia and macrophages rather than an upregulation of TSPO on a per-cell basis.
Cellular Functions in Neuroinflammation:
TSPO is implicated in several key cellular processes that are central to the neuroinflammatory response:
-
Regulation of Inflammatory Pathways: TSPO signaling has been shown to interact with key inflammatory pathways, including the nuclear factor-kappa B (NF-κB) pathway. Some studies suggest that TSPO activation can modulate the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. The precise nature of this modulation appears complex, with some TSPO ligands demonstrating anti-inflammatory effects by suppressing NF-κB activation, while other studies suggest a role for TSPO in promoting inflammatory responses.
-
Reactive Oxygen Species (ROS) Production: TSPO is involved in the regulation of reactive oxygen species (ROS) production within mitochondria. The interaction between TSPO and NADPH oxidase 2 (NOX2) has been proposed as a mechanism for modulating ROS levels in microglia. This interaction may play a role in both the pro-inflammatory response and in cellular mechanisms to maintain redox homeostasis.
-
Mitochondrial Permeability Transition Pore (mPTP) Regulation: TSPO has been suggested to be a component of the mitochondrial permeability transition pore (mPTP), a channel whose opening can lead to mitochondrial dysfunction and apoptosis. However, some studies using TSPO knockout models have challenged the essential role of TSPO in mPTP regulation.
TSPO in Neurodegenerative and Neurological Diseases
The upregulation of TSPO in activated glia has made it a valuable biomarker for a range of neurological conditions.
-
Alzheimer's Disease (AD): Increased TSPO expression is observed in the brains of AD patients and animal models, correlating with areas of amyloid-beta (Aβ) plaque deposition and neuroinflammation. PET imaging with TSPO-specific radioligands is being explored as a tool to monitor disease progression and the efficacy of anti-inflammatory therapies.
-
Parkinson's Disease (PD): Microglial activation is a recognized feature of PD pathology, and elevated TSPO levels have been detected in the brains of PD patients.
-
Multiple Sclerosis (MS): In MS, an autoimmune demyelinating disease, TSPO PET imaging reveals significant neuroinflammation in both lesions and normal-appearing white matter. Increased TSPO binding has been shown to correlate with clinical disability and disease progression.
Quantitative Data
Table 1: TSPO Expression in Neuroinflammation
| Cell Type/Condition | Organism | Fold Change in TSPO Expression (approx.) | Reference(s) |
| Activated Primary Macrophages | Rodent | ~9-fold increase (gene expression) | |
| Activated Primary Microglia | Rodent | ~9-fold increase (gene expression) | |
| Pro-inflammatory Activated Primary Human Microglia | Human | No significant increase (0.85-fold change) | |
| Pro-inflammatory Activated Human Monocyte-Derived Macrophages | Human | Decrease (0.60-fold change in gene expression) | |
| Active and Chronic Active MS Lesions (TSPO+ cells) | Human | 5-fold increase vs. control white matter | |
| Active and Chronic Active MS Lesions (TSPO+HLA-DR+ cells) | Human | 11- to 14-fold increase vs. control white matter |
Table 2: Binding Affinities (Ki) of Common TSPO Ligands
| Ligand | Ki (nM) | Species/Tissue | Reference(s) |
| First Generation | |||
| --INVALID-LINK---PK11195 | 9.3 | Human | |
| 3.1 | Rat | ||
| Ro5-4864 | 4.1 | Not specified | |
| Second Generation | |||
| [11C]PBR28 | ~4 (High-affinity binders) | Human brain | |
| ~200 (Low-affinity binders) | Human brain | ||
| 2.5 | Human | ||
| [18F]FEPPA | 0.07 | Not specified | |
| [11C]DPA-713 | 4.7 | Not specified | |
| [18F]DPA-714 | 7.0 | Not specified | |
| [11C]DAA1106 | 0.043 | Rat brain | |
| 0.188 | Monkey brain | ||
| Endogenous Ligands | |||
| Protoporphyrin IX | 14.5 ± 10.7 | Not specified | |
| Heme | 40.6 ± 13.7 | Not specified |
Signaling Pathways
TSPO and NF-κB Signaling in Neuroinflammation
The interaction between TSPO and the NF-κB signaling pathway is a critical aspect of its role in neuroinflammation. Activation of microglia can lead to the nuclear translocation of NF-κB, a transcription factor that drives the expression of pro-inflammatory genes. Some evidence suggests that TSPO may be required for the efficient activation of the NLRP3 inflammasome, a process that is dependent on NF-κB signaling. Conversely, certain TSPO ligands have been shown to exert anti-inflammatory effects by inhibiting NF-κB activation and subsequent cytokine production.
TSPO and Reactive Oxygen Species (ROS) Production
TSPO's location on the outer mitochondrial membrane places it in a strategic position to influence mitochondrial function, including the production of ROS. The interplay between TSPO and ROS is complex. Some studies indicate that TSPO activation can lead to an increase in ROS production, potentially contributing to oxidative stress and cellular damage in neuroinflammatory conditions. In contrast, other research suggests that TSPO may be part of an antioxidant response, with TSPO knockdown leading to increased ROS levels. The interaction with NOX2 is thought to be a key component of this regulatory mechanism.
Experimental Protocols
Detailed, step-by-step experimental protocols are highly specific to the research question, tissue type, and available equipment. The following provides a general framework for key methodologies used to study TSPO. Researchers should consult and adapt detailed protocols from peer-reviewed publications.
Immunohistochemistry (IHC) for TSPO in Human Brain Tissue
Objective: To visualize the cellular localization and distribution of TSPO in post-mortem human brain tissue.
General Workflow:
-
Tissue Preparation: Formalin-fixed, paraffin-embedded (FFPE) brain tissue sections (5-10 µm) are deparaffinized and rehydrated.
-
Antigen Retrieval: Heat-induced epitope retrieval (HIER) is performed to unmask the antigenic sites. This typically involves incubating the slides in a citrate buffer (pH 6.0) at high temperature.
-
Blocking: Non-specific antibody binding is blocked by incubating the sections in a blocking solution (e.g., normal goat serum in PBS with Triton X-100).
-
Primary Antibody Incubation: Sections are incubated with a primary antibody specific for TSPO overnight at 4°C.
-
Secondary Antibody Incubation: A biotinylated secondary antibody that recognizes the primary antibody is applied.
-
Signal Amplification: An avidin-biotin complex (ABC) reagent is used to amplify the signal.
-
Visualization: The signal is visualized using a chromogen such as 3,3'-diaminobenzidine (DAB), which produces a brown precipitate at the site of the antigen.
-
Counterstaining, Dehydration, and Mounting: Sections are counterstained with hematoxylin to visualize cell nuclei, dehydrated through a series of alcohol and xylene washes, and coverslipped.
-
Imaging and Analysis: Images are captured using a light microscope, and quantitative analysis of TSPO expression can be performed using image analysis software.
Western Blotting for TSPO in Brain Tissue
Objective: To quantify the relative levels of TSPO protein in brain tissue homogenates.
General Workflow:
-
Tissue Homogenization: Brain tissue is homogenized in a lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is incubated in a blocking buffer (e.g., non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody specific for TSPO overnight at 4°C.
-
Secondary Antibody Incubation: A horseradish peroxidase (HRP)-conjugated secondary antibody is used to detect the primary antibody.
-
Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged using a chemiluminescence detection system.
-
Analysis: The intensity of the bands corresponding to TSPO is quantified and normalized to a loading control (e.g., β-actin or GAPDH).
Radioligand Binding Assay for TSPO
Objective: To determine the binding affinity (Ki) and density (Bmax) of TSPO ligands in brain tissue preparations.
General Workflow:
-
Membrane Preparation: Brain tissue is homogenized, and a crude mitochondrial fraction is prepared by differential centrifugation.
-
Binding Assay: Aliquots of the membrane preparation are incubated with a radiolabeled TSPO ligand (e.g., [3H]PK11195) in the presence of increasing concentrations of a competing unlabeled ligand.
-
Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.
-
Quantification of Radioactivity: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value of the competing ligand, which is then converted to the Ki value using the Cheng-Prusoff equation. Saturation binding experiments, using increasing concentrations of the radioligand, can be used to determine the Bmax and Kd.
Conclusion and Future Directions
The 18 kDa translocator protein (TSPO) stands as a pivotal molecule in the intricate interplay of neuroinflammation and neurodegeneration. Its upregulation in activated glial cells provides a valuable window into the inflammatory status of the brain, with significant implications for the diagnosis and monitoring of a wide array of neurological disorders. While PET imaging of TSPO has become a cornerstone of in vivo neuroinflammation research, this guide highlights the complexities and nuances of TSPO biology that warrant careful consideration in the interpretation of these studies.
Future research should focus on several key areas:
-
Clarifying the precise functions of TSPO: Further investigation is needed to fully elucidate the multifaceted roles of TSPO in mitochondrial function, steroidogenesis, and the modulation of inflammatory pathways.
-
Understanding species-specific differences: The observed discrepancies in TSPO regulation between rodent models and human cells underscore the importance of validating findings in human-derived systems.
-
Developing next-generation TSPO PET ligands: The development of novel radioligands with improved specificity, higher affinity, and reduced sensitivity to the common TSPO genetic polymorphism will enhance the utility of TSPO PET imaging.
-
Exploring the therapeutic potential of TSPO ligands: A deeper understanding of TSPO signaling will pave the way for the rational design of TSPO-targeting therapeutics for a range of neuroinflammatory and neurodegenerative diseases.
References
- 1. The Translocator Protein (TSPO) in Mitochondrial Bioenergetics and Immune Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TSPO Finds NOX2 in Microglia for Redox Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mitochondrial permeability transition pore - Wikipedia [en.wikipedia.org]
- 4. A novel blood-free analytical framework for the quantification of neuroinflammatory load from TSPO PET Imaging - PMC [pmc.ncbi.nlm.nih.gov]
Endogenous Ligands of the Translocator Protein: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Translocator Protein (TSPO), an 18 kDa protein primarily located on the outer mitochondrial membrane, has emerged as a significant target in drug discovery and a biomarker for neuroinflammation. Its role in cellular processes such as steroidogenesis, inflammation, and apoptosis is intrinsically linked to its interaction with various endogenous ligands. This technical guide provides an in-depth overview of the known endogenous ligands of TSPO, presenting quantitative binding data, detailed experimental methodologies, and a visual representation of the associated signaling pathways. This document is intended to serve as a comprehensive resource for researchers actively engaged in the study of TSPO and the development of novel therapeutic agents targeting this protein.
Core Endogenous Ligands of TSPO
The primary endogenous ligands identified for TSPO fall into three main categories: cholesterol, porphyrins, and endozepines, which are peptides derived from the Diazepam-Binding Inhibitor (DBI). These molecules exhibit a range of binding affinities and play crucial roles in mediating the diverse physiological functions of TSPO.
Quantitative Binding Affinity Data
The following table summarizes the reported binding affinities (Ki and IC50 values) of key endogenous ligands to TSPO. It is important to note that these values can vary depending on the experimental conditions, tissue source, and assay methodology.
| Endogenous Ligand | Ligand Subtype/Metabolite | Binding Affinity (Ki) | Binding Affinity (IC50) | Species/Tissue/Cell Line | Reference |
| Cholesterol | Cholesterol | ~20 nM (Kd) | - | Bacterial (RsTSPO with LAF motif) | [1] |
| Cholesterol | Nanomolar affinity | - | Mammalian | [2] | |
| Porphyrins | Protoporphyrin IX (PPIX) | 14.5 ± 10.7 nM | - | Not Specified | [3] |
| Protoporphyrin IX (PPIX) | - | 0.015 to 19 µM | Rat | [4] | |
| Heme | 40.6 ± 13.7 nM | - | Not Specified | [3] | |
| Endozepines | Diazepam-Binding Inhibitor (DBI) | Micromolar affinity | - | Not Specified | |
| Diazepam-Binding Inhibitor (DBI) | 1.8 µM | - | Human Platelets (HAB) | ||
| Diazepam-Binding Inhibitor (DBI) | 2.1 µM | - | Human Platelets (MAB) | ||
| Diazepam-Binding Inhibitor (DBI) | 2.5 µM | - | Human Platelets (LAB) |
HAB: High-Affinity Binders, MAB: Mixed-Affinity Binders, LAB: Low-Affinity Binders (related to the rs6971 polymorphism in the TSPO gene).
Key Experimental Protocols
Accurate characterization of the interaction between endogenous ligands and TSPO relies on robust experimental methodologies. Below are detailed protocols for key assays cited in the literature.
Radioligand Competition Binding Assay
This assay is used to determine the binding affinity (Ki) of an unlabeled test compound (e.g., an endogenous ligand) by measuring its ability to compete with a radiolabeled ligand for binding to TSPO.
Materials:
-
Membrane Preparation: Isolated mitochondria or cell membranes expressing TSPO.
-
Radioligand: Typically [3H]PK 11195, a high-affinity synthetic TSPO ligand.
-
Unlabeled Ligand: The endogenous ligand of interest (e.g., protoporphyrin IX, DBI).
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Cold assay buffer.
-
Scintillation Cocktail.
-
Glass Fiber Filters.
-
Filtration Apparatus.
-
Scintillation Counter.
Procedure:
-
Membrane Preparation: Homogenize tissue or cells in a suitable buffer and isolate the mitochondrial or total membrane fraction by differential centrifugation. Resuspend the final pellet in assay buffer. Determine the protein concentration using a standard method (e.g., BCA assay).
-
Assay Setup: In a 96-well plate, add the following in order:
-
Assay buffer.
-
A range of concentrations of the unlabeled endogenous ligand.
-
A fixed concentration of the radioligand (typically at or below its Kd value).
-
The membrane preparation (a consistent amount of protein per well).
-
For determining non-specific binding, a separate set of wells should contain a saturating concentration of an unlabeled high-affinity ligand (e.g., cold PK 11195) instead of the endogenous ligand.
-
For determining total binding, wells should contain only the radioligand and membranes.
-
-
Incubation: Incubate the plate at a specific temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. The filters will trap the membranes with bound radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding at each concentration of the unlabeled ligand by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the logarithm of the unlabeled ligand concentration.
-
Fit the data to a one-site competition model using non-linear regression analysis to determine the IC50 value (the concentration of unlabeled ligand that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Steroidogenesis Functional Assay (Pregnenolone Measurement)
This assay measures the ability of a TSPO ligand to stimulate the synthesis of pregnenolone, the first and rate-limiting step in steroidogenesis.
Materials:
-
Cell Line: A steroidogenic cell line, such as MA-10 Leydig cells or C6 glioma cells.
-
Cell Culture Medium.
-
Test Compound: The endogenous ligand or a synthetic TSPO ligand.
-
Stimulating Agent (optional): e.g., dibutyryl-cAMP (dbcAMP) to maximally stimulate the steroidogenic pathway.
-
Lysis Buffer.
-
Pregnenolone ELISA Kit or LC-MS/MS system.
Procedure:
-
Cell Culture: Plate the steroidogenic cells in multi-well plates and allow them to adhere and grow to a desired confluency.
-
Treatment: Replace the culture medium with fresh medium containing the test compound at various concentrations. Include appropriate vehicle controls. In some experimental designs, cells are co-treated with a stimulating agent like dbcAMP.
-
Incubation: Incubate the cells for a specified period (e.g., 2-6 hours) at 37°C in a CO2 incubator.
-
Sample Collection:
-
Cell Lysate: At the end of the incubation, collect the cell culture medium and lyse the cells using a suitable lysis buffer.
-
Medium: The pregnenolone secreted into the medium can also be measured.
-
-
Pregnenolone Quantification:
-
ELISA: Use a commercial pregnenolone ELISA kit according to the manufacturer's instructions to measure the concentration of pregnenolone in the cell lysates or culture medium.
-
LC-MS/MS: For a more sensitive and specific quantification, use liquid chromatography-tandem mass spectrometry. This involves sample extraction, chromatographic separation, and mass spectrometric detection of pregnenolone.
-
-
Data Analysis:
-
Normalize the pregnenolone concentration to the total protein content in each sample.
-
Express the results as a fold change or percentage increase compared to the vehicle-treated control.
-
Plot the pregnenolone production as a function of the ligand concentration to determine the dose-response relationship.
-
Signaling Pathways and Functional Roles
The interaction of endogenous ligands with TSPO initiates a cascade of downstream signaling events that modulate critical cellular functions, including inflammation and apoptosis.
TSPO in Inflammatory Signaling
TSPO is increasingly recognized as a key modulator of inflammatory responses, particularly in microglia, the resident immune cells of the central nervous system. Its activation can influence pro-inflammatory signaling pathways such as NF-κB, MAPKs, and the NLRP3 inflammasome.
Caption: TSPO's role in inflammatory signaling pathways.
TSPO in Apoptotic Signaling
TSPO is strategically positioned at the outer mitochondrial membrane to influence the intrinsic pathway of apoptosis. Its interaction with other mitochondrial proteins, such as the voltage-dependent anion channel (VDAC) and the adenine nucleotide translocator (ANT), can modulate the mitochondrial permeability transition pore (mPTP) and the release of pro-apoptotic factors.
Caption: TSPO's involvement in the mitochondrial apoptosis pathway.
Conclusion
The endogenous ligands of TSPO are a diverse group of molecules that play a pivotal role in regulating key cellular functions. Cholesterol, porphyrins, and endozepines, through their interaction with TSPO, modulate steroidogenesis, inflammation, and apoptosis, making TSPO a highly attractive target for therapeutic intervention in a wide range of pathologies. A thorough understanding of the binding kinetics and functional consequences of these endogenous ligand-TSPO interactions, facilitated by the experimental protocols outlined in this guide, is essential for the rational design and development of novel TSPO-targeted drugs. The signaling pathway diagrams provided offer a visual framework for comprehending the complex molecular mechanisms downstream of TSPO activation, which will be invaluable for researchers in the field. Further investigation into the nuanced roles of these endogenous ligands will undoubtedly continue to uncover new therapeutic possibilities.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. TSPO: An Evolutionarily Conserved Protein with Elusive Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The 18-kDa Translocator Protein PET Tracers as a Diagnostic Marker for Neuroinflammation: Development and Current Standing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. IN VIVO BINDING OF PROTOPORPHYRIN IX TO RAT TRANSLOCATOR PROTEIN IMAGED WITH POSITRON EMISSION TOMOGRAPHY - PMC [pmc.ncbi.nlm.nih.gov]
The Evolution of TSPO Ligands: A Technical Guide from First to Third Generation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 18 kDa Translocator Protein (TSPO), previously known as the peripheral benzodiazepine receptor, is a highly conserved transmembrane protein primarily located on the outer mitochondrial membrane.[1][2] Under normal physiological conditions, TSPO is expressed at low levels in the central nervous system (CNS). However, its expression is significantly upregulated in activated microglia and astrocytes in response to neuroinflammation, making it a valuable biomarker for a range of neurological disorders, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis.[1][3] This upregulation has driven the development of specific ligands for in vivo imaging using Positron Emission Tomography (PET) and for potential therapeutic interventions.[4] Over the past few decades, TSPO ligands have evolved through three distinct generations, each aiming to improve upon the limitations of its predecessor. This technical guide provides an in-depth overview of this evolution, presenting key data, experimental methodologies, and the underlying signaling pathways.
First-Generation TSPO Ligands: The Pioneers
The first generation of TSPO ligands laid the groundwork for targeting this protein for imaging and therapeutic purposes. These initial compounds, most notably [11C]PK11195 and [11C]Ro5-4864, were instrumental in the initial characterization and in vivo visualization of TSPO.
[11C]PK11195, an isoquinoline carboxamide, became the prototypical first-generation radioligand and has been widely used in human studies for decades. [11C]Ro5-4864, a benzodiazepine, was one of the first ligands capable of discriminating between the central and peripheral benzodiazepine receptors.
However, the clinical utility of first-generation ligands was hampered by several significant drawbacks. These included high non-specific binding, particularly in white matter, which resulted in a low signal-to-noise ratio and made accurate quantification challenging. Furthermore, they exhibited relatively low brain uptake and were highly lipophilic, contributing to their poor imaging characteristics.
Table 1: Quantitative Data for First-Generation TSPO Ligands
| Ligand | Chemical Class | Binding Affinity (Ki/IC50) | Key Limitations |
| --INVALID-LINK---PK11195 | Isoquinoline Carboxamide | Ki = 9.3 nM (racemate) | High nonspecific binding, low signal-to-noise ratio, high lipophilicity |
| [11C]Ro5-4864 | Benzodiazepine | Ki = 6.0 nM | High nonspecific binding, low affinity in human brain tissue |
Second-Generation TSPO Ligands: Striving for Improved Imaging
To address the shortcomings of the first-generation compounds, a second wave of TSPO ligands was developed. These ligands emerged from diverse chemical classes, including phenoxyarylacetamides, 2-phenylindolylglyoxylamides, and quinoline carboxamides. The primary goals were to enhance binding affinity and reduce lipophilicity, thereby improving the specific signal and overall imaging properties.
Prominent examples of second-generation ligands include [11C]DAA1106, [11C]PBR28, and [18F]DPA-714. These compounds demonstrated significantly higher affinity for TSPO and a better signal-to-noise ratio in preclinical and clinical studies compared to their predecessors. For instance, the in vivo specific binding of [11C]PBR28 in the monkey brain was found to be 80-fold higher than that of --INVALID-LINK---PK11195.
Despite these improvements, a major challenge emerged with the second-generation ligands: their sensitivity to a single nucleotide polymorphism (SNP) in the TSPO gene, rs6971. This polymorphism results in an alanine to threonine substitution at position 147 (A147T) of the protein. This leads to three distinct binding phenotypes in the human population: high-affinity binders (HABs, homozygous for Ala147), mixed-affinity binders (MABs, heterozygous for Ala147/Thr147), and low-affinity binders (LABs, homozygous for Thr147). This genetic variability significantly complicates the interpretation of PET imaging data and necessitates patient genotyping prior to studies.
Table 2: Quantitative Data for Second-Generation TSPO Ligands
| Ligand | Chemical Class | Binding Affinity (Ki/IC50) | Key Limitations |
| [11C]DAA1106 | Phenoxyarylacetamide | Ki = 0.04 nM (rat), 0.18 nM (monkey) | Sensitivity to rs6971 polymorphism |
| [11C]PBR28 | Phenoxyarylacetamide | - | High sensitivity to rs6971 polymorphism |
| [18F]DPA-714 | Pyrazolopyrimidine | Ki = 10.9 nM | Sensitivity to rs6971 polymorphism |
| [11C]AC-5216 | Aryl-Oxodihydropurine | IC50 = 3.04 nM (rat), 2.73 nM (human) | Sensitivity to rs6971 polymorphism |
Third-Generation TSPO Ligands: Overcoming Genetic Hurdles
The discovery of the rs6971 polymorphism's impact on second-generation ligand binding spurred the development of a third generation of TSPO ligands. The primary objective for this new class of compounds was to retain the high affinity and favorable imaging characteristics of the second generation while exhibiting low to no sensitivity to the TSPO genetic polymorphism.
Two notable examples of third-generation ligands are [18F]GE180 and [11C]ER176. These ligands were designed to provide a more consistent binding affinity across the different genetic subtypes, thereby eliminating the need for subject genotyping and allowing for more reliable quantification of TSPO expression in a broader population. For instance, [11C]PK11195, despite its other limitations, does not show binding sensitivity to the A147T polymorphism, a desirable characteristic that researchers aimed to replicate in the third-generation ligands with improved imaging properties.
Table 3: Quantitative Data for Third-Generation TSPO Ligands
| Ligand | Chemical Class | Binding Affinity (Ki/IC50) | Key Advantages |
| [18F]GE180 | Tricyclic Indole | - | Low sensitivity to rs6971 polymorphism |
| [11C]ER176 | - | - | Low sensitivity to rs6971 polymorphism |
| [18F]VUIIS1008 | - | Ki = 0.3 nM | 36-fold enhanced binding affinity compared to [18F]DPA-714 |
Experimental Protocols
The characterization and evaluation of TSPO ligands rely on a series of well-established experimental protocols. Below are detailed methodologies for key assays.
Radioligand Binding Assay (Competition)
This assay is used to determine the binding affinity (Ki) of a novel, unlabeled ligand by measuring its ability to compete with a radiolabeled ligand for binding to TSPO.
Materials:
-
Membrane preparations from cells or tissues expressing TSPO (e.g., human platelet membranes, C6 glioma cells).
-
Radiolabeled ligand with known affinity (e.g., [3H]PK11195).
-
Unlabeled test compounds.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail and counter.
Procedure:
-
Incubate membrane preparations with a fixed concentration of the radiolabeled ligand (e.g., [3H]PK11195 at its Kd concentration) and varying concentrations of the unlabeled test compound.
-
Incubations are typically carried out for 60-90 minutes at 4°C to reach equilibrium.
-
Separate bound from free radioligand by rapid vacuum filtration through glass fiber filters.
-
Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
Steroidogenesis Assay
This functional assay measures the ability of TSPO ligands to stimulate the production of steroids, such as pregnenolone, a key function associated with TSPO.
Materials:
-
Steroidogenic cell line (e.g., MA-10 Leydig cells, C6 glioma cells).
-
Cell culture medium and supplements.
-
TSPO test ligands.
-
ELISA kit for pregnenolone quantification.
Procedure:
-
Plate cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the TSPO ligand or vehicle control.
-
Incubate for a specified period (e.g., 2-4 hours).
-
Collect the cell culture supernatant.
-
Quantify the concentration of pregnenolone in the supernatant using a specific ELISA kit according to the manufacturer's instructions.
-
Analyze the data to determine the dose-dependent effect of the ligand on steroid production.
Mitochondrial Permeability Transition Pore (mPTP) Opening Assay
This assay assesses the influence of TSPO ligands on the opening of the mPTP, a critical event in apoptosis.
Materials:
-
Isolated mitochondria or intact cells.
-
Fluorescent dye Calcein-AM.
-
Quenching agent (e.g., CoCl2).
-
mPTP opener (inducer, e.g., Ca2+) and inhibitor (e.g., cyclosporin A) as controls.
-
Fluorescence plate reader or microscope.
Procedure:
-
Load cells or isolated mitochondria with Calcein-AM. The acetoxymethyl (AM) ester allows the dye to cross the cell membrane, and intracellular esterases cleave the AM group, trapping the fluorescent calcein in the cytosol and mitochondria.
-
Add a quenching agent like CoCl2 to the extracellular medium. CoCl2 quenches the cytosolic fluorescence but cannot cross the intact mitochondrial membranes.
-
Treat the cells/mitochondria with the TSPO test ligand, a known mPTP inducer, or an inhibitor.
-
Measure the fluorescence of mitochondrial calcein over time. A decrease in fluorescence indicates the opening of the mPTP, which allows CoCl2 to enter the mitochondria and quench the calcein fluorescence.
Signaling Pathways and Experimental Workflows
The biological functions of TSPO are mediated through its interaction with various proteins and its role in key cellular processes. The development of TSPO ligands follows a structured workflow from initial discovery to clinical application.
TSPO Signaling Pathways
TSPO is a component of a multi-protein complex on the outer mitochondrial membrane, which includes the voltage-dependent anion channel (VDAC) and the adenine nucleotide translocase (ANT). Through this complex, TSPO is implicated in several signaling pathways:
-
Steroidogenesis: TSPO facilitates the translocation of cholesterol from the outer to the inner mitochondrial membrane, which is the rate-limiting step in the synthesis of all steroid hormones. Ligand binding can modulate this process.
-
Mitochondrial Permeability Transition: TSPO is thought to regulate the opening of the mPTP, a non-specific channel in the inner mitochondrial membrane. The opening of the mPTP is a key event in the intrinsic pathway of apoptosis.
-
Neuroinflammation: Upregulation of TSPO in activated microglia is a hallmark of neuroinflammation. TSPO ligands can modulate microglial functions, including proliferation and the release of inflammatory mediators.
Caption: TSPO signaling pathways activated by ligand binding.
Experimental Workflow for TSPO PET Ligand Development
The development of a novel TSPO PET ligand is a multi-step process that begins with chemical synthesis and progresses through preclinical evaluation to clinical trials.
Caption: A typical workflow for the development of TSPO PET ligands.
Conclusion
The evolution of TSPO ligands from the first to the third generation reflects a continuous effort to refine a critical tool for understanding and potentially treating neurological diseases. While the first generation established the principle of TSPO as an imaging target, subsequent generations have significantly improved the precision and reliability of this approach. The development of third-generation, polymorphism-insensitive ligands represents a major advancement, promising more consistent and accurate quantification of neuroinflammation across diverse patient populations. The experimental protocols and our understanding of the underlying signaling pathways continue to evolve, paving the way for the development of even more sophisticated and effective TSPO-targeting agents in the future.
References
- 1. Method to Development of PET Radiopharmaceutical for Cancer Imaging | Springer Nature Experiments [experiments.springernature.com]
- 2. mdpi.com [mdpi.com]
- 3. Regulation of the Mitochondrial Permeability Transition Pore by the Outer Membrane Does Not Involve the Peripheral Benzodiazepine Receptor (Translocator Protein of 18 kDa (TSPO)) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Binding Affinity of Some Endogenous and Synthetic TSPO Ligands Regarding the rs6971 Polymorphism - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for [¹⁸F]GE-180 in Preclinical PET Imaging
Audience: Researchers, scientists, and drug development professionals.
Introduction
[¹⁸F]GE-180, also known as Flutriciclamide, is a third-generation radioligand designed for the in vivo imaging of the 18 kDa Translocator Protein (TSPO) using Positron Emission Tomography (PET).[1][2] TSPO is a five-transmembrane domain protein located on the outer mitochondrial membrane.[3] In the central nervous system (CNS), TSPO is expressed at low levels in healthy tissue but is significantly upregulated in activated microglia and macrophages in response to neuroinflammation.[3][4] This upregulation makes TSPO an important biomarker for assessing neuroinflammatory processes in a variety of neurological disorders, including Alzheimer's disease, multiple sclerosis, stroke, and glioblastoma.
[¹⁸F]GE-180 exhibits high affinity and specificity for TSPO and has demonstrated an improved signal-to-noise ratio in preclinical models compared to the first-generation TSPO radiotracer, --INVALID-LINK---PK11195. Its labeling with fluorine-18, which has a 110-minute half-life, facilitates its use in centers without an on-site cyclotron, making it a valuable tool for longitudinal monitoring of neuroinflammation and evaluating the efficacy of anti-inflammatory therapies in preclinical research.
Mechanism of Action
In the context of neuroinflammation, resident microglia in the brain become activated. This activation is a key pathological feature in many neurodegenerative diseases. The activation process involves a significant increase in the expression of TSPO on the outer mitochondrial membrane of these cells.
[¹⁸F]GE-180 is administered intravenously, crosses the blood-brain barrier (BBB), and binds specifically to this upregulated TSPO. The positron-emitting ¹⁸F isotope decays, producing gamma rays that are detected by the PET scanner. The resulting signal intensity is proportional to the density of TSPO, thus providing a quantitative measure of microglial activation and neuroinflammation.
Radiosynthesis and Quality Control
The radiosynthesis of [¹⁸F]GE-180 is typically performed using an automated synthesis module, such as the GE FASTlab™, with single-use cassettes. This ensures a standardized and GMP-compliant production process. The process involves the nucleophilic substitution of a precursor molecule with [¹⁸F]fluoride.
Table 1: Radiosynthesis and Quality Control Parameters for [¹⁸F]GE-180
| Parameter | Typical Value | Reference |
|---|---|---|
| Precursor | (S)-N,N-diethyl-5-methoxy-9-(2-(methylsulfonyloxy)ethyl)-2,3,4,9-tetrahydro-1H-carbazole-4-carboxamide | |
| Synthesis Time | ~45 minutes | |
| Radiochemical Yield | 42% ± 5% (non-decay corrected) | |
| Radiochemical Purity | ≥ 97% | |
| Specific Activity | 517 ± 54 GBq/μmol |
| Final Formulation | Sterile buffer solution | |
Experimental Protocols
A typical preclinical imaging study involves animal preparation, radiotracer administration, PET scanning, and subsequent data analysis. It is often complemented by ex vivo validation methods.
Protocol 1: Dynamic PET Scan for Kinetic Modeling
This protocol is considered the gold standard for quantitative analysis, allowing for the determination of parameters like the total volume of distribution (Vₜ).
-
Animal Preparation:
-
Anesthetize the animal (e.g., with 1.5-2.5% isoflurane in oxygen).
-
Maintain body temperature using a heating pad.
-
For full kinetic modeling, arterial blood sampling capabilities may be required, which is technically challenging in mice.
-
-
Radiotracer Administration:
-
Administer a bolus intravenous (IV) injection of [¹⁸F]GE-180. The typical dose for a mouse is 5-15 MBq.
-
-
PET Acquisition:
-
Start a list-mode dynamic PET scan simultaneously with the injection.
-
Acquire data for 60 to 90 minutes.
-
A typical framing protocol is: 8 x 15s, 3 x 60s, 5 x 120s, 5 x 300s, 5 x 600s.
-
-
Image Analysis:
-
Reconstruct the dynamic PET images.
-
Co-register PET images with an anatomical reference (MRI or CT).
-
Define Regions of Interest (ROIs) for target areas (e.g., lesion, hippocampus) and a reference region.
-
Generate time-activity curves (TACs) for each ROI.
-
Apply a kinetic model (e.g., two-tissue compartment model) to the TACs to estimate kinetic parameters.
-
Protocol 2: Static PET Scan for SUV/SUVR Analysis
This is a simplified and more high-throughput approach suitable for many preclinical studies.
-
Animal Preparation:
-
Anesthetize the animal as described in Protocol 1.
-
-
Radiotracer Administration:
-
Administer an IV bolus injection of [¹⁸F]GE-180 (e.g., 5.5-7.5 MBq for a mouse).
-
-
PET Acquisition:
-
Wait for a specific uptake period. The optimal window is typically between 40 and 90 minutes post-injection (p.i.).
-
Acquire a static PET scan for 10 to 30 minutes (e.g., a 10-minute scan starting at 50 minutes p.i.).
-
Acquire a CT scan for attenuation correction and anatomical localization.
-
-
Image Analysis:
-
Reconstruct the static PET image.
-
Co-register with the anatomical image.
-
Define ROIs on the target tissue and a pseudo-reference region (PRR). The rostral thalamus or frontal cortex have been used as PRRs in preclinical models.
-
Calculate the Standardized Uptake Value (SUV) or % Injected Dose per gram (%ID/g).
-
Calculate the SUV ratio (SUVR) by dividing the SUV of the target ROI by the SUV of the PRR.
-
Protocol 3: Specificity Confirmation with a Blocking Study
This protocol is crucial to confirm that the observed PET signal is specific to TSPO.
-
Study Design:
-
Divide animals into two groups: a baseline (unblocked) group and a blocked group.
-
The blocked group receives a high-affinity, non-radioactive TSPO ligand (e.g., PK11195 at 1-3 mg/kg or XBD173) 10-15 minutes prior to the [¹⁸F]GE-180 injection.
-
-
Imaging:
-
Perform either a dynamic or static PET scan on both groups as described in the protocols above.
-
-
Analysis:
-
Quantify the [¹⁸F]GE-180 uptake in both groups.
-
A significant reduction in the PET signal in the blocked group compared to the baseline group indicates specific binding to TSPO. For example, in humans with multiple sclerosis, about 57% of the Vₜ in high-affinity binders represents specific binding.
-
Data Presentation and Interpretation
Quantitative data is essential for interpreting [¹⁸F]GE-180 PET studies. Below are tables summarizing key parameters and example data from preclinical studies.
References
- 1. Reliable quantification of 18F-GE-180 PET neuroinflammation studies using an individually scaled population-based input function or late tissue-to-blood ratio - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TSPO imaging using the novel PET ligand [18F]GE-180: quantification approaches in patients with multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [18F]GE-180-PET and Post Mortem Marker Characteristics of Long-Term High-Fat-Diet-Induced Chronic Neuroinflammation in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Expression of Translocator Protein and [18F]-GE180 Ligand Uptake in Multiple Sclerosis Animal Models - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols for the Synthesis of [¹¹C]ER176 for PET Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction:
[¹¹C]ER176 is a second-generation radioligand for Positron Emission Tomography (PET) imaging of the 18 kDa translocator protein (TSPO). TSPO is a biomarker for neuroinflammation as its expression is upregulated in activated microglia. [¹¹C]ER176 has shown favorable in vivo imaging characteristics compared to earlier generation TSPO radiotracers, with a notable advantage of providing a quantifiable signal in all human subject genotypes, thus eliminating the need for pre-screening for the rs6971 polymorphism.[1][2] This document provides a detailed protocol for the radiochemical synthesis, purification, and quality control of [¹¹C]ER176 for use in human PET studies.
Quantitative Data Summary
The following tables summarize the key quantitative parameters associated with the synthesis of [¹¹C]ER176, comparing a seminal method with a more recent, optimized protocol.
Table 1: Radiosynthesis Performance of [¹¹C]ER176
| Parameter | Seminal Method (Zanotti-Fregonara et al.) | Optimized Method (Mixdorf et al.) |
| Precursor | N-desmethyl-ER176 (0.6 mg) | N-desmethyl-ER176 |
| Radiolabeling Agent | [¹¹C]Iodomethane ([¹¹C]MeI) | [¹¹C]Iodomethane ([¹¹C]MeI) |
| Base | Potassium hydroxide (1.2 mg) | Not specified, various bases tested |
| Solvent | Dimethyl sulfoxide (DMSO) (0.4 mL) | Not specified |
| Decay Corrected Yield | 17 – 29% | 35 ± 9% |
| Molar Activity | 70 – 200 GBq/μmol | 1400 ± 300 GBq/μmol |
| Synthesis Time | Not specified | ~40 minutes |
| Final Yield | Not specified | 2.7 ± 0.5 GBq |
Data sourced from multiple studies describing the synthesis and optimization of [¹¹C]ER176.[1]
Table 2: Quality Control Specifications for Final [¹¹C]ER176 Product
| Quality Control Test | Specification |
| Radiochemical Purity | ≥ 95% |
| Chemical Purity | No interfering peaks in the UV chromatogram |
| Residual Solvents | Within acceptable limits (e.g., USP <467>) |
| pH | 4.5 - 7.5 |
| Sterility | Sterile |
| Endotoxins | < 175 EU/V (or as per local regulations) |
Experimental Protocols
Production of [¹¹C]Iodomethane ([¹¹C]MeI)
The radiosynthesis of [¹¹C]ER176 commences with the production of [¹¹C]carbon dioxide ([¹¹C]CO₂) via the ¹⁴N(p,α)¹¹C nuclear reaction in a cyclotron. The resulting [¹¹C]CO₂ is then converted to [¹¹C]iodomethane ([¹¹C]MeI), a common precursor for ¹¹C-methylation reactions. This conversion is typically performed using an automated synthesis module.
Radiosynthesis of [¹¹C]ER176
The following protocol is based on an optimized "batch method" for the synthesis of [¹¹C]ER176.[1]
Materials:
-
N-desmethyl-ER176 (precursor 1)
-
Potassium hydroxide (KOH) or Potassium tert-butoxide (tBuOK)[1]
-
Dimethyl sulfoxide (DMSO)
-
[¹¹C]Iodomethane ([¹¹C]MeI) in helium stream
-
Reaction vessel
Procedure:
-
Prepare a solution of the N-desmethyl-ER176 precursor (approximately 0.6 mg) and a suitable base (e.g., 1.2 mg of potassium hydroxide) in dimethyl sulfoxide (approximately 0.4 mL) within a reaction vessel.
-
Bubble the gaseous [¹¹C]MeI through the precursor solution at room temperature.
-
Allow the reaction to proceed for approximately 5 minutes at room temperature.
-
Following the reaction, the mixture is quenched and prepared for purification.
Purification of [¹¹C]ER176
Purification is critical to separate the final product from unreacted precursor and other impurities. An optimized semi-preparative High-Performance Liquid Chromatography (HPLC) method is described below.
HPLC System:
-
Semi-preparative reverse-phase C18 column
-
UV and radioactivity detectors
Optimized Tri-Solvent Mobile Phase:
-
Acetonitrile (up to 25% v/v)
-
Methanol (up to 25% v/v)
-
1 mM aqueous ammonium hydroxide (up to 55% v/v)
-
Flow rate: 8 mL/min
Procedure:
-
Inject the crude reaction mixture onto the semi-preparative HPLC column.
-
Elute with the tri-solvent mobile phase.
-
Monitor the eluent with both UV and radioactivity detectors to identify the peak corresponding to [¹¹C]ER176.
-
Collect the fraction containing the purified [¹¹C]ER176.
Formulation of the Final Product
The collected HPLC fraction is typically reformulated into a solution suitable for intravenous injection. A solid-phase extraction (SPE) method is an efficient alternative to rotary evaporation for solvent removal.
Materials:
-
C18 SPE cartridge
-
Sterile water for injection
-
Ethanol (USP grade)
-
0.9% bacteriostatic saline
-
0.22 µm sterile filter
Procedure:
-
Dilute the collected HPLC fraction containing [¹¹C]ER176 with sterile water (e.g., 50 mL).
-
Pass the diluted solution through a pre-conditioned C18 SPE cartridge to trap the [¹¹C]ER176.
-
Wash the cartridge with sterile water (e.g., 10 mL) to remove residual HPLC solvents.
-
Elute the [¹¹C]ER176 from the cartridge with absolute ethanol (e.g., 1 mL).
-
Formulate the final injectable dose by diluting the ethanol solution with 0.9% bacteriostatic saline (e.g., 9 mL) and passing it through a 0.22 µm sterile filter into a sterile vial.
Visualizations
Signaling Pathway
Caption: Role of TSPO in neuroinflammation and its detection by [¹¹C]ER176 PET.
Experimental Workflow
Caption: Workflow for the automated synthesis of [¹¹C]ER176.
References
Application Notes and Protocols for Measuring Microglial Activation using TSPO PET Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuroinflammation is a critical component in the pathophysiology of a wide range of neurological disorders, including Alzheimer's disease, Parkinson's disease, multiple sclerosis, and traumatic brain injury.[1][2][3] Microglia, the resident immune cells of the central nervous system (CNS), are key players in orchestrating this inflammatory response.[1][4] Activated microglia upregulate the expression of the 18 kDa translocator protein (TSPO), a mitochondrial outer membrane protein. This upregulation makes TSPO an attractive target for in vivo imaging of microglial activation and neuroinflammation using Positron Emission Tomography (PET). TSPO PET imaging allows for the non-invasive quantification and longitudinal monitoring of microglial activation, providing valuable insights into disease progression and the efficacy of therapeutic interventions.
These application notes provide a comprehensive overview and detailed protocols for utilizing TSPO PET imaging to measure microglial activation in a research and drug development setting.
Principle of the Method
TSPO is ubiquitously expressed at low levels in the healthy brain, primarily in glial cells. Upon activation in response to pathological stimuli, microglia significantly increase their expression of TSPO. PET imaging with a specific radioligand that binds to TSPO allows for the visualization and quantification of this upregulation. The intensity of the PET signal in specific brain regions is proportional to the density of activated microglia, serving as a surrogate marker for neuroinflammation.
TSPO PET Radioligands
The choice of radioligand is critical for successful TSPO PET imaging. Radioligands are continuously being developed to improve signal-to-noise ratios and address challenges such as a genetic polymorphism in the TSPO gene (rs6971) that affects ligand binding.
Generations of TSPO Radioligands:
-
First-generation: --INVALID-LINK---PK11195 was the first and most widely used TSPO radioligand. However, it suffers from a low signal-to-noise ratio due to high nonspecific binding and low brain permeability.
-
Second-generation: These ligands, such as [¹¹C]PBR28, [¹⁸F]DPA-714, and [¹⁸F]FEPPA, offer improved signal-to-noise ratios. A significant drawback is their sensitivity to the rs6971 genetic polymorphism, which categorizes individuals as high-affinity binders (HABs), mixed-affinity binders (MABs), or low-affinity binders (LABs). Genotyping is therefore required for accurate quantification.
-
Third-generation: Efforts are ongoing to develop ligands with reduced sensitivity to the TSPO polymorphism, aiming for broader clinical applicability.
| Radioligand | Isotope | Key Characteristics | References |
| --INVALID-LINK---PK11195 | ¹¹C | First generation, low signal-to-noise ratio. | |
| [¹¹C]PBR28 | ¹¹C | Second generation, higher affinity than PK11195, sensitive to TSPO polymorphism. | |
| [¹⁸F]DPA-714 | ¹⁸F | Second generation, longer half-life than ¹¹C allowing for distribution to centers without a cyclotron, sensitive to TSPO polymorphism. | |
| [¹⁸F]GE-180 | ¹⁸F | Second generation, high affinity, sensitive to TSPO polymorphism. | |
| [¹⁸F]FEPPA | ¹⁸F | Second generation, sensitive to TSPO polymorphism. |
Experimental Protocols
I. Subject Selection and Genotyping
-
Inclusion/Exclusion Criteria: Define clear criteria based on the research question (e.g., specific disease, age range, medication status).
-
Informed Consent: Obtain written informed consent from all participants.
-
TSPO Genotyping (for second-generation radioligands):
-
Collect a blood sample for DNA extraction.
-
Perform genotyping for the rs6971 polymorphism to classify subjects as HAB, MAB, or LAB. This is crucial for the accurate interpretation of PET data.
-
II. Radioligand Preparation
Radioligand synthesis should be performed by a qualified radiochemist under Good Manufacturing Practice (GMP) conditions. The process typically involves the automated radiosynthesis and purification of the chosen TSPO radioligand.
III. PET/CT or PET/MR Imaging Protocol
-
Subject Preparation:
-
Subjects should fast for at least 4-6 hours prior to the scan.
-
A catheter is inserted into a peripheral vein for radioligand injection and potentially for arterial blood sampling.
-
-
Radioligand Administration:
-
Administer a bolus injection of the TSPO radioligand (e.g., 185 MBq or 5 mCi of [¹⁸F]DPA-714).
-
-
Image Acquisition:
-
Dynamic scanning is recommended for kinetic modeling. A typical acquisition protocol is a 60-90 minute scan initiated at the time of injection.
-
For static imaging, a 30-minute scan starting 60 minutes post-injection can be performed.
-
Acquisition Parameters (Example for [¹⁸F]DPA-714):
-
Scanner: GE Signa PET/MR
-
Duration: 60 minutes
-
Framing: 12 x 10s, 9 x 20s, 5 x 1min, 10 x 5min frames.
-
Reconstruction: Ordered Subset Expectation Maximization (OSEM) with 4 iterations and 16 subsets.
-
Attenuation Correction: MR-based attenuation correction (for PET/MR) or CT-based (for PET/CT).
-
-
-
Arterial Blood Sampling (for full kinetic modeling):
-
If a full kinetic analysis is planned, arterial blood samples should be collected throughout the scan to measure the arterial input function (AIF). This is considered the gold standard for quantification.
-
Samples are collected frequently in the initial minutes and then at increasing intervals.
-
Plasma should be separated, and radioactivity and metabolite analysis should be performed.
-
IV. Data Analysis and Quantification
The goal of data analysis is to derive quantitative measures of TSPO binding, which reflect microglial activation.
1. Kinetic Modeling (Gold Standard):
-
Two-Tissue Compartment Model (2TCM): This model is commonly used for TSPO radioligands and provides estimates of the total volume of distribution (VT), which includes specifically bound, non-specifically bound, and free radioligand.
-
Simplified Reference Tissue Model (SRTM): This model can be used if a suitable reference region (an area with negligible specific binding) can be identified. However, finding a true reference region in the brain for TSPO is challenging due to the ubiquitous nature of microglia.
-
Logan Graphical Analysis: A graphical method to estimate VT without the need for complex compartmental modeling.
2. Standardized Uptake Value (SUV):
-
SUV is a semi-quantitative measure that normalizes the radioactivity concentration in a region of interest (ROI) to the injected dose and the patient's body weight.
-
Calculation: SUV = (Radioactivity concentration in ROI [kBq/mL]) / (Injected dose [MBq] / Body weight [kg])
-
While simpler to calculate than VT, SUV can be influenced by various physiological factors and may not be as reliable as kinetic modeling.
-
SUV ratio (SUVR): To reduce variability, SUV in a target region can be normalized to the SUV in a pseudo-reference region (e.g., cerebellum or whole brain).
3. Image-Derived Input Function (IDIF):
-
To avoid invasive arterial cannulation, an IDIF can be generated by measuring the radioactivity concentration in a large arterial structure, such as the carotid artery, directly from the PET images. This provides a non-invasive alternative for estimating the AIF.
| Quantification Method | Description | Pros | Cons |
| Kinetic Modeling (e.g., 2TCM with AIF) | Gold standard; estimates volume of distribution (VT). | Most accurate and quantitative. | Invasive (requires arterial line), complex analysis. |
| Simplified Reference Tissue Model (SRTM) | Uses a reference region to estimate binding potential. | Non-invasive. | Difficult to define a true reference region for TSPO. |
| Standardized Uptake Value (SUV) | Semi-quantitative measure of radiotracer uptake. | Simple to calculate, non-invasive. | Less accurate than kinetic modeling, influenced by physiological variables. |
| SUV Ratio (SUVR) | Ratio of SUV in a target region to a pseudo-reference region. | Reduces inter-subject variability of SUV. | Choice of pseudo-reference region can be challenging. |
| Image-Derived Input Function (IDIF) | Non-invasive estimation of the arterial input function from PET images. | Non-invasive alternative to AIF. | Can be challenging to accurately segment arterial signal. |
Visualization of Workflows and Pathways
Experimental Workflow for TSPO PET Imaging
Caption: Workflow for TSPO PET imaging from subject recruitment to data analysis.
TSPO Signaling in Activated Microglia
Caption: Simplified TSPO signaling pathway in activated microglia.
Data Interpretation and Considerations
-
Cellular Specificity: While TSPO is predominantly upregulated in activated microglia, it is also expressed in other cell types, including reactive astrocytes and endothelial cells, which can contribute to the PET signal.
-
Microglial Phenotype: Current TSPO PET imaging does not differentiate between pro-inflammatory (M1) and anti-inflammatory (M2) microglial phenotypes. The TSPO signal reflects a general state of microglial activation.
-
TSPO Polymorphism: For second-generation radioligands, the rs6971 polymorphism is a major source of variability in the PET signal. Accurate quantification requires subject genotyping and appropriate data stratification or correction.
-
Blood-Brain Barrier (BBB): In conditions with a compromised BBB, peripheral immune cells expressing TSPO may infiltrate the brain, contributing to the PET signal.
Conclusion
TSPO PET imaging is a powerful tool for the in vivo assessment of microglial activation and neuroinflammation. By providing quantitative and spatially resolved information, it offers significant potential for advancing our understanding of neurological diseases, identifying novel therapeutic targets, and monitoring treatment responses in clinical trials. Careful consideration of the choice of radioligand, imaging protocol, and data analysis methods is essential for obtaining reliable and interpretable results.
References
Application Notes and Protocols for Kinetic Modeling of Third-Generation TSPO PET Tracers
Audience: Researchers, scientists, and drug development professionals.
Introduction: The 18-kDa translocator protein (TSPO) is a key biomarker for neuroinflammation, as its expression is significantly upregulated in activated microglia and astrocytes.[1][2] Positron Emission Tomography (PET) imaging with TSPO-targeting radiotracers allows for the in-vivo quantification of this neuroinflammatory response. Third-generation TSPO tracers, such as [18F]GE-180, [11C]ER176, and [18F]VUIIS1008, have been developed to overcome the limitations of earlier agents, offering improved signal-to-noise ratios and more reliable quantification.[2][3]
Kinetic modeling is essential for accurately quantifying the signal from these tracers, translating dynamic PET scan data into meaningful physiological parameters. This document provides detailed application notes on the principles of kinetic modeling and standardized protocols for data acquisition and analysis.
Core Concepts in Kinetic Modeling
Quantitative analysis of dynamic TSPO PET data aims to estimate parameters that reflect the density of the TSPO target. The primary methods involve compartmental modeling with an arterial input function or simplified reference tissue models.
-
Total Volume of Distribution (VT): This is a key outcome parameter that represents the ratio of the total radiotracer concentration in a tissue region to that in the arterial plasma at equilibrium. It includes both specifically bound and non-displaceably bound (free and non-specifically bound) radioligand (VT = VS + VND).[1] VT is a robust measure and is often the preferred parameter for quantification.
-
Binding Potential (BPND): This parameter reflects the ratio of the density of available receptors (Bavail) to the tracer's equilibrium dissociation constant (KD). It is a measure of specific binding and can be calculated from VT if the non-displaceable volume of distribution (VND) is known (BPND = (VT - VND)/VND).
-
Standardized Uptake Value (SUV): This is a simpler, semi-quantitative measure of radiotracer uptake, calculated as the ratio of image-derived radioactivity concentration to the whole-body concentration of the injected radioactivity. While convenient, SUV is influenced by various physiological factors and is less accurate than parameters derived from full kinetic modeling.
-
SUV Ratio (SUVr): To reduce variability, the SUV of a target region is often normalized to the SUV of a (pseudo)reference region, creating a ratio (SUVr).
Kinetic Modeling Approaches
The choice of kinetic model depends on the study's objective, the specific tracer used, and the feasibility of invasive procedures like arterial blood sampling.
Compartmental Models with Arterial Input Function (AIF)
This is considered the "gold standard" for PET quantification. It requires continuous measurement of the radiotracer concentration in arterial blood to serve as an input function for the model.
-
Two-Tissue Compartment Model (2TCM): This is the most commonly applied model for TSPO PET imaging. It describes the tracer's movement between three compartments: arterial plasma (CA), a non-displaceable compartment in the tissue (CND; free and non-specific binding), and a specifically bound compartment in the tissue (CS). The model estimates four rate constants (K1-k4) that describe the exchange between these compartments.
-
2TCM with Vascular Binding (2TCM-1K): TSPO is also expressed in the endothelium of blood vessels. The 2TCM-1K model adds a compartment to account for this vascular binding (CVASC), which can improve the accuracy of quantification, particularly for tracers with high affinity.
Reference Region Models
These models are non-invasive alternatives that avoid arterial cannulation by using a "reference region"—an area of the brain believed to be devoid of specific TSPO binding—to approximate the arterial input.
-
Simplified Reference Tissue Model (SRTM): This is a widely used reference region model. However, a major challenge for TSPO imaging is the lack of a true reference region, as TSPO is expressed throughout the brain. Consequently, "pseudo-reference regions" are sometimes used, or the whole brain is used for normalization when only regional differences are being investigated.
Data Presentation: Comparison of Kinetic Models
| Model | Input Required | Key Output Parameters | Advantages | Disadvantages |
| 2TCM | Dynamic PET Data, Metabolite-Corrected Arterial Input Function (AIF) | VT, K1-k4 | "Gold Standard", provides absolute quantification of tracer delivery and binding. | Invasive (requires arterial line), complex data analysis. |
| 2TCM-1K | Dynamic PET Data, Metabolite-Corrected AIF | VT, K1-k4, Kb (vascular binding rate) | Accounts for TSPO signal from brain vasculature, potentially improving accuracy. | More complex than 2TCM, may not be necessary for all tracers or conditions. |
| SRTM | Dynamic PET Data, Time-Activity Curve from a (Pseudo)Reference Region | BPND, R1 (relative delivery) | Non-invasive, simpler than AIF models. | Difficult to find a true reference region for TSPO; results are relative, not absolute. |
| SUV / SUVr | Static PET Data (single time frame), Injected Dose, Body Weight | SUV, SUVr | Simple and fast, suitable for clinical settings and high-throughput studies. | Semi-quantitative, susceptible to many sources of variability, poor correlation with VT. |
Visualizations
Experimental Protocols
Protocol 1: Full Kinetic Modeling with Arterial Input Function
Objective: To obtain absolute quantification of TSPO density (VT) using a compartmental model (e.g., 2TCM). This protocol is considered the gold standard.
Methodology:
-
Subject Preparation:
-
Subjects should fast for a minimum of 4 hours prior to the scan.
-
Perform genotyping for the TSPO polymorphism (rs6971) to correctly interpret binding affinity differences (High-Affinity Binders, Mixed-Affinity Binders, Low-Affinity Binders).
-
Position the subject comfortably in the PET scanner to minimize motion.
-
-
Radiotracer Administration:
-
Administer the third-generation TSPO tracer (e.g., ~185 MBq of [18F]GE-180 or ~370 MBq of [11C]ER176) as a slow intravenous bolus injection over approximately 30 seconds.
-
-
Arterial Blood Sampling:
-
Place a catheter in the radial artery for blood sampling.
-
Begin continuous or frequent discrete arterial blood sampling immediately upon tracer injection.
-
Collect samples every 10-15 seconds for the first 2 minutes, with decreasing frequency for the remainder of the scan (e.g., samples at 5, 10, 20, 30, 60, 90 minutes).
-
-
Dynamic PET Scan:
-
Start dynamic PET acquisition simultaneously with the tracer injection.
-
Acquire data for 90 to 120 minutes.
-
The framing scheme should have short frames at the beginning to capture the rapid initial kinetics, followed by progressively longer frames (e.g., 6x10s, 4x30s, 5x1min, 5x2min, 6x5min, 6x10min).
-
-
Plasma and Metabolite Analysis:
-
Centrifuge blood samples to separate plasma.
-
Measure the total radioactivity in the plasma over time.
-
For several time points, analyze plasma samples (e.g., using HPLC) to determine the fraction of radioactivity corresponding to the unmetabolized parent tracer.
-
Fit a curve to the parent fraction data to allow for correction of the plasma activity curve at all time points.
-
-
Data Analysis:
-
Reconstruct the dynamic PET images, applying corrections for attenuation, scatter, and decay.
-
Co-register PET images to a subject's anatomical MRI scan.
-
Delineate regions of interest (ROIs) on the MRI.
-
Generate time-activity curves (TACs) for each ROI from the dynamic PET data.
-
Generate the final metabolite-corrected arterial input function (AIF).
-
Using specialized software (e.g., PMOD), fit the tissue TACs and the AIF to the chosen compartmental model (e.g., 2TCM) to estimate VT and other kinetic parameters.
-
Protocol 2: Simplified Quantification using SUVr
Objective: To obtain a semi-quantitative estimate of relative TSPO tracer uptake when arterial sampling is not feasible. This method is suitable for longitudinal or clinical studies.
Methodology:
-
Subject Preparation:
-
Follow the same preparation steps as in Protocol 1 (fasting, genotyping, positioning).
-
-
Radiotracer Administration:
-
Administer the TSPO tracer as a slow intravenous bolus. Accurately record the injected dose and time of injection.
-
-
PET Scan:
-
A static scan is typically acquired late after tracer injection when tracer binding is expected to be stable.
-
For tracers like [18F]GE-180, a 20-30 minute scan acquired 60-90 minutes post-injection is often used.
-
-
Data Analysis:
-
Reconstruct the static PET image, applying all necessary corrections.
-
Co-register the PET image to the subject's MRI.
-
Delineate ROIs for target regions and a pseudo-reference region (e.g., cerebellum gray matter or a supervised cluster-derived region).
-
Calculate the average radioactivity concentration within each ROI.
-
Calculate the SUV for each region using the formula:
-
SUV = [Radioactivity Concentration (MBq/mL) / (Injected Dose (MBq) / Body Weight (kg))]
-
-
Calculate the SUVr by dividing the SUV of the target region by the SUV of the pseudo-reference region.
-
SUVr = SUVTarget / SUVReference
-
-
References
Application Notes and Protocols for the In Vivo Evaluation of Novel TSPO Ligands in Rodent Models
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Translocator Protein (TSPO) as a Therapeutic Target
The Translocator Protein (TSPO) is an 18 kDa protein predominantly located on the outer mitochondrial membrane.[1][2] It is involved in a variety of crucial biological processes, including the transport of cholesterol from the cytosol into the mitochondria, which is the rate-limiting step in the synthesis of neurosteroids.[1][3] TSPO also plays roles in immunomodulation, apoptosis, oxidative stress, and cell proliferation.[4]
Under normal physiological conditions, TSPO is expressed at low levels in the central nervous system (CNS). However, its expression is significantly upregulated in activated microglia and reactive astrocytes in response to brain injury and neuroinflammation. This upregulation makes TSPO a valuable biomarker for neuroinflammation associated with a wide range of neurodegenerative and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, multiple sclerosis, and stroke. Consequently, TSPO has emerged as a promising target for both diagnostic imaging, using Positron Emission Tomography (PET), and the development of novel therapeutics aimed at modulating neuroinflammation and promoting neuroprotection.
Overall Workflow for Novel TSPO Ligand Evaluation
The preclinical evaluation of a novel TSPO ligand follows a structured pipeline, progressing from initial in vitro characterization to in vivo validation in relevant rodent models. This workflow ensures a thorough assessment of the ligand's affinity, specificity, pharmacokinetic properties, and therapeutic efficacy.
Caption: High-level workflow for the preclinical evaluation of novel TSPO ligands.
TSPO Signaling Pathway and Function
TSPO is a key component of a multi-protein complex in the outer mitochondrial membrane. It interacts with other proteins, such as the voltage-dependent anion channel (VDAC) and the adenine nucleotide translocase (ANT), to form the mitochondrial permeability transition pore (mPTP). A primary function is the translocation of cholesterol into the mitochondria, where it is converted by the enzyme P450scc into pregnenolone, the precursor for all neurosteroids. These neurosteroids can then allosterically modulate neurotransmitter systems, such as enhancing GABAergic neurotransmission, leading to anxiolytic and neuroprotective effects.
Caption: TSPO's role in cholesterol transport and neurosteroidogenesis.
Protocol 1: Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (Kᵢ) of a novel, unlabeled TSPO ligand by measuring its ability to compete with a known radioligand for binding to TSPO in rodent brain tissue homogenates.
Materials:
-
Rodent brain tissue (e.g., whole brain or specific regions like cortex)
-
Homogenization Buffer: 50 mM Tris-HCl, pH 7.4
-
Assay Buffer: 50 mM Tris base, 140 mM NaCl, 1.5 mM MgCl₂, 5 mM KCl, 1.5 mM CaCl₂, pH 7.4.
-
Radioligand: e.g., [³H]PK11195 (a standard TSPO radioligand).
-
Unlabeled Test Ligand (novel compound)
-
Non-specific binding control: 20 µM unlabeled PK11195.
-
96-well plates, filter mats (GF/C, pre-soaked in 0.3% PEI), scintillation fluid, and a microplate scintillation counter.
Procedure:
-
Membrane Preparation:
-
Homogenize fresh or frozen rodent brain tissue in ice-cold Homogenization Buffer.
-
Centrifuge the homogenate at 1,000 x g for 5 minutes to remove large debris.
-
Centrifuge the resulting supernatant at 20,000 x g for 15 minutes at 4°C to pellet the membranes.
-
Wash the pellet by resuspending it in fresh buffer and repeating the centrifugation step.
-
Resuspend the final pellet in Assay Buffer. Determine the protein concentration using a standard method (e.g., BCA assay). Store aliquots at -80°C.
-
-
Assay Setup:
-
In a 96-well plate, set up the following conditions in triplicate for a final volume of 250 µL:
-
Total Binding: 150 µL membrane suspension (e.g., 50-100 µg protein), 50 µL Assay Buffer, and 50 µL [³H]PK11195 solution (at a concentration near its Kₔ, e.g., 10 nM).
-
Non-specific Binding (NSB): 150 µL membrane suspension, 50 µL of 20 µM unlabeled PK11195, and 50 µL [³H]PK11195 solution.
-
Test Compound Competition: 150 µL membrane suspension, 50 µL of the unlabeled test ligand (at various concentrations, typically 10-12 concentrations over a 5-log unit range), and 50 µL [³H]PK11195 solution.
-
-
-
Incubation:
-
Incubate the plate for 60 minutes at 30-37°C with gentle agitation to reach binding equilibrium.
-
-
Filtration and Counting:
-
Rapidly terminate the incubation by vacuum filtration through the PEI-soaked GF/C filter mat to separate bound from free radioligand.
-
Wash the filters four times with ice-cold wash buffer.
-
Dry the filter mats, add scintillation fluid, and count the radioactivity using a microplate scintillation counter.
-
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Use non-linear regression to determine the IC₅₀ value (the concentration of test ligand that inhibits 50% of specific radioligand binding).
-
Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) , where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
-
Data Presentation:
| Ligand | Radioligand Used | Kᵢ (nM) | Rodent Model | Reference |
| (R)-PK11195 | [³H]PK11195 | 9.3 | Rat | |
| DAA1106 | [³H]DAA1106 | 0.04 | Rat | |
| DPA-713 | [³H]PK11195 | 9.3 | Rat | |
| DPA-714 | [³H]PK11195 | 7.0 | Rat | |
| VUIIS1008 | [³H]DPA-714 | 0.3 | Rat |
Table 1: Example binding affinities (Kᵢ) of various TSPO ligands determined in rodent models.
Protocol 2: In Vivo PET Imaging in a Rodent Neuroinflammation Model
Objective: To visualize and quantify TSPO upregulation in a rodent model of neuroinflammation using a novel PET radiotracer. This protocol uses a lipopolysaccharide (LPS)-induced inflammation model as an example.
Materials:
-
Rodents (rats or mice)
-
Anesthesia (e.g., isoflurane)
-
Lipopolysaccharide (LPS) from E. coli
-
Sterile saline
-
PET Radiotracer (e.g., [¹⁸F]DPA-714, [¹¹C]DPA-713)
-
Small animal PET/CT or PET/MR scanner
-
Stereotaxic apparatus (for direct brain injection models)
Procedure:
Caption: Step-by-step experimental workflow for TSPO PET imaging in rodents.
-
Induction of Neuroinflammation:
-
Systemic Model: Administer LPS via intraperitoneal (i.p.) injection. This induces a widespread, diffuse neuroinflammatory response.
-
Focal Model: For a localized response, perform a stereotaxic unilateral intracerebral injection of LPS or another agent (e.g., α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid, AMPA) into a target brain region like the striatum. This creates a clear lesion side for comparison against the contralateral (unaffected) side.
-
-
Animal Preparation and Radiotracer Injection:
-
At a set time post-injection (e.g., 24 hours for LPS), anesthetize the rodent using isoflurane (1-2% in oxygen).
-
Place the animal on the scanner bed, ensuring its head is properly positioned and immobilized.
-
Administer the PET radiotracer (e.g., [¹⁸F]DPA-714) as a bolus injection via a tail vein catheter.
-
-
PET Image Acquisition:
-
Begin a dynamic PET scan immediately following the injection, acquiring data for 60-90 minutes.
-
Acquire a CT or MR scan for anatomical reference and attenuation correction.
-
-
Image Reconstruction and Analysis:
-
Reconstruct the dynamic PET data into a series of time frames.
-
Co-register the PET images with the anatomical CT or MR images.
-
Define regions of interest (ROIs) on the anatomical images, such as the lesioned striatum and the contralateral striatum.
-
Generate time-activity curves (TACs) for each ROI to visualize radiotracer uptake and clearance over time.
-
Calculate quantitative metrics. A common and robust metric for focal lesion models is the ratio of radiotracer uptake in the ipsilateral (lesioned) ROI to the contralateral (healthy) ROI. Standardized Uptake Values (SUV) can also be calculated.
-
Data Presentation:
| Radiotracer | Animal Model (Lesion) | Ipsi/Contralateral Ratio | Reference |
| --INVALID-LINK---PK11195 | Rat (AMPA) | 2.27 ± 0.08 | |
| [¹¹C]DPA-713 | Rat (AMPA) | 3.31 ± 0.31 | |
| [¹⁸F]DPA-714 | Rat (AMPA) | 4.30 ± 0.30 | |
| [¹⁸F]GE180 | Rat (Stroke) | ~1.5-fold higher than --INVALID-LINK---PK11195 |
Table 2: Comparison of in vivo performance of different TSPO PET radiotracers in rodent models of neuroinflammation. Higher ratios indicate a better signal-to-noise performance.
Protocol 3: Behavioral Assessment (Elevated Plus Maze)
Objective: To assess the anxiolytic-like effects of a novel TSPO ligand in mice. Activation of TSPO can stimulate neurosteroidogenesis, leading to enhanced GABAergic inhibition and a reduction in anxiety-like behaviors.
Materials:
-
Elevated Plus Maze (EPM) apparatus: Two open arms and two closed arms (with high walls), elevated from the floor.
-
Rodents (mice)
-
Test Ligand and vehicle control
-
Video tracking software
Procedure:
-
Dosing:
-
Administer the test ligand (e.g., ZBD-2 at 0.15 or 1.5 mg/kg, i.p.) or vehicle to different groups of mice. Allow sufficient time for the compound to become effective (typically 30-60 minutes).
-
-
Habituation:
-
Bring the animals to the testing room at least 60 minutes before the experiment begins to allow them to acclimatize.
-
-
Testing:
-
Gently place a mouse onto the central platform of the EPM, facing one of the open arms.
-
Allow the mouse to freely explore the maze for a set period (e.g., 5 minutes).
-
Record the session using an overhead camera connected to a video tracking system.
-
Thoroughly clean the maze with 70% ethanol between each trial to eliminate olfactory cues.
-
-
Data Analysis:
-
The primary measures of anxiety-like behavior are:
-
Time spent in the open arms: Anxiolytic compounds are expected to increase this time.
-
Number of entries into the open arms: Anxiolytic compounds typically increase this number.
-
-
A secondary measure for locomotor activity is the total number of entries into any arm. A significant change in this measure could indicate a confounding sedative or hyperactive effect of the compound.
-
Compare the results between the vehicle-treated and ligand-treated groups using appropriate statistical tests (e.g., ANOVA or t-test).
-
Data Presentation:
| Treatment Group | Dose (mg/kg) | % Time in Open Arms | % Open Arm Entries | Reference |
| Vehicle Control | - | ~15% | ~20% | , |
| ZBD-2 | 0.15 | Significantly Increased | Significantly Increased | , |
| ZBD-2 | 1.5 | Significantly Increased | Significantly Increased | , |
Table 3: Example results from an Elevated Plus Maze test showing the anxiolytic-like effects of the TSPO ligand ZBD-2 in a mouse model of chronic pain-induced anxiety.
References
- 1. Frontiers | Translocator protein in the rise and fall of central nervous system neurons [frontiersin.org]
- 2. Translocator protein - Wikipedia [en.wikipedia.org]
- 3. The New Dipeptide TSPO Ligands: Design, Synthesis and Structure–Anxiolytic Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Essential Principles and Recent Progress in the Development of TSPO PET Ligands for Neuroinflammation Imaging - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Autoradiography with Third-Generation TSPO Radioligands
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting in vitro autoradiography studies using third-generation translocator protein (TSPO) radioligands. This guide is intended to assist researchers in the accurate quantification and visualization of TSPO expression in tissues, a key biomarker for neuroinflammation and other pathological conditions.
Introduction to Third-Generation TSPO Radioligands
The 18 kDa translocator protein (TSPO) is a mitochondrial outer membrane protein that is upregulated in activated microglia and astrocytes, making it a valuable biomarker for neuroinflammation.[1][2] Radioligands targeting TSPO are crucial tools for studying neuroinflammatory processes in a variety of neurological and psychiatric disorders.[1]
The development of TSPO radioligands has progressed through three generations. First-generation ligands, such as --INVALID-LINK---PK11195, had limitations including high non-specific binding and a low signal-to-noise ratio.[3] Second-generation radioligands offered improved imaging properties but were significantly affected by a common single nucleotide polymorphism (SNP) in the TSPO gene (rs6971), which leads to variable binding affinities among individuals (high-affinity binders, mixed-affinity binders, and low-affinity binders).[3]
Third-generation TSPO radioligands, such as [18F]GE-180 and [11C]ER176, have been developed to overcome these limitations. Their primary advantage is a reduced sensitivity to the rs6971 polymorphism, allowing for more consistent and reliable quantification of TSPO across different patient populations. While the influence of the polymorphism is lessened, it is still recommended to perform genotyping to ensure the most accurate interpretation of results, as some minor effects on binding may persist.
Quantitative Data Presentation
The binding affinities of various second and third-generation TSPO radioligands are summarized in the table below. This data is essential for selecting the appropriate radioligand for a specific research application and for the accurate interpretation of autoradiography results.
| Radioligand | Generation | Target Species | Ki (nM) | Kd (nM) | Bmax (fmol/mg tissue) | Notes |
| --INVALID-LINK---PK11195 | First | Human | 2.9 | - | - | Prototypical ligand, low sensitivity to rs6971 SNP but high non-specific binding. |
| [11C]PBR28 | Second | Human | 2.5 | - | - | High affinity, but highly sensitive to rs6971 SNP. |
| [18F]FEPPA | Second | Human | - | - | - | Sensitive to rs6971 SNP. |
| [18F]DPA-714 | Second | Human | 7.0 | - | - | High affinity, but sensitive to rs6971 SNP. |
| [18F]GE-180 | Third | Human | 9.2 | ~0.5 | 9-24 (in rat brain regions) | Reduced sensitivity to rs6971 SNP. |
| [11C]ER176 | Third | Human | ~3.1 (rat) | - | - | Low sensitivity to rs6971 SNP, with a HAB to LAB affinity ratio of 1.3. |
Note: Ki, Kd, and Bmax values can vary depending on the tissue type, assay conditions, and species. The data presented here are representative values from the literature.
Experimental Protocols
Protocol 1: In Vitro Autoradiography for Regional Distribution of TSPO
This protocol describes the localization of TSPO binding sites in tissue sections using a third-generation radioligand.
1. Tissue Preparation:
-
Euthanize the animal according to approved institutional guidelines.
-
Rapidly dissect the brain or tissue of interest and freeze in isopentane pre-cooled with dry ice or liquid nitrogen.
-
Store the frozen tissue at -80°C until sectioning.
-
Using a cryostat, cut 20 µm thick coronal or sagittal sections.
-
Thaw-mount the sections onto gelatin-coated or positively charged microscope slides.
-
Store the slide-mounted sections at -80°C.
2. Radioligand Incubation:
-
On the day of the experiment, bring the slides to room temperature.
-
Pre-incubate the slides in assay buffer (e.g., 50 mM Tris-HCl, pH 7.4) for 15-30 minutes at room temperature to remove endogenous ligands.
-
For total binding, incubate the sections with the radioligand (e.g., 1-2 nM of [3H]-labeled third-generation ligand) in assay buffer for 60-90 minutes at room temperature.
-
For non-specific binding, incubate adjacent sections with the radioligand in the presence of a high concentration (e.g., 10 µM) of a non-labeled TSPO ligand (e.g., PK11195 or the cold version of the radioligand being used).
3. Washing:
-
After incubation, rapidly wash the slides to remove unbound radioligand.
-
Perform two to three short washes (e.g., 2-5 minutes each) in ice-cold assay buffer.
-
Follow with a quick dip in ice-cold deionized water to remove buffer salts.
4. Drying and Exposure:
-
Dry the slides rapidly under a stream of cool, dry air.
-
Appose the dried slides to a tritium-sensitive phosphor imaging plate or autoradiographic film in a light-tight cassette.
-
Include calibrated tritium standards to allow for quantification.
-
Expose for a period determined by the specific activity of the radioligand and the density of the target, typically ranging from several days to weeks at -20°C or room temperature depending on the detection method.
5. Image Acquisition and Analysis:
-
Scan the phosphor imaging plate using a phosphor imager or develop the film.
-
Digitize the resulting autoradiograms.
-
Using image analysis software (e.g., MCID or ImageJ), delineate regions of interest (ROIs) based on a brain atlas or histological staining of adjacent sections.
-
Measure the optical density or photostimulated luminescence in each ROI.
-
Convert these values to radioactivity concentrations (e.g., nCi/mg tissue) using the standard curve generated from the tritium standards.
-
Calculate specific binding by subtracting the non-specific binding from the total binding for each ROI.
Protocol 2: Saturation Binding Autoradiography to Determine Kd and Bmax
This protocol is designed to determine the dissociation constant (Kd) and the maximum receptor density (Bmax) of the radioligand in a specific tissue region.
1. Tissue Preparation:
-
Follow the same tissue preparation steps as in Protocol 1.
2. Saturation Binding Incubation:
-
Prepare a series of increasing concentrations of the radioligand (e.g., 0.1 to 20 nM, spanning the expected Kd value).
-
For each concentration, incubate a set of slides for total binding and an adjacent set for non-specific binding (in the presence of a high concentration of a non-labeled competitor).
-
Incubate for a time sufficient to reach equilibrium (determined from pilot association/dissociation experiments, typically 60-90 minutes) at room temperature.
3. Washing, Drying, and Exposure:
-
Follow the same washing, drying, and exposure steps as in Protocol 1.
4. Image Acquisition and Analysis:
-
Acquire and digitize the autoradiograms as described in Protocol 1.
-
Quantify the specific binding at each radioligand concentration for a defined ROI.
-
Plot the specific binding (B) as a function of the free radioligand concentration ([L]).
-
Fit the data to a one-site binding (hyperbola) equation using non-linear regression analysis to determine the Kd and Bmax values. The equation is: B = (Bmax * [L]) / (Kd + [L]).
-
Alternatively, a Scatchard plot (Bound/Free vs. Bound) can be used for linear analysis, where the slope is -1/Kd and the x-intercept is Bmax.
Visualizations
TSPO Signaling Pathways
The translocator protein is implicated in several key cellular signaling pathways, primarily centered around its mitochondrial localization.
References
Application Notes and Protocols for TS-PET Imaging in Human Subjects
For Researchers, Scientists, and Drug Development Professionals
These comprehensive application notes and protocols provide a detailed guide for conducting Translocator Protein (TSPO) Positron Emission Tomography (PET) imaging studies in human subjects. This document outlines the necessary procedures from radioligand selection and synthesis to image acquisition and analysis, ensuring data integrity and reproducibility for research and clinical applications.
Introduction to TSPO PET Imaging
The 18-kDa Translocator Protein (TSPO) is a mitochondrial outer membrane protein that is upregulated in activated microglia and astrocytes, making it a valuable biomarker for neuroinflammation.[1][2][3][4] PET imaging with TSPO-specific radioligands allows for the in vivo visualization and quantification of neuroinflammatory processes associated with a variety of neurological and psychiatric disorders.[5] However, accurate quantification of the TSPO PET signal presents several challenges, including the influence of a common genetic polymorphism (rs6971), the absence of a true reference region in the brain, and the contribution of signal from TSPO in the vasculature.
Radioligands for TSPO PET Imaging
The selection of an appropriate radioligand is critical for a successful TSPO PET imaging study. Radioligands are categorized into first, second, and third generations, with advancements aimed at improving signal-to-noise ratios and reducing sensitivity to the rs6971 genetic polymorphism.
Table 1: Properties of Common TSPO PET Radioligands
| Radioligand | Generation | Isotope | Half-life (min) | Key Characteristics | Reference |
| [¹¹C]-(R)-PK11195 | First | ¹¹C | 20.4 | Prototypical ligand; suffers from low signal-to-noise and high non-specific binding. | |
| [¹¹C]PBR28 | Second | ¹¹C | 20.4 | Higher affinity than [¹¹C]-(R)-PK11195, but its binding is sensitive to the rs6971 polymorphism. | |
| [¹⁸F]FEPPA | Second | ¹⁸F | 109.8 | Longer half-life allows for later imaging time points; binding is sensitive to the rs6971 polymorphism. | |
| [¹⁸F]DPA-714 | Second | ¹⁸F | 109.8 | Widely used second-generation radioligand with binding affected by the rs6971 polymorphism. | |
| [¹⁸F]GE180 | Third | ¹⁸F | 109.8 | Shows reduced sensitivity to the rs6971 polymorphism. | |
| [¹¹C]ER176 | Third | ¹¹C | 20.4 | Demonstrates low sensitivity to the rs6971 polymorphism, providing more consistent quantification across genotypes. |
Experimental Protocols
Subject Screening and Preparation Protocol
A standardized screening and preparation protocol is essential to minimize variability and ensure subject safety.
Workflow for Subject Screening and Preparation
Caption: Workflow for subject screening and preparation.
Protocol Steps:
-
Informed Consent: Obtain written informed consent from all participants after a thorough explanation of the study procedures and potential risks.
-
Medical Evaluation: Perform a complete medical history review and physical examination to ensure the subject is fit for the study.
-
Inclusion/Exclusion Criteria: Verify that the subject meets all inclusion criteria and none of the exclusion criteria for the specific study protocol.
-
Genotyping: Collect a blood sample for genotyping of the TSPO polymorphism rs6971 to allow for appropriate data stratification and analysis.
-
Pre-scan Instructions: Instruct subjects to fast for 4-6 hours and abstain from caffeine, alcohol, and nicotine for at least 12 hours prior to the scan.
-
IV Access: On the day of the scan, place two intravenous catheters, one for radioligand injection and one for arterial blood sampling (if required for kinetic modeling).
Radioligand Synthesis and Quality Control Protocol (Example: [¹⁸F]F-FETEM)
This protocol provides a general overview of the automated synthesis of a TSPO radioligand. Specific parameters will vary based on the chosen ligand and synthesis module.
Protocol Steps:
-
Fluoride-18 Production: Produce [¹⁸F]fluoride via proton bombardment of [¹⁸O]H₂O in a cyclotron.
-
Radiolabeling: Perform a one-pot, two-step automated synthesis. This typically involves an aliphatic nucleophilic substitution of a tosylated precursor with [¹⁸F]fluoride.
-
Purification: Purify the crude product using solid-phase extraction (SPE) cartridges (e.g., C18 and Alumina N).
-
Quality Control:
-
Radiochemical Purity: Determine by radio-thin layer chromatography (radio-TLC) or high-performance liquid chromatography (radio-HPLC). A purity of >90% is generally required.
-
Molar Activity: Calculate based on the amount of radioactivity and the molar quantity of the compound.
-
Residual Solvents: Analyze using gas chromatography to ensure levels are below acceptable limits.
-
pH and Sterility: Confirm that the final product is within a physiological pH range and is sterile for intravenous injection.
-
PET/CT or PET/MR Image Acquisition Protocol
Workflow for TSPO PET Imaging Procedure
Caption: General workflow for the TSPO PET imaging procedure.
Protocol Steps:
-
Subject Positioning: Position the subject comfortably in the PET scanner with the head stabilized to minimize motion artifacts.
-
Attenuation Correction Scan: Acquire a low-dose CT or a corresponding MR sequence for attenuation correction of the PET data.
-
Radioligand Administration: Administer a bolus injection of the TSPO radioligand (e.g., 185 ± 20 MBq of [¹⁸F]-FEPPA).
-
Dynamic PET Acquisition: Begin dynamic PET data acquisition immediately upon injection. The duration of the scan typically ranges from 90 to 120 minutes.
-
Arterial Blood Sampling (for Gold Standard Quantification): If employing full kinetic modeling, continuous or discrete arterial blood samples are collected throughout the scan to measure the arterial input function (AIF).
Table 2: Typical TSPO PET Acquisition Parameters
| Parameter | Typical Value/Setting |
| Injected Dose | 185 - 370 MBq (5 - 10 mCi) |
| Scan Duration | 90 - 120 minutes |
| Frame Schedule (example) | 12 x 10s, 3 x 20s, 2 x 30s, 2 x 60s, 2 x 120s, 13 x 300s |
| Reconstruction Algorithm | OSEM (Ordered Subset Expectation Maximization) |
| Corrections | Attenuation, scatter, decay, randoms, motion |
Data Analysis and Kinetic Modeling
The quantification of TSPO binding is complex and requires sophisticated data analysis techniques.
Image Preprocessing
Workflow for TSPO PET Data Analysis
Caption: Workflow for TSPO PET image data analysis pipeline.
Protocol Steps:
-
Motion Correction: Correct for subject head motion during the dynamic scan.
-
Coregistration: Coregister the PET images to a structural MRI (e.g., T1-weighted) of the same subject for anatomical reference.
-
Brain Extraction: Perform skull stripping to isolate the brain tissue for analysis.
Kinetic Modeling
Full compartmental modeling with a metabolite-corrected arterial input function is the gold standard for quantifying TSPO PET data.
-
Two-Tissue Compartment Model (2TCM): This model is most commonly applied for TSPO PET and estimates the kinetic rate constants (K₁ to k₄). From these, the total volume of distribution (V_T) can be calculated, which is a measure of radioligand binding.
-
Simplified Methods: When arterial blood sampling is not feasible, simplified methods can be used, although they must be validated against the gold standard. These include:
-
Simplified Reference Tissue Model (SRTM): Requires a reference region devoid of specific binding, which is a challenge for TSPO.
-
Standardized Uptake Value Ratio (SUVR): Normalizes the uptake in a target region to a pseudo-reference region.
-
Image-Derived Input Function (IDIF): An alternative to arterial sampling where the input function is derived from the PET image itself, for example, from the carotid arteries.
-
Table 3: Key Kinetic Modeling Parameters
| Parameter | Description | Model |
| V_T | Total Volume of Distribution: Includes specifically bound, non-specifically bound, and free radioligand. | 2TCM, Logan Plot |
| BP_ND | Non-displaceable Binding Potential: A measure of the density of available receptors. | 2TCM, SRTM |
| K₁ | Rate constant for transfer from plasma to the tissue free compartment. | 2TCM |
| k₂ | Rate constant for transfer from the tissue free compartment back to plasma. | 2TCM |
| k₃ | Rate constant for transfer from the free to the specifically bound compartment. | 2TCM |
| k₄ | Rate constant for transfer from the specifically bound back to the free compartment. | 2TCM |
Conclusion
TSPO PET imaging is a powerful tool for investigating neuroinflammation in vivo. Adherence to standardized protocols for subject preparation, radioligand synthesis, image acquisition, and data analysis is crucial for obtaining reliable and reproducible results. The choice of radioligand and kinetic modeling approach should be carefully considered based on the specific research question and the resources available. As the field continues to evolve with the development of new radioligands and analytical methods, these protocols will serve as a foundation for high-quality TSPO PET imaging research.
References
- 1. Kinetic modelling and quantification bias in small animal PET studies with [18F]AB5186, a novel 18 kDa translocator protein radiotracer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Screening in Mice of Fluorine-Containing PET Radioligands for TSPO: Discovery of a Promising 18F-Labeled Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Parametric Mapping for TSPO PET Imaging with Spectral Analysis Impulsive Response Function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TSPO imaging in animal models of brain diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The methodology of TSPO imaging with positron emission tomography - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Quantifying Neuroinflammation with Third-Generation TSPO Ligands
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to quantifying neuroinflammation using third-generation translocator protein (TSPO) ligands. This document includes detailed experimental protocols for in vitro and in vivo applications, a comparative analysis of key third-generation ligands, and visualizations of relevant biological pathways and experimental workflows.
Introduction to TSPO and Third-Generation Ligands
The 18 kDa translocator protein (TSPO), located on the outer mitochondrial membrane, is a key biomarker for neuroinflammation. Its expression is significantly upregulated in activated microglia and reactive astrocytes, making it an ideal target for imaging the brain's inflammatory response in various neurological disorders.
First and second-generation TSPO ligands had limitations, including high non-specific binding and sensitivity to a common single nucleotide polymorphism (rs6971), which affects binding affinity and complicates data interpretation. Third-generation ligands, such as [¹⁸F]GE-180 and [¹¹C]ER176, have been developed to overcome these challenges, offering improved imaging characteristics and reduced sensitivity to the rs6971 polymorphism, thereby enabling more reliable quantification of neuroinflammation across different patient populations.
Quantitative Data on Third-Generation TSPO Ligands
The selection of a suitable TSPO ligand is critical for the successful quantification of neuroinflammation. The following table summarizes key quantitative data for prominent third-generation TSPO ligands, facilitating an informed choice for your research needs.
| Ligand | Binding Affinity (Ki) in High-Affinity Binders (HABs) (nM) | Binding Affinity (Ki) in Low-Affinity Binders (LABs) (nM) | HAB/LAB Ki Ratio | Nondisplaceable Binding Potential (BPND) in HABs | Nondisplaceable Binding Potential (BPND) in LABs | Key Characteristics |
| [¹¹C]ER176 | ~3.1 (rat) | - | ~1.3 | 4.2 ± 1.3 | 1.4 ± 0.8 | Low sensitivity to rs6971 polymorphism in vitro, though some in vivo sensitivity is observed.[1] Good brain kinetics and high specific signal.[2] |
| [¹⁸F]GE-180 | - | - | - | - | - | Shows lower binding in low-affinity binders (LABs) compared to mixed- and high-affinity binders (MABs/HABs).[3][4][5] |
| [¹⁸F]FEBMP | - | - | - | - | - | Reported to be polymorphism-insensitive with high glial-TSPO selectivity. |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are intended as a guide and may require optimization based on specific experimental conditions and equipment.
Protocol 1: In Vitro TSPO Radioligand Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for TSPO in brain tissue homogenates or cell lines expressing TSPO.
Materials:
-
Brain tissue homogenate or cell lysate containing TSPO
-
Radiolabeled third-generation TSPO ligand (e.g., [³H]PK 11195 as a standard or a tritiated version of a third-generation ligand)
-
Unlabeled test compounds
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation vials and scintillation cocktail
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Membrane Preparation: Prepare a crude membrane fraction from brain tissue or cells overexpressing TSPO.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
50 µL of binding buffer
-
50 µL of radioligand at a concentration near its Kd
-
50 µL of a range of concentrations of the unlabeled test compound or vehicle (for total binding)
-
50 µL of a saturating concentration of a known TSPO ligand (e.g., unlabeled PK 11195) for determining non-specific binding.
-
50 µL of the membrane preparation (protein concentration to be optimized).
-
-
Incubation: Incubate the plate at 4°C for 90 minutes with gentle agitation.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Washing: Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value of the test compound from the competition curve and calculate the Ki using the Cheng-Prusoff equation.
Protocol 2: In Vitro Autoradiography for TSPO
This protocol details the localization and quantification of TSPO in brain sections using a radiolabeled third-generation ligand.
Materials:
-
Frozen brain sections (10-20 µm thick) mounted on microscope slides
-
Radiolabeled third-generation TSPO ligand (e.g., [¹⁸F]GE-180 or [¹¹C]ER176)
-
Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
Distilled water
-
Phosphor imaging plates or autoradiography film
-
Autoradiographic standards
-
Image analysis software
Procedure:
-
Pre-incubation: Thaw the brain sections to room temperature and pre-incubate them in incubation buffer for 15-30 minutes to rehydrate the tissue and remove endogenous ligands.
-
Incubation: Incubate the sections with the radiolabeled TSPO ligand in incubation buffer for 60-90 minutes at room temperature. For determination of non-specific binding, incubate adjacent sections in the presence of a saturating concentration of an unlabeled TSPO ligand.
-
Washing: Wash the slides in ice-cold wash buffer (e.g., 2 x 2 minutes) to remove unbound radioligand.
-
Rinsing: Briefly rinse the slides in ice-cold distilled water to remove buffer salts.
-
Drying: Dry the slides rapidly, for example, under a stream of cool air.
-
Exposure: Expose the dried sections to a phosphor imaging plate or autoradiography film along with autoradiographic standards. The exposure time will depend on the specific activity of the radioligand and the density of the target.
-
Image Acquisition and Analysis: Scan the imaging plate or film to acquire the autoradiograms. Quantify the signal intensity in specific brain regions using image analysis software, referencing the standards to convert signal intensity to units of radioactivity per unit area.
Protocol 3: In Vivo PET Imaging with Third-Generation TSPO Ligands
This protocol outlines the general procedure for performing a positron emission tomography (PET) scan to quantify neuroinflammation in human subjects or animal models using a third-generation TSPO ligand.
Materials:
-
PET/CT or PET/MR scanner
-
Radiolabeled third-generation TSPO ligand (e.g., [¹⁸F]GE-180 or [¹¹C]ER176)
-
Sterile saline for injection
-
(For animal studies) Anesthesia and monitoring equipment
-
Image analysis software
Procedure:
-
Subject/Animal Preparation:
-
For human studies, obtain informed consent and ensure compliance with all regulatory and ethical guidelines. Subjects should be comfortably positioned in the scanner.
-
For animal studies, anesthetize the animal and maintain its physiological stability (e.g., temperature, respiration) throughout the scan.
-
-
Radioligand Administration: Administer a bolus injection of the radiolabeled TSPO ligand intravenously. The exact dose will depend on the ligand and the subject/animal.
-
PET Data Acquisition:
-
For dynamic scanning, start the PET acquisition simultaneously with the radioligand injection and acquire data for 60-120 minutes.
-
For static imaging with [¹⁸F]GE-180, a scan of 60-90 minutes post-injection is often used.
-
Acquire a CT or MR scan for anatomical co-registration and attenuation correction.
-
-
Blood Sampling (Optional but recommended for full quantification):
-
For kinetic modeling, arterial blood sampling may be performed to measure the arterial input function (the concentration of the radioligand in arterial plasma over time).
-
Analyze blood samples to determine the fraction of unmetabolized parent radioligand.
-
-
Image Reconstruction: Reconstruct the PET data using an appropriate algorithm (e.g., OSEM), applying corrections for attenuation, scatter, and random coincidences.
-
Image Analysis:
-
Co-register the PET images to the anatomical (CT or MR) images.
-
Define regions of interest (ROIs) on the anatomical images corresponding to specific brain structures.
-
Generate time-activity curves (TACs) for each ROI from the dynamic PET data.
-
Quantify TSPO binding using kinetic modeling (e.g., two-tissue compartment model) with the arterial input function to determine the total distribution volume (VT). Alternatively, use reference region-based methods to calculate the binding potential (BPND) or standardized uptake value ratios (SUVR).
-
Visualizations
The following diagrams, generated using Graphviz, illustrate key concepts in TSPO-based neuroinflammation research.
Caption: Simplified signaling pathway of TSPO in activated microglia.
Caption: General experimental workflow for TSPO PET imaging studies.
Caption: Evolution of TSPO ligands, highlighting key improvements.
References
- 1. 11C-ER176, a Radioligand for 18-kDa Translocator Protein, Has Adequate Sensitivity to Robustly Image All Three Affinity Genotypes in Human Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Essential Principles and Recent Progress in the Development of TSPO PET Ligands for Neuroinflammation Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. Impact of TSPO Receptor Polymorphism on [18F]GE-180 Binding in Healthy Brain and Pseudo-Reference Regions of Neurooncological and Neurodegenerative Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Impact of TSPO Receptor Polymorphism on [18F]GE-180 Binding in Healthy Brain and Pseudo-Reference Regions of Neurooncological and Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming the TSPO rs6971 Polymorphism in PET Imaging
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing the challenges posed by the TSPO rs6971 single nucleotide polymorphism (SNP) in positron emission tomography (PET) imaging studies.
Frequently Asked Questions (FAQs)
Q1: What is the TSPO rs6971 polymorphism and why is it significant in PET imaging?
A1: The rs6971 polymorphism is a common genetic variation in the gene encoding the 18 kDa translocator protein (TSPO), a key target for imaging neuroinflammation.[1] This SNP involves a non-conservative amino acid substitution from alanine to threonine at position 147 (Ala147Thr).[2][3][4] This single change significantly impacts the binding affinity of second-generation TSPO PET radioligands.[1] Consequently, the PET signal can vary dramatically between individuals with the same level of TSPO expression but different genotypes, complicating data interpretation and comparison across subjects.
Q2: What are the different binding affinity groups associated with the rs6971 polymorphism?
A2: The rs6971 polymorphism leads to three distinct binding phenotypes:
-
High-Affinity Binders (HABs): Individuals homozygous for the alanine allele (Ala/Ala or C/C genotype) who exhibit high binding affinity for second-generation TSPO radioligands.
-
Mixed-Affinity Binders (MABs): Heterozygous individuals (Ala/Thr or C/T genotype) who express both high- and low-affinity binding sites.
-
Low-Affinity Binders (LABs): Individuals homozygous for the threonine allele (Thr/Thr or T/T genotype) who show significantly reduced or negligible binding of second-generation radioligands.
Q3: Which TSPO PET radioligands are affected by the rs6971 polymorphism?
A3: Most second-generation TSPO PET radioligands are sensitive to the rs6971 polymorphism. This includes widely used tracers such as [11C]PBR28, [18F]FEPPA, [11C]DPA-713, and [18F]GE-180. The first-generation ligand, [11C]-(R)-PK11195, is considered to be largely insensitive to this polymorphism in vitro, but it has other limitations like a poor signal-to-noise ratio. Newer, third-generation radioligands are being developed with the aim of having low sensitivity to this genetic variation.
Q4: How does the rs6971 polymorphism affect quantitative analysis of TSPO PET data?
Q5: What are the general strategies to overcome the challenges posed by the rs6971 polymorphism?
A5: The primary strategies include:
-
Genotyping of all study participants: This is a crucial first step to identify HABs, MABs, and LABs.
-
Stratification of study cohorts: Analyzing data separately for each genotype group.
-
Exclusion of Low-Affinity Binders (LABs): Due to the low and unreliable signal, LABs are often excluded from studies using second-generation radioligands.
-
Statistical correction for genotype: Incorporating genotype as a covariate in statistical models to account for its effect on the PET signal.
-
Use of third-generation radioligands: Employing newer tracers designed to have low sensitivity to the rs6971 polymorphism.
Troubleshooting Guides
Problem 1: High inter-subject variability in TSPO PET signal within a patient group.
-
Possible Cause: Undetermined TSPO rs6971 polymorphism status among subjects.
-
Troubleshooting Steps:
-
Perform genotyping for the rs6971 polymorphism on all subjects.
-
Analyze the data by stratifying subjects into HAB, MAB, and LAB groups.
-
Alternatively, consider excluding LABs from the analysis, as the specific signal in this group may be too low for reliable quantification.
-
Problem 2: Very low or no specific uptake of a second-generation TSPO radioligand in a subset of subjects.
-
Possible Cause: The subjects may be Low-Affinity Binders (LABs) due to the Thr/Thr genotype of the rs6971 polymorphism.
-
Troubleshooting Steps:
-
Confirm the genotype of the subjects with low uptake.
-
If they are confirmed as LABs, it is expected that the specific binding of the radioligand will be very low or negligible.
-
For future studies, consider pre-screening subjects and excluding LABs if the study aims to quantify TSPO expression levels with second-generation tracers.
-
Problem 3: Inconsistent findings when comparing results with studies using different TSPO radioligands.
-
Possible Cause: Different radioligands have varying sensitivity to the rs6971 polymorphism. For example, the difference in binding affinity between HABs and LABs is much larger for [11C]PBR28 (around 50-fold) than for [11C]DPA-713 (around 4-fold).
-
Troubleshooting Steps:
-
When comparing studies, carefully consider the specific radioligand used and its known sensitivity to the rs6971 polymorphism.
-
Refer to quantitative data on binding affinities for different tracers across the genotypes (see Data Presentation section).
-
Acknowledge the potential impact of different sensitivities when interpreting and discussing cross-study findings.
-
Data Presentation
Table 1: Binding Affinities (Ki, in nM) of Common TSPO PET Radioligands Across rs6971 Genotypes.
| Radioligand | High-Affinity Binders (HAB) (Ala/Ala) | Mixed-Affinity Binders (MAB) (Ala/Thr) | Low-Affinity Binders (LAB) (Thr/Thr) | Affinity Ratio (LAB/HAB) |
| [11C]-(R)-PK11195 | ~30 | ~30 | ~30 | ~1 |
| [11C]PBR28 | ~0.5 - 1.0 | Biphasic or intermediate | ~25 - 50 | ~50 |
| [18F]FEPPA | ~0.5 | ~0.6 and ~37 (biphasic) | ~37 | ~74 |
| [11C]DPA-713 | ~15.0 | ~26.8 | ~66.4 | ~4.4 |
| [11C]DAA1106 | ~2.8 | Intermediate | ~13.1 | ~4.7 |
| [18F]GE-180 | Similar to MAB | Similar to HAB | Lower than HAB/MAB | - |
Note: These values are approximate and can vary between studies. The affinity for MABs can be complex, sometimes presenting as a single intermediate affinity or as two distinct binding sites.
Table 2: In Vivo Binding Potential (BPND) Ratios for [11C]PBR28.
| Comparison | Approximate BPND Ratio |
| HAB / MAB | ~2.5 |
Experimental Protocols
1. TSPO rs6971 Genotyping Protocol (using TaqMan Assay)
This protocol provides a general guideline for genotyping the rs6971 polymorphism using a commercially available TaqMan assay.
-
1. DNA Extraction:
-
Extract genomic DNA from whole blood or saliva samples using a standard commercial kit.
-
Quantify the extracted DNA and assess its purity using spectrophotometry.
-
-
2. TaqMan Assay Preparation:
-
Select a pre-designed and validated TaqMan SNP Genotyping Assay for rs6971.
-
Prepare a reaction mixture containing the TaqMan Genotyping Master Mix, the specific rs6971 assay (which includes primers and fluorescently labeled probes for both alleles), and the extracted genomic DNA from each subject.
-
-
3. Real-Time PCR:
-
Perform the polymerase chain reaction (PCR) in a real-time PCR instrument.
-
The instrument will monitor the fluorescence signals generated by the allele-specific probes during the PCR amplification.
-
-
4. Genotype Calling:
-
After the PCR run, the software associated with the real-time PCR system will generate an allelic discrimination plot based on the end-point fluorescence signals.
-
The plot will cluster the samples into three groups corresponding to the three genotypes: homozygous for allele 1 (e.g., Ala/Ala), homozygous for allele 2 (e.g., Thr/Thr), and heterozygous (Ala/Thr).
-
2. Standardized Workflow for TSPO PET Imaging Studies Accounting for rs6971
A standardized workflow is crucial for obtaining reliable and reproducible results in TSPO PET imaging studies.
-
Step 1: Subject Recruitment and Screening:
-
Recruit subjects based on the study's inclusion and exclusion criteria.
-
Obtain informed consent for both the PET scan and the genetic analysis.
-
-
Step 2: Genotyping for rs6971:
-
Collect a blood or saliva sample from each participant.
-
Perform genotyping for the rs6971 polymorphism as described in the protocol above.
-
Categorize subjects into HAB, MAB, and LAB groups.
-
-
Step 3: Study Design and Subject Grouping:
-
Based on the study's objectives, decide on the strategy for handling the different genotypes. This may involve:
-
Including only HABs and MABs and excluding LABs.
-
Enrolling a sufficient number of subjects in each genotype group for stratified analysis.
-
For newer, less sensitive tracers, including all genotypes and using genotype as a covariate.
-
-
-
Step 4: PET Scan Acquisition:
-
Administer the chosen TSPO radioligand intravenously.
-
Acquire dynamic PET data over a specified duration (e.g., 90-120 minutes).
-
If required for kinetic modeling, perform arterial blood sampling to obtain an arterial input function.
-
-
Step 5: Image Processing and Analysis:
-
Perform standard image reconstruction, attenuation correction, and motion correction.
-
Delineate regions of interest (ROIs) on co-registered magnetic resonance (MR) images.
-
Perform kinetic modeling of the time-activity curves to estimate outcome measures such as the total distribution volume (VT) or the binding potential (BPND).
-
-
Step 6: Statistical Analysis:
-
When comparing groups (e.g., patients vs. controls), either perform separate analyses for HABs and MABs or use a statistical model that includes genotype as a covariate to account for its influence on the PET signal.
-
Mandatory Visualizations
Caption: Experimental workflow for TSPO PET imaging studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Translocator protein (18 kDa) polymorphism (rs6971) explains in-vivo brain binding affinity of the PET radioligand [18F]-FEPPA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Translocator protein (18 kDa) polymorphism (rs6971) explains in-vivo brain binding affinity of the PET radioligand [(18)F]-FEPPA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An 18-kDa Translocator Protein (TSPO) polymorphism explains differences in binding affinity of the PET radioligand PBR28 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving Signal-to-Noise Ratio in TSPO PET Imaging
Welcome to the technical support center for TSPO PET imaging. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the signal-to-noise ratio (SNR) and overall quality of your experimental data.
Troubleshooting Guide: Low Signal-to-Noise Ratio
This guide addresses common issues that can lead to a low signal-to-noise ratio in TSPO PET imaging studies.
Q1: My reconstructed PET images are excessively noisy. What are the initial checks I should perform?
A1: High noise levels can obscure critical data and compromise quantification. Begin by verifying the following fundamental parameters of your experiment:
-
Injected Dose: Confirm that the administered radiotracer dose was adequate for your animal model and scanner specifications. An insufficient injected activity is a frequent cause of low count statistics, leading to high noise.
-
Acquisition Time: Ensure the scan duration was sufficient. Shorter scan times result in fewer detected coincidence events, which directly increases image noise.[1] A proper balance must be struck between acquisition time and factors like potential for motion artifacts and the kinetics of the tracer.[1]
-
Subject Centering: Verify that the subject was correctly positioned in the center of the scanner's field of view (FOV). Off-center placement can introduce artifacts and lead to non-uniform noise distribution.[1]
Q2: I've confirmed the basic parameters, but the SNR is still poor. What are the next steps?
A2: If the initial checks do not resolve the low SNR, consider these more advanced technical aspects that significantly influence image quality:
-
Image Reconstruction Algorithm: Evaluate the reconstruction algorithm you are using. Iterative reconstruction methods, such as Ordered Subsets Expectation Maximization (OSEM), are generally superior to older techniques like Filtered Back-projection (FBP) in terms of SNR.[1][2] The incorporation of Time-of-Flight (TOF) and Point Spread Function (PSF) modeling into the reconstruction process can further improve the signal-to-noise ratio.
-
Post-Reconstruction Filtering: Determine if you have applied any post-reconstruction filters. While filters like the Gaussian filter can reduce noise, they must be used with caution as excessive filtering can blur the image and reduce spatial resolution, potentially impacting the accuracy of your results.
-
Data Corrections: Ensure that all necessary data corrections have been accurately applied. This includes corrections for physical effects such as attenuation, scatter, and random coincidences. Inaccurate corrections are a significant source of noise and artifacts in the final reconstructed images.
Q3: We are observing high variability in signal between subjects. Could this be related to the radioligand?
A3: Yes, inter-subject variability can be a significant issue, particularly with second-generation TSPO radioligands.
-
Genetic Polymorphism: A single nucleotide polymorphism (SNP) in the TSPO gene (rs6971) leads to different binding affinities for second-generation radioligands. Individuals can be classified as high-affinity binders (HABs), mixed-affinity binders (MABs), or low-affinity binders (LABs). This genetic variation can introduce substantial variability in your data if not accounted for. It is crucial to genotype your subjects and either stratify your analysis by genotype or use a third-generation radioligand that is less sensitive to this polymorphism.
-
Radioligand Selection: First-generation radioligands like --INVALID-LINK---PK11195 suffer from high nonspecific binding and a poor signal-to-noise ratio. Second-generation tracers offer improved SNR but are sensitive to the aforementioned genetic polymorphism. Third-generation radioligands aim to combine the high signal of the second generation with reduced sensitivity to the genetic polymorphism.
Frequently Asked Questions (FAQs)
Radioligand Selection and Performance
Q4: What are the key differences between the generations of TSPO PET radioligands?
A4: TSPO radioligands are broadly categorized into three generations, each with distinct characteristics:
-
First-Generation (--INVALID-LINK---PK11195): This is the prototypical TSPO radioligand. However, it has significant limitations, including high lipophilicity leading to high nonspecific binding, and a low signal-to-noise ratio.
-
Second-Generation (e.g., [11C]PBR28, [18F]FEPPA): These were developed to overcome the limitations of the first generation. They generally exhibit higher affinity and lower nonspecific binding, resulting in an improved signal-to-noise ratio. Their main drawback is sensitivity to the rs6971 genetic polymorphism, which affects binding affinity and necessitates subject genotyping.
-
Third-Generation (e.g., [18F]GE-180, [11C]ER176): This newest class of radioligands aims to provide the high signal of the second-generation tracers while being less sensitive to the genetic polymorphism, thereby reducing inter-subject variability.
| Radioligand Generation | Key Advantages | Key Disadvantages |
| First-Generation | Widely studied, low sensitivity to SNP rs6971 in vitro. | Low signal-to-noise ratio, high nonspecific binding. |
| Second-Generation | Higher signal-to-noise ratio compared to first-generation. | Sensitive to SNP rs6971, requiring subject genotyping. |
| Third-Generation | Aims for high signal and low sensitivity to SNP rs6971. | Newer, with ongoing validation in various applications. |
Quantification and Data Analysis
Q5: What is the gold standard for quantifying TSPO PET data, and what are the alternatives?
A5: The gold standard for quantification is full compartmental modeling using a metabolite-corrected arterial input function (AIF). This method, often employing a reversible two-tissue compartment model (2TCM), provides detailed kinetic parameters such as the total volume of distribution (VT). However, obtaining an AIF is invasive due to the requirement for arterial blood sampling.
Alternative, non-invasive methods include:
-
Reference Tissue Models: These models, such as the simplified reference tissue model (SRTM), use a region in the brain with negligible specific binding as a reference to quantify the signal in target regions. A significant challenge in TSPO imaging is the lack of a true reference region, as TSPO is expressed throughout the brain.
-
Image-Derived Input Function (IDIF): This approach aims to non-invasively estimate the AIF directly from the dynamic PET images, typically by identifying arterial blood pools like the carotid arteries.
Q6: How does the choice of quantification method impact the signal?
A6: The quantification method can have a substantial impact on the results. A meta-analysis of TSPO PET studies found that the quantification method was a major source of between-study variance, with reference tissue-based methods showing a significant positive shift in effect estimates compared to VT-based studies.
Image Correction and Processing
Q7: What is the partial volume effect, and how can it be corrected?
A7: The partial volume effect (PVE) is a phenomenon that occurs due to the limited spatial resolution of PET scanners. It causes the underestimation of activity in small structures and the overestimation in adjacent colder regions. PVE correction (PVC) is crucial, especially when imaging small brain regions or in studies involving brain atrophy. Various PVC algorithms exist, and their application can significantly improve the accuracy of quantification.
Q8: Why are attenuation and scatter correction important for SNR?
A8:
-
Attenuation Correction: As photons travel through tissue, some are absorbed or scattered, leading to an underestimation of the true radioactivity. Attenuation correction compensates for this effect. In PET/CT, the CT scan is used to create an attenuation map. Inaccurate attenuation correction, for instance due to metal implants or contrast agents, can create artifacts that appear as false hot or cold spots.
-
Scatter Correction: Scattered photons, which have been deflected from their original path, are incorrectly localized by the scanner, contributing to a background haze that reduces image contrast and SNR. Scatter correction algorithms estimate and subtract this scattered signal.
Q9: How does patient motion affect TSPO PET images, and how can it be mitigated?
A9: Patient motion during the scan can lead to significant blurring of the images, degrading image quality and compromising diagnostic accuracy. This is particularly problematic in brain imaging where small movements can have a large impact. Motion correction techniques, which can be hardware-based (using external tracking systems) or data-driven (deriving motion from the PET data itself), can be applied to realign the data and reduce motion artifacts.
Experimental Protocols
Protocol 1: General Workflow for TSPO PET Imaging
This protocol outlines the key steps for a typical TSPO PET imaging experiment, from subject preparation to data analysis.
Caption: A generalized workflow for a TSPO PET imaging study.
Protocol 2: Kinetic Modeling with Arterial Input Function (AIF)
This protocol details the steps for performing the gold-standard quantification of TSPO PET data.
-
Arterial Catheterization: Prior to the PET scan, an arterial line is placed in the subject for blood sampling.
-
Dynamic PET Scan: A dynamic PET scan is acquired immediately following the bolus injection of the TSPO radioligand.
-
Arterial Blood Sampling: Manual or automated arterial blood samples are collected throughout the scan to measure the concentration of the radioligand in the blood over time.
-
Metabolite Analysis: Blood samples are analyzed to distinguish between the parent radioligand and its radioactive metabolites. This is crucial as only the parent compound binds specifically to TSPO.
-
Metabolite-Corrected AIF: The blood data is corrected for metabolites to generate the AIF, which represents the concentration of the parent radioligand available to the brain over time.
-
Two-Tissue Compartment Model (2TCM) Fitting: The metabolite-corrected AIF and the time-activity curves from the PET images are fitted to a 2TCM. This model estimates the kinetic rate constants (K1, k2, k3, k4) that describe the exchange of the radioligand between blood, and the free, non-specifically bound, and specifically bound compartments in the tissue.
-
Calculation of VT: The total volume of distribution (VT) is calculated from the estimated rate constants (VT = (K1/k2) * (1 + k3/k4)). VT is a measure of the total binding of the radioligand in the tissue.
Visualizations
Caption: A logical flowchart for troubleshooting low SNR in TSPO PET.
Caption: A diagram of the Two-Tissue Compartment Model (2TCM).
References
Technical Support Center: Optimizing Experiments with Third-Generation TSPO Ligands
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with third-generation Translocator Protein (TSPO) ligands. The focus is on mitigating off-target binding and ensuring data accuracy and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What are third-generation TSPO ligands and how do they differ from previous generations?
A1: Third-generation TSPO ligands, such as [¹¹C]ER176 and [¹⁸F]GE-180, have been developed to overcome the limitations of first and second-generation ligands.[1][2] First-generation ligands, like --INVALID-LINK---PK11195, are hampered by high lipophilicity, leading to significant nonspecific binding and a low signal-to-noise ratio.[1][3] Second-generation ligands (e.g., [¹¹C]PBR28, [¹⁸F]FEPPA, [¹⁸F]DPA-714) offer higher affinity and improved signal, but their binding is significantly affected by a common single nucleotide polymorphism (SNP) in the TSPO gene, rs6971 (Ala147Thr).[4] This polymorphism leads to variations in binding affinity, categorizing individuals into high-affinity binders (HABs), mixed-affinity binders (MABs), and low-affinity binders (LABs). Third-generation ligands aim to combine the high signal of the second generation with the low sensitivity to the rs6971 polymorphism, thereby reducing inter-individual variability in experimental results.
Q2: Why am I observing high inter-subject variability in my PET imaging data even with a third-generation ligand?
A2: While third-generation ligands are designed to have reduced sensitivity to the rs6971 polymorphism, some residual effects can still contribute to variability. For instance, [¹¹C]ER176 still shows a lower binding potential in LABs compared to HABs, although the signal in LABs is quantifiable, which is an improvement over many second-generation ligands. Other factors that can contribute to variability include:
-
Peripheral Inflammation: Plasma proteins that are upregulated during peripheral inflammatory events can alter the free fraction of the radioligand in plasma, affecting its availability to bind to TSPO in the brain.
-
Methodological Variability: Differences in kinetic modeling, choice of reference region, and study power can all introduce variability.
-
Clinical Confounders: Factors such as age, sex, BMI, smoking, and substance use can also influence TSPO expression and ligand binding.
Q3: Can TSPO ligands have off-target effects that are not related to other receptors?
A3: Yes. Due to their often lipophilic nature, TSPO ligands can interact with cellular membranes, which can lead to off-target effects independent of specific receptor binding. It is crucial to consider these potential nonspecific interactions when interpreting experimental results, especially when using ligands at high concentrations.
Troubleshooting Guides
Problem 1: High Nonspecific Binding in Radioligand Binding Assays
Symptoms:
-
High signal in the presence of a saturating concentration of a competing ligand.
-
Poor signal-to-noise ratio.
-
Difficulty in achieving saturation in saturation binding experiments.
Possible Causes and Solutions:
| Cause | Solution |
| High Lipophilicity of the Ligand: | While third-generation ligands are generally less lipophilic than first-generation ones, this can still be a factor. Consider using a different third-generation ligand with a lower logP value if available. |
| Inadequate Washing Steps: | Insufficient washing can leave unbound radioligand trapped in the filter or tissue preparation. Increase the number and/or duration of washes with ice-cold buffer. |
| Suboptimal Assay Buffer Composition: | The pH and ionic strength of the buffer can influence nonspecific binding. Ensure the buffer composition is optimized for TSPO binding (e.g., 50 mM Tris, pH 7.4). |
| Issues with Tissue/Cell Preparation: | Poor homogenization or membrane preparation can lead to aggregation and trapping of the radioligand. Ensure proper tissue disruption and centrifugation steps to obtain a clean membrane fraction. |
| Filter Type: | The type of filter used in filtration assays can contribute to nonspecific binding. Presoaking filters (e.g., with polyethyleneimine for positively charged ligands) can help reduce this. |
Problem 2: Unexpected or Inconsistent Results in Cellular Assays
Symptoms:
-
Biological effects observed that are inconsistent with known TSPO function.
-
Discrepancy between binding affinity (Ki) and functional potency (EC50/IC50).
-
Variable results between different cell lines or primary cell types.
Possible Causes and Solutions:
| Cause | Solution |
| Off-Target Binding: | The ligand may be interacting with other cellular targets. Perform a selectivity screen against a panel of relevant CNS receptors and channels. If an off-target is identified, use a structurally unrelated TSPO ligand as a control to confirm that the observed effect is TSPO-mediated. |
| Species Differences: | TSPO binding sites can vary between species. Ensure that the ligand has comparable affinity for the species of your cellular model. It is advisable to determine the binding affinity in your specific cell system. |
| Cell-Specific Expression of TSPO and Interacting Proteins: | TSPO is expressed in various cell types in the CNS, including microglia, astrocytes, endothelial cells, and neurons. The cellular context, including the expression of TSPO-interacting partners like VDAC, can influence the functional response to a ligand. Characterize TSPO expression levels in your cell model. |
| Ligand Concentration: | High concentrations of lipophilic ligands can lead to membrane-related off-target effects. Use the lowest effective concentration of the ligand and perform dose-response curves. |
Problem 3: Difficulty in Interpreting Autoradiography Results
Symptoms:
-
High background signal across the entire tissue section.
-
Signal in regions not expected to have high TSPO expression.
-
Inconsistency between autoradiography and immunohistochemistry for TSPO.
Possible Causes and Solutions:
| Cause | Solution |
| High Nonspecific Binding: | Similar to binding assays, this can be due to ligand lipophilicity. Include a control group where tissue sections are incubated with the radioligand in the presence of a saturating concentration of a non-radiolabeled competitor (e.g., PK11195) to determine the level of nonspecific binding. |
| Radiometabolites: | For ex vivo autoradiography, radiolabeled metabolites of the ligand that can cross the blood-brain barrier might contribute to the signal. Analyze brain tissue for the presence of radiometabolites. |
| Improper Tissue Handling: | Inadequate sectioning, drying, or storage of tissue can lead to artifacts. Ensure tissue is properly frozen, sectioned at the correct thickness (e.g., 20 µm), and dried thoroughly before exposure. |
| Exposure Time: | Overexposure can lead to a saturated signal, while underexposure can result in a weak signal. Optimize the exposure time based on the specific activity of the radioligand and the density of TSPO in the tissue. |
Quantitative Data Summary
Table 1: Binding Affinities (Ki) of Selected TSPO Ligands
| Ligand | Generation | Chemical Class | Ki (nM) - Rat | Ki (nM) - Monkey | Ki (nM) - Human (HAB) | Ki (nM) - Human (LAB) | Reference(s) |
| --INVALID-LINK---PK11195 | First | Isoquinoline Carboxamide | 9.3 | - | 2.9 | ~2.9 | |
| [¹¹C]DAA1106 | Second | Phenoxyphenylacetamide | 0.043 | 0.188 | - | - | |
| [¹¹C]PBR28 | Second | Phenoxypyridinylacetamide | 0.68 | 0.94 | 2.5 | ~142.5 (55-fold lower) | |
| [¹⁸F]DPA-714 | Second | Pyrazolopyrimidine | 7.0 | - | - | - | |
| [¹¹C]ER176 | Third | Quinazoline Carboxamide | 3.1 | - | - | ~1.3-fold lower than HAB | |
| [¹⁸F]GE-180 | Third | Tricyclic Indole | - | - | Insensitive to rs6971 | Insensitive to rs6971 |
Note: Ki values can vary depending on the experimental conditions and tissue preparation. HAB = High-Affinity Binder, LAB = Low-Affinity Binder.
Experimental Protocols
Protocol 1: Radioligand Competition Binding Assay
This protocol is for determining the binding affinity (Ki) of a test compound for TSPO in brain tissue homogenates.
1. Membrane Preparation: a. Homogenize brain tissue (e.g., cortex) in 20 volumes of ice-cold lysis buffer (50mM Tris-HCl, pH 7.4, with protease inhibitors). b. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris. c. Centrifuge the resulting supernatant at 20,000 x g for 20 minutes at 4°C to pellet the membranes. d. Resuspend the pellet in fresh lysis buffer and repeat the centrifugation. e. Resuspend the final pellet in assay buffer (50 mM Tris-HCl, pH 7.4) and determine the protein concentration (e.g., using a BCA assay).
2. Binding Assay: a. In a 96-well plate, add in the following order: i. Assay buffer. ii. A range of concentrations of the unlabeled test compound. iii. A fixed concentration of a suitable TSPO radioligand (e.g., [³H]PK11195) at a concentration close to its Kd. iv. The membrane preparation (typically 50-100 µg of protein per well). b. For determining nonspecific binding, use a saturating concentration of a known TSPO ligand (e.g., 10 µM PK11195) instead of the test compound. c. For determining total binding, add only the radioligand and membrane preparation. d. Incubate the plate for 60-90 minutes at room temperature with gentle agitation.
3. Filtration and Counting: a. Rapidly aspirate the contents of the wells onto glass fiber filters (pre-soaked in 0.3-0.5% polyethyleneimine) using a cell harvester. b. Wash the filters multiple times with ice-cold wash buffer. c. Dry the filters, add scintillation cocktail, and count the radioactivity using a scintillation counter.
4. Data Analysis: a. Calculate specific binding by subtracting nonspecific binding from total binding. b. Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve. c. Determine the IC50 value from the curve using non-linear regression. d. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: In Vitro Autoradiography
This protocol outlines the procedure for visualizing TSPO distribution in brain sections.
1. Tissue Sectioning: a. Rapidly freeze the brain tissue and section it on a cryostat at a thickness of 20 µm. b. Thaw-mount the sections onto gelatin-coated microscope slides. c. Store the slides at -80°C until use.
2. Pre-incubation: a. Bring the slides to room temperature. b. Pre-incubate the sections in buffer (e.g., 50 mM Tris, pH 7.4) for 15-30 minutes to rehydrate the tissue and remove endogenous ligands.
3. Incubation: a. Incubate the sections with a specific concentration of the TSPO radioligand in assay buffer for 60-90 minutes at room temperature. b. For adjacent sections to determine nonspecific binding, include a high concentration (e.g., 10 µM) of a non-radiolabeled TSPO ligand (e.g., PK11195) in the incubation buffer.
4. Washing: a. After incubation, rapidly wash the slides in multiple changes of ice-cold buffer to remove unbound radioligand. b. Perform a final brief rinse in ice-cold distilled water to remove buffer salts.
5. Drying and Exposure: a. Dry the slides quickly under a stream of cool, dry air. b. Appose the dried sections to a phosphor imaging plate or autoradiographic film along with calibrated radioactive standards. c. Expose for a duration determined by the specific activity of the radioligand and the density of the target (can range from hours to weeks).
6. Imaging and Analysis: a. Scan the imaging plate or develop the film. b. Quantify the signal in different brain regions using densitometry software, referencing the radioactive standards to convert signal intensity to units of radioactivity per unit of tissue mass or area. c. Calculate specific binding by subtracting the nonspecific binding signal from the total binding signal for each region of interest.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: TSPO signaling in neuroinflammation.
Caption: Workflow for evaluating TSPO ligands.
Caption: Troubleshooting logic for TSPO experiments.
References
- 1. Essential Principles and Recent Progress in the Development of TSPO PET Ligands for Neuroinflammation Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TSPO Ligands PK11195 and Midazolam Reduce NLRP3 Inflammasome Activation and Proinflammatory Cytokine Release in BV-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Progress in the Development of TSPO PET Ligands for Neuroinflammation Imaging in Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Perspectives in TSPO PET Imaging for Neurologic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
dealing with radiometabolites of [¹⁸F]GE-180 in brain imaging
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with [¹⁸F]GE-180 for brain PET imaging.
Frequently Asked Questions (FAQs)
Q1: What is [¹⁸F]GE-180 and why is it used in brain imaging?
[¹⁸F]GE-180 is a third-generation radioligand that targets the 18 kDa translocator protein (TSPO).[1][2] TSPO is upregulated in activated microglia and astrocytes, making it a valuable biomarker for neuroinflammation in various neurological disorders, including glioblastoma and multiple sclerosis.[3][4][5] [¹⁸F]GE-180 is used in Positron Emission Tomography (PET) to visualize and quantify neuroinflammation in vivo.
Q2: What are radiometabolites and why are they a concern in [¹⁸F]GE-180 PET imaging?
Radiometabolites are byproducts formed when the body breaks down the injected radiotracer, [¹⁸F]GE-180. These metabolites are also radioactive and can be present in the bloodstream and potentially cross the blood-brain barrier. The PET scanner detects all radioactivity, so the presence of radiometabolites can interfere with the accurate quantification of the specific binding of [¹⁸F]GE-180 to TSPO in the brain, leading to an overestimation of the signal.
Q3: How significant is the metabolism of [¹⁸F]GE-180?
[¹⁸F]GE-180 has a relatively slow rate of metabolism compared to other TSPO tracers like ¹¹C-PBR28. Studies have shown that a high percentage of the parent (unmetabolized) tracer remains in the arterial plasma even at 90 minutes post-injection. However, the formation of radiometabolites is still a factor that needs to be addressed for accurate quantification.
Q4: Does the TSPO genotype (rs6971 polymorphism) affect [¹⁸F]GE-180 binding?
Yes, the single nucleotide polymorphism rs6971 in the TSPO gene affects the binding affinity of many TSPO ligands, resulting in high-affinity binders (HABs), mixed-affinity binders (MABs), and low-affinity binders (LABs). While some studies have shown no significant differences in [¹⁸F]GE-180 binding between HABs and MABs in healthy controls, others have reported a significant impact of the LAB status, with LABs showing lower tracer uptake. It is crucial to perform genotyping for subjects to correctly interpret the PET data.
Troubleshooting Guide
Issue 1: High variability in PET signal between subjects.
-
Possible Cause: Undetermined TSPO genotype (HAB/MAB/LAB).
-
Solution: Genotype all subjects for the rs6971 polymorphism. Analyze the data based on their genotype.
-
-
Possible Cause: Inaccurate correction for radiometabolites.
-
Solution: Ensure strict adherence to the arterial blood sampling and HPLC analysis protocol for accurate measurement of the parent fraction.
-
-
Possible Cause: Differences in blood-brain barrier (BBB) integrity.
-
Solution: Some researchers have raised concerns that [¹⁸F]GE-180 uptake may be influenced by BBB disruption, which can vary between subjects and disease states. Consider this as a potential confounding factor in your analysis.
-
Issue 2: Lower than expected brain uptake of [¹⁸F]GE-180.
-
Possible Cause: This is a known characteristic of [¹⁸F]GE-180.
-
Explanation: Compared to other TSPO tracers, [¹⁸F]GE-180 exhibits low brain uptake, which is thought to be due to low penetration of the blood-brain barrier.
-
Recommendation: While the absolute uptake is low, the tracer can still provide a high tumor-to-background ratio in pathologies like glioblastoma. Focus on relative quantification methods like Standardized Uptake Value Ratios (SUVR) or Distribution Volume Ratios (DVR).
-
Issue 3: Difficulty in defining a stable reference region for semi-quantification.
-
Possible Cause: Widespread neuroinflammation.
-
Solution: In diseases with widespread inflammation, finding a true reference region devoid of TSPO expression is challenging.
-
Alternative Approach: A "pseudo-reference region" can be defined by identifying the least disease-affected area, for example, by comparing patient scans to a cohort of healthy controls. Supervised or data-driven clustering methods can also be employed to identify a suitable reference tissue time-activity curve.
-
Experimental Protocols
Protocol 1: Arterial Blood Sampling for Input Function Determination
This protocol is essential for the gold-standard kinetic modeling of [¹⁸F]GE-180.
Objective: To obtain the time course of the concentration of unmetabolized [¹⁸F]GE-180 in arterial plasma (the arterial input function).
Procedure:
-
Catheter Placement: Before the PET scan, an arterial catheter is placed in the radial artery of the subject by an experienced clinician. An Allen's test should be performed to ensure collateral circulation.
-
Sampling Schedule:
-
Automated Sampling (recommended for early phase): An automated blood sampling system can be used for the initial 5-10 minutes post-injection to capture the peak of the input function accurately.
-
Manual Sampling: Manual arterial blood samples are drawn at discrete time points throughout the scan. A typical schedule includes samples at 4.5, 10, 17.5, 32.5, 65, and 85 minutes post-injection.
-
-
Sample Handling:
-
Collect blood samples in heparinized tubes.
-
Immediately after collection, centrifuge the samples at 4°C to separate plasma from whole blood.
-
Measure the radioactivity in both whole blood and plasma using a gamma counter.
-
Protocol 2: Radiometabolite Analysis using High-Performance Liquid Chromatography (HPLC)
Objective: To separate and quantify the parent [¹⁸F]GE-180 from its radioactive metabolites in plasma.
Procedure:
-
Plasma Protein Precipitation:
-
Take a measured volume (e.g., 250 µL) of the plasma sample.
-
Add an equal volume of ice-cold methanol to precipitate the proteins.
-
Centrifuge the mixture at high speed (e.g., 10,000 rcf) at 4°C for 5 minutes.
-
-
HPLC Analysis:
-
Inject the supernatant onto a reverse-phase HPLC column.
-
Use a suitable mobile phase gradient to separate the components.
-
The HPLC system should be equipped with a radioactivity detector to measure the elution profile of the radioactive compounds.
-
Identify the peak corresponding to the parent [¹⁸F]GE-180 based on its retention time, which can be confirmed by injecting a standard.
-
-
Data Analysis:
-
Calculate the parent fraction at each time point by dividing the area under the parent peak by the total area under all radioactive peaks in the chromatogram.
-
Fit the parent fraction data to a suitable model (e.g., exponential plus constant model) to obtain a continuous curve representing the fraction of unmetabolized tracer over time.
-
Quantitative Data Summary
Table 1: Parent Fraction of [¹⁸F]GE-180 in Arterial Plasma Over Time
| Time Post-Injection (minutes) | Mean Parent Fraction (± SD) |
| 4.5 | 0.94 ± 0.02 |
| 10 | 0.91 ± 0.04 |
| 17.5 | 0.89 ± 0.06 |
| 32.5 | 0.85 ± 0.06 |
| 65 | 0.84 ± 0.05 |
| 85 | 0.80 ± 0.08 |
Data adapted from a study with healthy volunteers and liver-transplanted patients.
Table 2: Comparison of Brain Uptake and Metabolism of [¹⁸F]GE-180 and ¹¹C-PBR28
| Parameter | [¹⁸F]GE-180 | ¹¹C-PBR28 |
| Parent Fraction at 90 min | 74.9% ± 4.15% | 11.2% ± 1.90% |
| Plasma Free Fraction | 3.5% ± 1.1% | 4.1% ± 1.1% |
| Total Distribution Volume (V T) | ~20-fold lower | Higher |
| Blood-Brain Barrier Penetration (K₁) | ~10-fold lower | Higher |
Data highlights the slower metabolism and lower brain uptake of [¹⁸F]GE-180 compared to ¹¹C-PBR28.
Visualizations
Caption: Workflow for quantitative [¹⁸F]GE-180 PET imaging.
Caption: Troubleshooting logic for high signal variability.
References
- 1. Reliable quantification of 18F-GE-180 PET neuroinflammation studies using an individually scaled population-based input function or late tissue-to-blood ratio - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [¹⁸F]GE-180: a novel fluorine-18 labelled PET tracer for imaging Translocator protein 18 kDa (TSPO) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Expression of Translocator Protein and [18F]-GE180 Ligand Uptake in Multiple Sclerosis Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TSPO imaging using the novel PET ligand [18F]GE-180: quantification approaches in patients with multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Specific Binding of TSPO PET Tracers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during TSPO PET imaging experiments, with a focus on low specific binding.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve common problems leading to low specific binding of your TSPO PET tracer.
Question: Why am I observing unexpectedly low specific binding of my second-generation TSPO PET tracer across all my subjects?
Answer:
Low specific binding of second-generation TSPO PET tracers can stem from several factors, the most prominent being the genetic polymorphism of the TSPO gene (rs6971). This single nucleotide polymorphism (SNP) results in an alanine to threonine substitution at position 147 of the protein, which significantly alters the binding affinity of most second-generation tracers.
Potential Causes and Solutions:
-
Undetermined TSPO Genotype: Your study population may inadvertently include a high proportion of mixed-affinity binders (MABs) or low-affinity binders (LABs), for whom second-generation tracers exhibit reduced binding.[1][2][3][4][5]
-
Solution: Genotype all subjects for the rs6971 polymorphism. This will allow you to stratify your data by binding affinity group (high-affinity binders - HABs, MABs, and LABs) for more accurate analysis. It is common practice to exclude LABs from studies using second-generation tracers.
-
-
High Nonspecific Binding: The specific signal might be obscured by high nonspecific binding, a known issue with some earlier generation tracers due to high lipophilicity.
-
Solution: Conduct a blocking study to determine the fraction of nonspecific binding. This involves pre-saturating the TSPO receptors with a high dose of a non-radiolabeled TSPO ligand (e.g., PK11195 or XBD173) before injecting the radiotracer. The remaining signal represents the nonspecific binding.
-
-
Presence of Radiometabolites: Brain-penetrant radiometabolites can contribute to the PET signal, leading to an overestimation of nonspecific binding and a subsequent underestimation of specific binding.
-
Solution: Analyze arterial blood samples using high-performance liquid chromatography (HPLC) to determine the fraction of unchanged parent tracer over time. This information is crucial for accurate kinetic modeling.
-
-
Suboptimal Acquisition Time: The time window for PET data acquisition might not be optimal for capturing the peak specific binding.
-
Solution: Review the literature for your specific tracer to determine the optimal acquisition timing and duration. Dynamic scanning over a longer period (e.g., 90-120 minutes) is often necessary to accurately model tracer kinetics.
-
Question: My specific binding is highly variable between subjects, even within the same experimental group. What could be the reason?
Answer:
High inter-subject variability is a well-documented challenge in TSPO PET imaging.
Potential Causes and Solutions:
-
TSPO Polymorphism (rs6971): As mentioned previously, this is the most significant source of inter-subject variability for second-generation tracers.
-
Solution: Genotype all participants and analyze the data based on their binder status (HAB, MAB).
-
-
Underlying Pathology and Neuroinflammation: The level of TSPO expression can vary significantly depending on the presence and stage of neuroinflammation, which can differ between subjects even within the same disease group.
-
Solution: Correlate TSPO PET findings with other biomarkers of neuroinflammation or disease severity to better understand the biological basis of the variability.
-
-
Endothelial Binding: A significant portion of the TSPO signal in the brain originates from endothelial cells of the vasculature. Variations in cerebral blood flow and endothelial TSPO expression can contribute to inter-subject variability.
-
Solution: Employ kinetic models that can differentiate between the vascular and tissue compartments of the PET signal.
-
-
Plasma Protein Binding: TSPO tracers can bind to plasma proteins, and variations in the free fraction of the tracer in plasma can affect its availability to bind to TSPO in the brain.
-
Solution: Measure the free fraction of the tracer in plasma for each subject and incorporate this into your kinetic modeling.
-
Frequently Asked Questions (FAQs)
Q1: What is the rs6971 polymorphism and how does it affect TSPO PET imaging?
The rs6971 is a single nucleotide polymorphism in the gene encoding the TSPO protein. This polymorphism leads to an amino acid substitution (Ala147Thr) that alters the conformation of the tracer binding site. For second-generation TSPO PET tracers, this results in three distinct binding affinity phenotypes:
-
High-Affinity Binders (HABs): Homozygous for the alanine allele (Ala/Ala).
-
Mixed-Affinity Binders (MABs): Heterozygous (Ala/Thr).
-
Low-Affinity Binders (LABs): Homozygous for the threonine allele (Thr/Thr).
The binding potential of second-generation tracers is significantly lower in MABs and especially LABs compared to HABs, making genotyping essential for the correct interpretation of study results. First-generation tracers like --INVALID-LINK---PK11195 are less affected by this polymorphism.
Q2: What are the differences between first, second, and third-generation TSPO PET tracers?
The development of TSPO PET tracers has progressed through several generations to improve imaging characteristics.
| Generation | Key Characteristics | Examples |
| First | High nonspecific binding, low signal-to-noise ratio, but low sensitivity to the rs6971 polymorphism. | --INVALID-LINK---PK11195 |
| Second | Improved signal-to-noise ratio and lower nonspecific binding compared to the first generation. However, they are highly sensitive to the rs6971 polymorphism. | [11C]PBR28, [18F]DPA-714, [18F]FEPPA |
| Third | Designed to have the favorable imaging properties of the second-generation tracers with reduced or no sensitivity to the rs6971 polymorphism. | [18F]GE180, [11C]ER176 |
Q3: How can I determine the non-specific binding of my tracer?
The most reliable method to determine nonspecific binding in vivo is through a blocking study . This involves administering a high dose of a non-radiolabeled ("cold") TSPO ligand to saturate the TSPO receptors before the injection of the radiolabeled tracer. The PET signal measured under these blocked conditions is considered to be the nonspecific binding. The specific binding can then be calculated by subtracting the nonspecific binding from the total binding (measured in a separate scan without the blocking agent).
Q4: Is an arterial input function necessary for quantifying TSPO PET data?
While invasive, an arterial input function (AIF) obtained through arterial blood sampling is considered the gold standard for the accurate quantification of TSPO PET data. The AIF measures the concentration of the radiotracer in arterial plasma over time, which is a critical input for kinetic models that estimate binding parameters such as the total volume of distribution (VT). Reference region models that do not require an AIF are often not suitable for TSPO PET because there is no brain region truly devoid of TSPO, and neuroinflammation can be widespread. Image-derived input functions (IDIFs) are a non-invasive alternative being developed, but require careful validation.
Experimental Protocols
Protocol 1: In Vivo Blocking Study to Determine Non-Specific Binding
Objective: To determine the non-displaceable binding potential (BPND) and the volume of non-displaceable binding (VND) of a TSPO PET tracer.
Materials:
-
TSPO PET Radiotracer
-
Non-radiolabeled TSPO ligand for blocking (e.g., XBD173, PK11195)
-
PET/CT or PET/MR scanner
-
Anesthesia (for animal studies)
-
Arterial line setup (for AIF, optional but recommended)
Methodology:
-
Baseline Scan: a. Position the subject in the PET scanner. b. Administer a bolus injection of the TSPO PET radiotracer. c. Acquire dynamic PET data for 90-120 minutes. d. If using an AIF, collect arterial blood samples throughout the scan.
-
Blocking Scan: a. On a separate day, position the same subject in the PET scanner. b. Administer a pre-saturating dose of the non-radiolabeled blocking agent (e.g., XBD173 intravenously) 30-60 minutes prior to the radiotracer injection. The exact dose and timing should be optimized based on the literature for the specific blocking agent and tracer. c. Administer the same amount of the TSPO PET radiotracer as in the baseline scan. d. Acquire dynamic PET data for the same duration as the baseline scan. e. If applicable, collect arterial blood samples.
-
Data Analysis: a. Reconstruct the PET images. b. Define regions of interest (ROIs) on the co-registered anatomical images (CT or MRI). c. Generate time-activity curves (TACs) for each ROI for both the baseline and blocking scans. d. Using appropriate kinetic modeling (e.g., a two-tissue compartment model) with an AIF, calculate the total volume of distribution (VT) from the baseline scan and the non-displaceable volume of distribution (VND) from the blocking scan. e. The specific binding (VS) can be calculated as VS = VT - VND.
Protocol 2: Genotyping for the rs6971 Polymorphism
Objective: To determine the TSPO binding affinity status (HAB, MAB, or LAB) of study participants.
Materials:
-
Whole blood or saliva sample
-
DNA extraction kit
-
PCR reagents (primers specific for the rs6971 locus, DNA polymerase, dNTPs)
-
Thermal cycler
-
Sequencing or TaqMan SNP genotyping assay system
Methodology:
-
Sample Collection: Collect a whole blood or saliva sample from each subject.
-
DNA Extraction: Extract genomic DNA from the samples using a commercial DNA extraction kit according to the manufacturer's instructions.
-
PCR Amplification: a. Amplify the region of the TSPO gene containing the rs6971 polymorphism using polymerase chain reaction (PCR). Specific primers flanking the SNP site are required.
-
Genotype Determination: a. Sanger Sequencing: Sequence the PCR product to directly identify the nucleotide at the rs6971 locus (C or T). b. TaqMan SNP Genotyping Assay: This is a common and efficient method that uses allele-specific fluorescent probes to determine the genotype.
-
Genotype Interpretation:
-
C/C homozygote: High-affinity binder (HAB)
-
C/T heterozygote: Mixed-affinity binder (MAB)
-
T/T homozygote: Low-affinity binder (LAB)
-
Visualizations
Caption: Troubleshooting workflow for low specific binding of TSPO PET tracers.
Caption: Impact of the rs6971 polymorphism on TSPO protein and tracer binding.
Caption: Simplified pathway of TSPO upregulation in neuroinflammation.
References
- 1. researchgate.net [researchgate.net]
- 2. Impact of TSPO Receptor Polymorphism on [18F]GE-180 Binding in Healthy Brain and Pseudo-Reference Regions of Neurooncological and Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent developments on PET radiotracers for TSPO and their applications in neuroimaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The 18-kDa Translocator Protein PET Tracers as a Diagnostic Marker for Neuroinflammation: Development and Current Standing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Essential Principles and Recent Progress in the Development of TSPO PET Ligands for Neuroinflammation Imaging - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: P-glycoprotein and TSPO Ligand Brain Uptake
Welcome to the technical support center for researchers investigating the brain uptake of translocator protein (TSPO) ligands. This resource provides answers to frequently asked questions, troubleshooting guidance for common experimental hurdles, detailed experimental protocols, and reference data to aid in your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What is P-glycoprotein (P-gp) and why is it critical for my TSPO ligand research?
A: P-glycoprotein (P-gp, also known as ABCB1 or MDR1) is an ATP-dependent efflux transporter.[1] It is highly expressed at the luminal membrane of the endothelial cells that form the blood-brain barrier (BBB).[2] Its primary function is to act as a molecular pump, actively transporting a wide variety of structurally diverse compounds out of the brain and back into the bloodstream.[2] This protective mechanism can prevent therapeutic drugs and imaging agents, including many TSPO PET ligands, from reaching their intended targets within the central nervous system (CNS), leading to poor brain uptake and potentially failed experiments.[3]
Q2: My TSPO ligand has high affinity in vitro. Why is the brain signal so low in my PET scans?
A: High in vitro affinity is essential, but it does not guarantee successful brain penetration. Low in vivo brain uptake is often caused by one of two factors at the BBB:
-
Poor Passive Permeability: The ligand may be too large, too polar, or otherwise unable to efficiently diffuse across the cell membranes of the BBB.
-
Active Efflux: The ligand may be a substrate for an efflux transporter like P-gp.[3] Even if a ligand can passively cross into the brain, P-gp can rapidly pump it back out, keeping the net concentration in the brain very low. It is crucial to determine if your ligand is a P-gp substrate early in development.
Q3: What is an "Efflux Ratio" (ER) and how is it used to identify P-gp substrates?
A: The Efflux Ratio (ER) is a quantitative measure derived from an in vitro bidirectional transport assay. It is calculated by dividing the apparent permeability (Papp) in the basal-to-apical (B-A) direction by the Papp in the apical-to-basal (A-B) direction across a monolayer of cells expressing P-gp. A high ER indicates that the compound is transported more efficiently out of the "brain" side (basal) than into it. Generally, a compound with an ER greater than 2 is considered a P-gp substrate.
Q4: What is the difference between using MDCK-MDR1 cells and Caco-2 cells for transport assays?
A: Both are standard cell lines for these assays.
-
MDCK-MDR1 cells are Madin-Darby canine kidney cells that have been genetically engineered to overexpress human P-gp (MDR1). They are often preferred for specifically studying P-gp interactions because the transporter is well-characterized and highly expressed.
-
Caco-2 cells are a human colorectal adenocarcinoma cell line that endogenously expresses P-gp and other transporters, such as Breast Cancer Resistance Protein (BCRP). While useful for studying general intestinal absorption, the presence of multiple transporters can sometimes complicate the interpretation if you are trying to isolate the specific effect of P-gp.
Troubleshooting Guides
Q1: My in vitro efflux ratio is very high (ER > 10). How do I confirm that P-gp is limiting brain uptake in vivo?
A: A high in vitro ER is a strong indicator of P-gp interaction. The definitive next step is to perform an in vivo study in rodents. You have two primary options:
-
P-gp Knockout (KO) Mice: Administer your TSPO ligand to both P-gp knockout (Abcb1a/1b-/-) mice and wild-type (WT) control mice. A significantly higher brain-to-plasma concentration ratio in the KO mice compared to WT mice provides direct evidence of P-gp's role.
-
Pharmacological Inhibition: Administer your ligand to wild-type animals with and without a potent P-gp inhibitor (e.g., elacridar, tariquidar). An increase in the brain uptake of your ligand in the presence of the inhibitor confirms P-gp mediated efflux. This approach can also be translated to PET imaging studies.
Q2: I administered a P-gp inhibitor in my animal study, but the brain uptake of my TSPO ligand only increased slightly. Why?
A: This scenario can arise from several factors:
-
Weak P-gp Substrate: Your ligand may only be a weak or low-affinity substrate for P-gp. The modest increase you observe may accurately reflect the limited impact of P-gp on its transport.
-
Involvement of Other Transporters: The ligand might also be a substrate for other efflux transporters at the BBB, such as BCRP. If you only inhibit P-gp, efflux by BCRP will continue to limit brain penetration. Dual inhibitors (like elacridar) or studies in P-gp/BCRP double-knockout mice may be necessary.
-
Insufficient Inhibitor Dose: The dose of the P-gp inhibitor may have been too low to achieve full inhibition at the BBB. A dose-response study may be needed to ensure that the transporter is saturated.
-
Poor Inhibitor Pharmacokinetics: The P-gp inhibitor itself may have poor brain penetration or a short half-life, leading to insufficient concentrations at the BBB for the duration of the experiment.
Q3: My PET tracer is a known P-gp substrate. How can this affect the quantification of TSPO density?
A: This is a significant challenge. If your tracer is a P-gp substrate, the measured signal in the brain will be a function of both TSPO density and P-gp activity. Changes in P-gp function—due to disease, co-medications, or even inter-individual variability—can alter tracer delivery to the brain, which could be misinterpreted as a change in TSPO levels. For such tracers, it may be necessary to perform a baseline scan and a second scan with a P-gp inhibitor to understand the contribution of efflux to the signal. Developing next-generation TSPO ligands that are not P-gp substrates is a key goal in the field.
Quantitative Data Tables
The following tables provide reference data on the measured impact of P-gp on the transport of various compounds, including PET radiotracers and other CNS drugs.
Table 1: In Vitro P-gp Substrate Assessment using Bidirectional Transport Assays
| Compound | Cell Line | Efflux Ratio (ER) | Classification | Reference(s) |
| Digoxin | LLC-MDR1 | > 50 | Strong Substrate | |
| Verapamil | MDCK-MDR1 | > 10 | Strong Substrate | |
| Nelfinavir | LLC-MDR1 | > 100 | Strong Substrate | |
| FLZ | rCMECs | ~4.0 | Substrate | |
| Cyclosporine A | Caco-2 | 9.6 | Substrate | |
| Midazolam | LLCPK-1/MDR1 | 1.2 | Non-Substrate |
Note: Efflux Ratio is calculated as (Papp B-A) / (Papp A-B). A value > 2 is typically considered a substrate.
Table 2: In Vivo Impact of P-gp on Brain Uptake in Rodents
| Compound | Model | P-gp Modulation | Increase in Brain Uptake (Ratio or % Change) | Reference(s) |
| [¹⁸F]MPPF | Rat | Cyclosporin A (Inhibitor) | 5- to 10-fold increase | |
| Verapamil | Mouse | P-gp Knockout (mdr1a/b-/-) | 800% increase | |
| Nelfinavir | Mouse | P-gp Knockout (mdr1a/b-/-) | 3400% increase | |
| Digoxin | Rat | Elacridar (Inhibitor) | ~14-fold increase in Kp,brain | |
| [¹⁸F]MC225 | Rat | Tariquidar (Inhibitor) | Dose-dependent increase in K₁ |
Note: Increase is calculated relative to wild-type or vehicle-treated control animals. Kp,brain = Brain-to-Plasma Concentration Ratio. K₁ = Influx rate constant.
Experimental Protocols
Protocol 1: In Vitro Bidirectional Transport Assay
Objective: To determine if a TSPO ligand is a substrate of P-gp by calculating its Efflux Ratio (ER) across a polarized cell monolayer overexpressing P-gp (e.g., MDCKII-MDR1).
Methodology:
-
Cell Culture: Culture MDCKII-MDR1 cells on permeable Transwell inserts until a confluent, polarized monolayer is formed (typically 4-7 days).
-
Monolayer Integrity Check: Measure the Transepithelial Electrical Resistance (TEER) across the monolayer. Values should be >200 Ω·cm². Additionally, assess the permeability of a low-permeability marker like Lucifer Yellow; Papp should be <1.0 x 10⁻⁶ cm/s.
-
Transport Experiment Setup:
-
Prepare transport buffer (e.g., Hanks' Balanced Salt Solution with 25 mM HEPES).
-
Prepare dosing solutions of the test compound (e.g., at 1-10 µM) in the transport buffer.
-
Wash the cell monolayers with warm transport buffer and equilibrate for 30 minutes at 37°C.
-
-
Apical to Basal (A-to-B) Transport:
-
Add the dosing solution to the apical (upper) chamber.
-
Add fresh transport buffer to the basolateral (lower) chamber.
-
Incubate at 37°C on an orbital shaker.
-
At specified time points (e.g., 30, 60, 90, 120 min), take a sample from the basolateral chamber, replacing the volume with fresh buffer.
-
-
Basal to Apical (B-to-A) Transport:
-
Add the dosing solution to the basolateral (lower) chamber.
-
Add fresh transport buffer to the apical (upper) chamber.
-
Incubate and sample from the apical chamber as described above.
-
-
Sample Analysis: Quantify the concentration of the test compound in all samples using a validated analytical method (e.g., LC-MS/MS).
-
Calculations:
-
Calculate the apparent permeability coefficient (Papp) for each direction using the formula: Papp = (dQ/dt) / (A * C₀) , where dQ/dt is the flux rate, A is the surface area of the insert, and C₀ is the initial donor concentration.
-
Calculate the Efflux Ratio: ER = Papp (B-A) / Papp (A-B) .
-
Protocol 2: In Vivo Rodent Study with P-gp Inhibition
Objective: To confirm in vivo that P-gp limits the brain penetration of a TSPO ligand.
Methodology:
-
Animal Preparation: Use adult male rats (e.g., Wistar or Sprague-Dawley, 250-300g). For studies requiring blood sampling, cannulate the femoral artery and vein under anesthesia. Allow animals to recover.
-
Grouping: Divide animals into at least two groups:
-
Control Group: Receives vehicle followed by the TSPO ligand.
-
Inhibitor Group: Receives a P-gp inhibitor (e.g., elacridar at 10 mg/kg, i.p.) followed by the TSPO ligand.
-
-
Dosing:
-
Administer the vehicle or P-gp inhibitor at a set time before the ligand (e.g., 30-60 minutes).
-
Administer the radiolabeled TSPO ligand intravenously (i.v. bolus or infusion).
-
-
Sample Collection (for biodistribution):
-
At a predetermined time point (e.g., 60 minutes post-ligand injection), deeply anesthetize the animal.
-
Collect a terminal blood sample via cardiac puncture.
-
Perfuse the brain transcardially with ice-cold saline to remove vascular content.
-
Excise the whole brain, weigh it, and homogenize for analysis.
-
-
Sample Analysis:
-
Separate plasma from the blood sample.
-
Determine the concentration of the ligand in plasma and brain homogenate using an appropriate method (e.g., gamma counting for radiolabeled ligands or LC-MS/MS).
-
-
Calculations:
-
Calculate the brain-to-plasma concentration ratio (Kp,brain): Kp,brain = C_brain / C_plasma .
-
Compare the mean Kp,brain between the inhibitor group and the control group. A statistically significant increase in the inhibitor group confirms P-gp mediated efflux at the BBB.
-
Visual Guides and Workflows
The following diagrams illustrate key concepts and experimental workflows related to P-gp and TSPO ligand interactions.
Caption: P-gp at the BBB actively pumps TSPO ligands out of the brain.
Caption: A stepwise approach to identify P-gp substrate liability.
Caption: A logic tree to diagnose causes of poor brain penetration.
References
- 1. Study Models of Drug–Drug Interactions Involving P-Glycoprotein: The Potential Benefit of P-Glycoprotein Modulation at the Kidney and Intestinal Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. In vitro P-glycoprotein efflux ratio can predict the in vivo brain penetration regardless of biopharmaceutics drug disposition classification system class - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Correcting for Partial Volume Effects in TSPO PET Imaging
Welcome to the technical support center for correcting partial volume effects (PVE) in Translocator Protein (TSPO) Positron Emission Tomography (PET) imaging. This resource is designed for researchers, scientists, and drug development professionals to address common issues and provide guidance on obtaining accurate quantitative data from your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the partial volume effect (PVE) and why is it a concern in TSPO PET imaging?
A: The partial volume effect is a phenomenon in medical imaging, including PET, that arises from the limited spatial resolution of the scanner.[1][2][3][4] This limitation causes the signal from a specific region of interest to be blurred, with activity spilling over into adjacent regions and vice versa.[5] PVE is a significant concern in TSPO PET imaging because it can lead to an underestimation of the true radiotracer concentration in small brain structures or lesions, potentially masking important findings related to neuroinflammation. The effect becomes particularly prominent when the size of the structure being imaged is less than two to three times the full width at half maximum (FWHM) of the PET scanner's spatial resolution.
Q2: What are the main consequences of uncorrected PVE in TSPO PET studies?
A: Failure to correct for PVE can have several detrimental consequences for the quantitative analysis of TSPO PET data:
-
Underestimation of Tracer Uptake: The primary consequence is an underestimation of the standardized uptake values (SUV) or other quantitative metrics in small regions of interest.
-
Inaccurate Kinetic Modeling: PVE can introduce biases in kinetic parameters derived from dynamic PET studies.
-
Reduced Contrast: The blurring effect of PVE reduces the contrast between regions with high and low tracer uptake.
-
Misinterpretation of Results: Ultimately, uncorrected PVE can lead to misinterpretation of the extent and intensity of neuroinflammation, potentially affecting diagnostic accuracy and the evaluation of therapeutic interventions.
Q3: What are the common methods for partial volume correction (PVC)?
A: Several methods have been developed to correct for partial volume effects, which can be broadly categorized as follows:
-
Post-Reconstruction Region-Based Methods: These methods use anatomical information from co-registered high-resolution images (like MRI or CT) to define regions of interest and correct the PET data within those regions. Examples include the Müller-Gärtner (MG) and the Geometric Transfer Matrix (GTM) methods.
-
Post-Reconstruction Image Enhancement Techniques: These techniques aim to improve the resolution of the PET image itself. A common approach is deconvolution, which uses the point spread function (PSF) of the scanner to reverse the blurring effect.
-
In-Reconstruction Resolution Modeling: This approach incorporates a model of the scanner's resolution directly into the iterative image reconstruction algorithm.
-
Deep Learning-Based Approaches: Newer methods utilize deep learning algorithms trained on large datasets to learn how to correct for PVE.
A summary of common PVC methods is presented in the table below.
| Correction Method Category | Description | Key Requirements |
| Post-Reconstruction Region-Based | Corrects regional PET values using anatomical data. | High-resolution anatomical image (MRI/CT). |
| Post-Reconstruction Image Enhancement | Improves image resolution through techniques like deconvolution. | Knowledge of the scanner's point spread function (PSF). |
| In-Reconstruction Resolution Modeling | Incorporates the scanner's resolution model into the image reconstruction process. | Access to raw PET data and specialized reconstruction software. |
| Deep Learning-Based | Uses trained neural networks to perform PVC. | Large training datasets. |
Q4: Do I always need to perform partial volume correction?
A: The necessity of PVC depends on the specific research question and the size of the regions of interest being analyzed. If you are studying small brain structures where TSPO expression is expected to be altered, such as the amygdala or specific cortical layers, PVC is highly recommended to obtain accurate quantification. For larger regions, the impact of PVE may be less pronounced, but correction is still generally advisable for robust quantitative analysis.
Troubleshooting Guides
Issue 1: My quantitative TSPO PET values seem lower than expected, especially in small brain regions.
Possible Cause: This is a classic sign of the partial volume effect, leading to an underestimation of the true tracer concentration.
Troubleshooting Steps:
-
Assess the Size of Your Region of Interest (ROI): Compare the size of your ROI to the spatial resolution (FWHM) of your PET scanner. If the ROI is less than 2-3 times the FWHM, PVE is likely a significant factor.
-
Implement a Partial Volume Correction Method: Choose a PVC method appropriate for your available data and software. If you have co-registered anatomical MRI scans, region-based methods are a good option.
-
Utilize Available Software Packages: Several software packages, such as PETPVC and PVEOut, offer implementations of various PVC algorithms.
-
Compare Corrected and Uncorrected Data: After applying PVC, compare the quantitative values with your original data. You should observe an increase in the tracer uptake values in the corrected data for small regions.
Issue 2: I am seeing "spill-over" of the PET signal from a high-uptake region into an adjacent low-uptake region.
Possible Cause: This is another manifestation of the partial volume effect, where the signal from a "hot" region contaminates the signal of a neighboring "cold" region.
Troubleshooting Steps:
-
Verify Image Registration: Ensure that your PET and anatomical (MRI/CT) images are accurately co-registered. Misalignment can exacerbate spill-over effects.
-
Apply a PVC Method with Spill-over Correction: Methods like the Geometric Transfer Matrix (GTM) are designed to account for the spill-over between different tissue compartments.
-
Refine Region of Interest (ROI) Definition: Carefully delineate your ROIs on the high-resolution anatomical image to minimize the inclusion of voxels from adjacent structures.
Issue 3: After applying PVC, the noise in my PET images appears to be amplified.
Possible Cause: Some PVC methods, particularly deconvolution-based approaches, can amplify noise in the image.
Troubleshooting Steps:
-
Apply Denoising Filters: Consider applying a denoising filter to the PET data before or after PVC. However, be cautious as excessive smoothing can also affect quantitative accuracy.
-
Use Regularized Deconvolution Methods: Some advanced deconvolution algorithms incorporate regularization terms to control noise amplification.
-
Evaluate Different PVC Methods: If noise amplification is a persistent issue, you may want to explore region-based PVC methods, which can be less susceptible to this problem.
Experimental Protocols
General Workflow for MRI-Guided Partial Volume Correction
This protocol outlines a typical workflow for performing partial volume correction of TSPO PET images using a co-registered T1-weighted MRI scan.
Caption: Workflow for MRI-guided partial volume correction of TSPO PET images.
Methodology:
-
Image Acquisition: Acquire raw TSPO PET data and a high-resolution T1-weighted anatomical MRI scan for each subject.
-
PET Image Reconstruction: Reconstruct the raw PET data into a 3D image volume. If available, incorporating resolution modeling at this stage can be beneficial.
-
PET-MRI Co-registration: Spatially align the PET image with the MRI image. Accurate co-registration is crucial for effective PVC.
-
MRI Segmentation: Segment the MRI into different tissue types, typically gray matter (GM), white matter (WM), and cerebrospinal fluid (CSF).
-
Partial Volume Correction: Apply a chosen PVC algorithm using the co-registered PET image and the segmented MRI. The anatomical information from the MRI is used to estimate and correct for the signal blurring and spill-over in the PET data.
-
Quantitative Analysis: Perform region of interest (ROI) based analysis on the partial volume corrected PET images to extract quantitative measures of TSPO binding.
Logical Relationship of PVE and its Correction
The following diagram illustrates the conceptual relationship between the true signal, the effect of PVE, and the goal of PVC.
Caption: Conceptual diagram of the partial volume effect and its correction.
References
- 1. Partial-volume effect correction in positron emission tomography brain scan image using super-resolution image reconstruction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TPC - Partial volume effect [turkupetcentre.net]
- 3. Partial Volume Correction • Quantitative Bioimaging Laboratory [fei-lab.org]
- 4. Frontiers | Challenges and innovations in brain PET analysis of neurodegenerative disorders: a mini-review on partial volume effects, small brain region studies, and reference region selection [frontiersin.org]
- 5. Different Partial Volume Correction Methods Lead to Different Conclusions: an 18F-FDG PET Study of Aging - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Standardization of TSPO PET Imaging
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in standardizing 18-kDa translocator protein (TSPO) PET imaging protocols across different centers.
Troubleshooting Guide
This guide addresses specific issues that users may encounter during their TSPO PET experiments in a question-and-answer format.
Issue 1: High Inter-Subject Variability in TSPO PET Signal
-
Question: We are observing high variability in the TSPO PET signal between subjects, even within the same experimental group. What could be the cause, and how can we mitigate this?
-
Answer: High inter-subject variability is a well-documented challenge in TSPO PET imaging. The primary cause is often a single nucleotide polymorphism (SNP) in the TSPO gene (rs6971), which affects the binding affinity of second-generation radioligands.[1][2][3][4] This polymorphism results in three distinct genotypes: high-affinity binders (HABs), mixed-affinity binders (MABs), and low-affinity binders (LABs).[1]
Troubleshooting Steps:
-
Mandatory Genotyping: All subjects must be genotyped for the rs6971 polymorphism before participating in the study. This allows for the stratification of subjects into HAB, MAB, and LAB groups for data analysis. It is common practice to exclude LABs from studies using second-generation tracers due to the low signal.
-
Radioligand Selection: Consider using third-generation radioligands, such as [¹¹C]ER176 or [¹⁸F]GE180, which are less sensitive to the rs6971 polymorphism. However, even with these tracers, genotype correction may still be necessary. First-generation ligands like [¹¹C]-(R)-PK11195 have low sensitivity to the polymorphism but suffer from a poor signal-to-noise ratio.
-
Consistent Subject Population: Ensure that other potential confounding factors are consistent across your study population, including age, sex, BMI, and smoking status, as these can also contribute to variability.
-
Issue 2: Inconsistent Quantification of TSPO Binding
-
Question: Our team is struggling with obtaining consistent and reproducible quantification of TSPO binding. Which kinetic model should we use, and what are the common pitfalls?
-
Answer: The quantification of TSPO PET data is complex due to the widespread distribution of TSPO in the brain, which makes a true reference region (a region devoid of specific signal) problematic. The choice of kinetic model can significantly impact the results.
Troubleshooting Steps:
-
Arterial Input Function (AIF): The gold standard for quantification is full compartmental modeling with a metabolite-corrected arterial input function. However, this method is invasive.
-
Reference Region Models: If an AIF is not feasible, a reference region-based model, such as the simplified reference tissue model (SRTM), can be used. However, the selection of a pseudo-reference region is critical and can be a source of variability. Advanced methods using cluster analysis to identify a suitable reference region are being explored.
-
Accounting for Vascular Binding: TSPO is expressed on endothelial cells of the blood-brain barrier. High-affinity second-generation radioligands can have significant binding to the vasculature, which can confound the tissue signal. Kinetic models that account for the vascular component are recommended to avoid spurious results.
-
Standardize Analysis Pipeline: Ensure that the same software and data analysis pipeline, including region of interest (ROI) definition and application of kinetic models, are used across all sites.
-
Issue 3: Poor Signal-to-Noise Ratio
-
Question: We are experiencing a low signal-to-noise ratio in our TSPO PET images. How can we improve image quality?
-
Answer: A low signal-to-noise ratio can be due to the choice of radioligand, issues with the imaging protocol, or patient-specific factors.
Troubleshooting Steps:
-
Radioligand Choice: First-generation radioligands like [¹¹C]-(R)-PK11195 are known for their poor signal-to-noise ratio. Second-generation tracers (e.g., [¹¹C]PBR28, [¹⁸F]FEPPA) were developed to address this but are sensitive to the TSPO polymorphism.
-
Image Acquisition and Reconstruction: Standardize the PET scanner type, acquisition duration, and reconstruction algorithms across all centers. Longer scan durations can improve signal-to-noise but need to be balanced with patient comfort and potential for motion artifacts.
-
Quality Control: Implement rigorous quality control procedures for radioligand synthesis to ensure high radiochemical purity and specific activity.
-
Frequently Asked Questions (FAQs)
General Questions
-
Q1: What is the primary purpose of standardizing TSPO PET imaging protocols?
-
A1: The primary purpose is to reduce inter-center variability, which allows for the pooling of data from multiple sites. This increases the statistical power of studies and the reliability of the results, which is crucial for both research and clinical trials.
-
-
Q2: What are the main sources of variability in multi-center TSPO PET studies?
-
A2: The main sources of variability include:
-
The genetic polymorphism of the TSPO gene (rs6971).
-
Methodological differences in data acquisition and analysis (e.g., choice of radiotracer, kinetic model, scanner type).
-
Patient-related factors (e.g., age, sex, medication, disease state).
-
Cellular heterogeneity of TSPO expression (microglia, astrocytes, endothelial cells).
-
-
Technical Questions
-
Q3: Is it necessary to perform arterial blood sampling for all TSPO PET studies?
-
A3: While arterial blood sampling to obtain an arterial input function is considered the gold standard for quantification, it is invasive. Non-invasive methods using a reference region or image-derived input functions (IDIF) are available and may be suitable for many studies, especially in a longitudinal setting. However, the validation of these non-invasive methods is crucial.
-
-
Q4: How does the TSPO gene polymorphism (rs6971) affect data analysis?
-
A4: The rs6971 polymorphism leads to different binding affinities for second-generation TSPO radioligands. Therefore, subjects must be genotyped and categorized as high-affinity binders (HABs), mixed-affinity binders (MABs), or low-affinity binders (LABs). The data should be analyzed with genotype as a covariate, or analyses should be stratified by genotype. LABs are often excluded from studies using second-generation tracers.
-
-
Q5: Can we compare data obtained with different TSPO radioligands?
-
A5: Direct comparison of quantitative data obtained with different radioligands is challenging due to differences in their affinity, kinetics, and sensitivity to the TSPO polymorphism. It is recommended to use the same radioligand for all subjects in a multi-center study. If different tracers are used, a thorough cross-validation and harmonization of the data is required, which can be complex.
-
Quantitative Data Summary
Table 1: Impact of rs6971 Genotype on Second-Generation TSPO Radioligand Binding
| Radioligand | Binding Affinity Ratio (HAB vs. MAB) | Reference |
| [¹¹C]PBR28 | ~2:1 signal difference in PET images | |
| ¹⁸F-DPA-714 | 20-50% higher binding in HABs vs. MABs | |
| [¹¹C]-(R)-PK11195 | Low sensitivity to polymorphism | |
| [¹¹C]ER176 | Low in vitro sensitivity (HAB vs. LAB ratio of 1.3:1) |
Table 2: Comparison of TSPO PET Quantification Methods
| Quantification Method | Pros | Cons | Key Considerations |
| Arterial Input Function (AIF) with Compartmental Modeling | Gold standard for accurate quantification. | Invasive, methodologically challenging. | Requires arterial catheterization and metabolite correction. |
| Reference Region Models (e.g., SRTM) | Non-invasive, simpler to implement. | Lack of a true reference region in the brain, potential for bias. | Careful selection and validation of the pseudo-reference region is critical. |
| Image-Derived Input Function (IDIF) | Non-invasive, provides an alternative to AIF. | Technically complex to implement and validate. | Requires robust methodology for extracting the arterial signal from the image. |
| Standardized Uptake Value (SUV/SUVR) | Simple to calculate. | Prone to variability due to factors other than specific binding. | May be useful for initial assessment but not recommended for rigorous quantification. |
Experimental Protocols
Protocol 1: Standardized TSPO PET Imaging with Arterial Input Function
-
Subject Preparation:
-
Obtain informed consent.
-
Perform genotyping for rs6971.
-
Subjects should fast for at least 4 hours prior to the scan.
-
Insert an arterial line for blood sampling and an intravenous line for radiotracer injection.
-
-
Radioligand Administration:
-
Administer a bolus injection of the chosen TSPO radioligand.
-
Record the exact dose and time of injection.
-
-
PET Scan Acquisition:
-
Start dynamic PET acquisition simultaneously with radioligand injection.
-
Acquire data for 90-120 minutes.
-
-
Arterial Blood Sampling:
-
Collect arterial blood samples at predefined time points throughout the scan.
-
Measure whole blood and plasma radioactivity.
-
Perform metabolite analysis to determine the fraction of parent radiotracer in plasma over time.
-
-
Data Analysis:
-
Reconstruct PET images with standardized parameters.
-
Co-register PET images with the subject's MRI.
-
Define regions of interest (ROIs) on the co-registered MRI.
-
Generate time-activity curves (TACs) for each ROI.
-
Use the metabolite-corrected arterial input function and the tissue TACs to fit a kinetic model (e.g., two-tissue compartment model) to estimate the total volume of distribution (VT).
-
Visualizations
Caption: Standardized TSPO PET experimental workflow with arterial input function.
Caption: Decision tree for selecting TSPO PET methodology.
References
- 1. Frontiers | Perspective: Solving the Heterogeneity Conundrum of TSPO PET Imaging in Psychosis [frontiersin.org]
- 2. The methodology of TSPO imaging with positron emission tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Perspectives in TSPO PET Imaging for Neurologic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Translocator Protein-18 kDa (TSPO) Positron Emission Tomography (PET) Imaging and Its Clinical Impact in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison of [¹⁸F]GE-180 and [¹¹C]PBR28 for Neuroinflammation Imaging
A Guide for Researchers and Drug Development Professionals
Neuroinflammation is a critical component in the pathophysiology of a wide range of neurological disorders. The 18 kDa translocator protein (TSPO), upregulated in activated microglia and astrocytes, has emerged as a key biomarker for imaging neuroinflammatory processes in vivo using positron emission tomography (PET). Among the second and third-generation TSPO radiotracers, [¹¹C]PBR28 and [¹⁸F]GE-180 are two of the most extensively studied. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers in the selection of the most appropriate radiotracer for their specific research needs.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for [¹⁸F]GE-180 and [¹¹C]PBR28 based on head-to-head comparative studies in humans.
Table 1: Key Pharmacokinetic and Binding Parameters
| Parameter | [¹⁸F]GE-180 | [¹¹C]PBR28 | Reference |
| Radiolabel | ¹⁸F | ¹¹C | N/A |
| Half-life | ~110 minutes | ~20 minutes | N/A |
| Total Volume of Distribution (VT) (mL/cm³) (Whole Brain) | 0.15 ± 0.03 to 0.29 ± 0.17 | 3.27 ± 0.66 to 5.01 ± 1.88 | [1][2] |
| Non-displaceable Binding (VND) (mL/cm³) (Whole Brain) | 0.11 to 0.20 | 3.49 to 3.81 | |
| Specific Binding Proportion (% of VT) | ~45% | ~33% | [3] |
| Plasma Free Fraction (fp) | ~3.5% | ~4.1% | [2] |
| Metabolism (Parent fraction at 90 min) | ~75% | ~11% | [2] |
Table 2: Impact of rs6971 TSPO Polymorphism on Tracer Binding
| Genotype | [¹⁸F]GE-180 Binding | [¹¹C]PBR28 Binding | Reference |
| High-Affinity Binders (HABs) | No significant difference from MABs in some studies, but others show higher SUV than LABs. | Highest binding. | |
| Mixed-Affinity Binders (MABs) | No significant difference from HABs in some studies, but others show higher SUV than LABs. | Intermediate binding, significantly lower than HABs. | |
| Low-Affinity Binders (LABs) | Significantly lower standardized uptake values (SUVs) compared to HABs and MABs. | Negligible specific binding. |
Signaling Pathways and Experimental Workflow
TSPO Signaling in Microglial Activation
The translocator protein (TSPO) is located on the outer mitochondrial membrane of microglia. Its upregulation is a hallmark of microglial activation. Upon activation by stimuli such as lipopolysaccharide (LPS) or injury, TSPO expression increases, playing a role in regulating mitochondrial function, including ATP production and oxidative phosphorylation, which are crucial for the energetic demands of an inflammatory response. The endogenous ligand for TSPO, diazepam-binding inhibitor (DBI), is upregulated in surrounding macroglia (astrocytes and Müller cells) during inflammation. DBI and its cleavage products can modulate microglial activation, including the production of reactive oxygen species and pro-inflammatory cytokines like TNF-α, suggesting a complex regulatory role for the TSPO signaling pathway in neuroinflammation.
Caption: TSPO signaling pathway in activated microglia.
Typical Experimental Workflow for PET Tracer Comparison
A head-to-head comparison of PET tracers for neuroinflammation imaging involves several key steps, from subject recruitment to data analysis. This workflow ensures a robust and unbiased comparison of the tracers' performance.
Caption: Experimental workflow for comparing PET tracers.
Experimental Protocols
Human PET Imaging Studies
The following provides a generalized experimental protocol for a head-to-head comparison of [¹⁸F]GE-180 and [¹¹C]PBR28 in human subjects, based on published studies.
-
Subject Selection: Recruit a cohort of subjects, including both healthy controls and patients with a specific neurological condition of interest. All subjects should provide informed consent, and the study protocol must be approved by an institutional review board.
-
TSPO Genotyping: Obtain a blood or saliva sample from each subject for genotyping of the rs6971 polymorphism to classify them as high-affinity binders (HABs), mixed-affinity binders (MABs), or low-affinity binders (LABs).
-
PET Scan Acquisition:
-
Subjects typically undergo two separate PET scans, one with [¹¹C]PBR28 and one with [¹⁸F]GE-180, often on the same day to minimize biological variability.
-
For the [¹¹C]PBR28 scan, a bolus injection of approximately 300-690 MBq of the radiotracer is administered intravenously.
-
For the [¹⁸F]GE-180 scan, a bolus injection of approximately 180-269 MBq is administered.
-
Dynamic PET data are acquired for 90 minutes following the injection. The data are typically binned into a series of time frames (e.g., 8 × 15 s, 3 × 1 min, 5 × 2 min, 5 × 5 min, 5 × 10 min).
-
-
Arterial Blood Sampling:
-
To generate a metabolite-corrected arterial input function, arterial blood samples are collected throughout the 90-minute scan.
-
Automated and manual sampling methods are often combined to capture the initial rapid kinetics and later time points.
-
Plasma is separated from whole blood, and high-performance liquid chromatography (HPLC) is used to determine the fraction of the parent radiotracer versus its radioactive metabolites over time.
-
-
Image Processing and Analysis:
-
PET images are reconstructed using standard algorithms (e.g., filtered back projection or ordered subset expectation maximization) and corrected for attenuation, scatter, and decay.
-
Magnetic resonance imaging (MRI) is typically performed for anatomical co-registration and delineation of regions of interest (ROIs).
-
Time-activity curves (TACs) are generated for various brain regions.
-
-
Kinetic Modeling:
-
The TACs and the arterial input function are fitted to a kinetic model, most commonly a two-tissue compartment model (2TCM), to estimate key parameters.
-
The primary outcome measure is the total volume of distribution (VT), which reflects both specific and non-displaceable binding.
-
In some studies, a blocking agent like XBD173 is used in a separate scan to determine the non-displaceable volume of distribution (VND), allowing for the calculation of the binding potential (BPND), a measure of specific binding.
-
Performance Comparison
[¹¹C]PBR28:
-
Advantages:
-
Higher brain penetration, resulting in a significantly larger total volume of distribution (VT) compared to [¹⁸F]GE-180. This provides a more robust signal for quantification.
-
Well-characterized kinetics, with the two-tissue compartment model providing reliable fits to the data.
-
Clearer distinction between high-affinity and mixed-affinity binders based on binding potential.
-
-
Disadvantages:
-
The short half-life of Carbon-11 (~20 minutes) requires an on-site cyclotron, limiting its widespread use.
-
Faster metabolism, with a lower parent fraction remaining at later time points, which can complicate kinetic modeling.
-
A significant portion of the total signal (approximately 67%) is due to non-specific binding.
-
Strongly affected by the rs6971 polymorphism, necessitating genotyping and often exclusion of low-affinity binders.
-
[¹⁸F]GE-180:
-
Advantages:
-
The longer half-life of Fluorine-18 (~110 minutes) allows for off-site production and distribution, making it more accessible.
-
Slower metabolism results in a higher parent fraction at later times, which can be advantageous for modeling.
-
A higher proportion of its signal (around 45%) is attributed to specific binding compared to [¹¹C]PBR28.
-
Some studies suggest it may have a higher lesion-to-background ratio in certain conditions like multiple sclerosis.
-
-
Disadvantages:
-
Significantly lower brain penetration, leading to a much smaller VT (about 20 times smaller than [¹¹C]PBR28). This low signal can make kinetic modeling more challenging and less precise.
-
The impact of the rs6971 polymorphism on [¹⁸F]GE-180 binding is still under investigation, with some studies showing less of a difference between high and mixed-affinity binders compared to [¹¹C]PBR28, while others report significantly lower uptake in low-affinity binders.
-
There is ongoing debate about the extent to which its uptake in pathologies with a compromised blood-brain barrier reflects specific binding versus passive diffusion.
-
Conclusion and Recommendations
The choice between [¹⁸F]GE-180 and [¹¹C]PBR28 for neuroinflammation imaging depends on the specific research question, available resources, and the characteristics of the patient population.
-
[¹¹C]PBR28 is a well-established tracer with robust brain uptake and well-defined kinetics. It is an excellent choice for quantitative studies where an on-site cyclotron is available and when the influence of the TSPO genotype can be carefully managed. Its higher signal makes it more suitable for studies in healthy subjects or conditions with subtle neuroinflammation.
-
[¹⁸F]GE-180 offers the logistical advantage of a longer half-life, making it more practical for many research centers. Its higher proportion of specific binding is also a significant benefit. However, its low brain penetration and the associated challenges in quantification must be carefully considered. It may be particularly useful for detecting focal areas of high TSPO expression, as seen in some inflammatory lesions.
For all studies utilizing these second-generation TSPO tracers, genotyping for the rs6971 polymorphism is highly recommended to correctly interpret the imaging data. Future research, including further head-to-head comparisons in various disease models and patient populations, will continue to refine our understanding of the relative strengths and weaknesses of these important tools for imaging neuroinflammation.
References
- 1. Head-to-Head Comparison of 11C-PBR28 and 18F-GE180 for Quantification of the Translocator Protein in the Human Brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [18F]GE-180 PET Detects Reduced Microglia Activation After LM11A-31 Therapy in a Mouse Model of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Impact of TSPO Receptor Polymorphism on [18F]GE-180 Binding in Healthy Brain and Pseudo-Reference Regions of Neurooncological and Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Second and Third-Generation TSPO Ligands for Neuroinflammation Imaging
For Researchers, Scientists, and Drug Development Professionals
The 18 kDa translocator protein (TSPO) is a promising biomarker for neuroinflammation, a key process in a wide range of neurological disorders. Positron Emission Tomography (PET) imaging using TSPO-targeted radioligands allows for the in vivo visualization and quantification of neuroinflammatory processes. While first-generation ligands like --INVALID-LINK---PK11195 paved the way, their utility was limited by low sensitivity and high non-specific binding. This has spurred the development of second and third-generation ligands with improved imaging characteristics. This guide provides an objective comparison of these advanced TSPO ligands, supported by experimental data and detailed methodologies.
The Evolution of TSPO Ligands: Overcoming Hurdles
The development of TSPO ligands has been a stepwise progression aimed at enhancing signal specificity and diagnostic accuracy. Second-generation ligands offered a significant improvement over their predecessors with higher binding affinity and a better signal-to-noise ratio. However, their widespread clinical application has been hampered by a significant genetic hurdle: the single nucleotide polymorphism rs6971. This polymorphism in the TSPO gene results in three distinct binding phenotypes in the human population: high-affinity binders (HABs), mixed-affinity binders (MABs), and low-affinity binders (LABs). Consequently, the PET signal from second-generation radioligands can vary significantly between individuals, necessitating patient genotyping.
Third-generation TSPO ligands have been developed to address this key limitation. The primary goal of this newest class of ligands is to retain the high affinity and favorable imaging properties of the second generation while exhibiting minimal or no sensitivity to the rs6971 polymorphism, thus allowing for more consistent and reliable quantification of TSPO expression across the entire patient population.
Quantitative Comparison of Binding Affinities
The binding affinity (Ki) is a critical parameter for evaluating the potency of a TSPO ligand. The following tables summarize the in vitro binding affinities of prominent second and third-generation TSPO ligands. Data is presented for different species and, where available, for the different human rs6971 genotypes.
Table 1: Binding Affinities (Ki, nM) of Second-Generation TSPO Ligands
| Ligand | Species/Tissue | High-Affinity Binders (HABs) | Mixed-Affinity Binders (MABs) | Low-Affinity Binders (LABs) | Reference |
| [¹¹C]PBR28 | Human Brain | 2.5 | - | - | [1] |
| Human Platelets | 3.1 ± 0.57 | Two-site model | 1266 ± 988 | [2] | |
| Rat | 0.68 | - | - | [1] | |
| Monkey | 0.94 | - | - | [1] | |
| [¹¹C]DAA1106 | Human Brain | 2.8 ± 0.3 | 4.8 ± 0.4 | 13.1 ± 1.3 | [2] |
| Rat Brain | 0.043 | - | - | ||
| Monkey Brain | 0.188 | - | - | ||
| [¹¹C]DPA-713 | Human Brain | 15.0 ± 2.2 | 26.8 ± 2.9 | 66.4 ± 7.8 | |
| [¹⁸F]FEPPA | Human | High Affinity | Mixed Affinity | Low Affinity |
Table 2: Binding Affinities (Ki, nM) of Third-Generation TSPO Ligands
| Ligand | Species/Tissue | High-Affinity Binders (HABs) | Low-Affinity Binders (LABs) | LAB/HAB Ratio | Reference |
| [¹¹C]ER176 | Human Leukocytes | 1.26 | - | 1.3 | |
| Human Cerebellum | - | - | 1.3 | ||
| Rat | 3.1 | - | - | ||
| [¹⁸F]GE180 | Human | - | - | - |
Key Experimental Protocols
Reproducible and rigorous experimental design is paramount in the evaluation of novel radioligands. Below are detailed methodologies for key in vitro and in vivo assays.
In Vitro Radioligand Binding Assay
This assay is fundamental for determining the binding affinity of a novel compound for TSPO.
Detailed Protocol:
-
Membrane Preparation:
-
Homogenize tissue (e.g., human brain tissue or platelets) in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove debris.
-
Pellet the mitochondrial membranes by high-speed centrifugation (e.g., 20,000 x g for 20 minutes at 4°C).
-
Wash the pellet and resuspend in an appropriate assay buffer.
-
-
Competitive Binding Assay:
-
In a 96-well plate, add the membrane preparation, a fixed concentration of a radioligand with known affinity for TSPO (e.g., [³H]PK11195), and varying concentrations of the unlabeled test ligand.
-
To determine non-specific binding, a high concentration of an unlabeled TSPO ligand (e.g., PK11195) is used.
-
Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
-
Separation and Quantification:
-
Rapidly separate the bound from free radioligand by vacuum filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the unlabeled ligand concentration.
-
Determine the IC50 value (the concentration of unlabeled ligand that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
In Vivo PET Imaging in Animal Models of Neuroinflammation
Animal models are crucial for evaluating the in vivo performance of a novel TSPO radioligand.
Experimental Protocol:
-
Animal Model:
-
Induce neuroinflammation in rodents (e.g., rats or mice) through methods such as intracerebral injection of lipopolysaccharide (LPS) or by using transgenic models of neurological diseases.
-
-
Radioligand Administration and PET Scan:
-
Anesthetize the animal and place it in a PET scanner.
-
Administer the radiolabeled TSPO ligand intravenously as a bolus injection.
-
Acquire dynamic PET data for a specified duration (e.g., 60-90 minutes).
-
For some studies, an arterial blood line may be inserted to obtain an arterial input function for kinetic modeling.
-
-
Image Analysis:
-
Reconstruct the dynamic PET images.
-
Define regions of interest (ROIs) in the brain, including areas of expected inflammation and reference regions with low TSPO expression.
-
Generate time-activity curves (TACs) for each ROI.
-
Quantify radioligand uptake using methods such as the Standardized Uptake Value (SUV) or by applying kinetic models (e.g., two-tissue compartment model) to estimate the binding potential (BP_ND), which reflects the density of available TSPO sites.
-
-
Blocking Studies:
-
To confirm the specificity of the radioligand binding to TSPO, a separate cohort of animals can be pre-treated with a high dose of an unlabeled TSPO ligand (e.g., PK11195 or the unlabeled version of the radioligand being tested) before the PET scan. A significant reduction in the PET signal in the brain indicates specific binding.
-
Conclusion
The transition from second to third-generation TSPO ligands represents a significant advancement in the field of neuroinflammation imaging. While second-generation ligands offer high affinity, their utility is compromised by the rs6971 polymorphism. Third-generation ligands are designed to overcome this limitation, promising more reliable and universally applicable tools for studying neuroinflammation in a variety of neurological and psychiatric disorders. The selection of a particular ligand for a research study or clinical trial should be guided by a thorough understanding of its binding characteristics, in vivo performance, and the specific research question being addressed. The experimental protocols outlined in this guide provide a framework for the rigorous evaluation of existing and novel TSPO ligands.
References
A Head-to-Head Comparison of TSPO PET Tracers: [¹⁸F]GE-180 vs. [¹¹C]ER176
A Comprehensive Guide for Researchers in Neuroinflammation Imaging
The 18 kDa translocator protein (TSPO) has emerged as a key biomarker for neuroinflammation, playing a crucial role in the understanding and development of therapies for a range of neurological disorders. Positron Emission Tomography (PET) imaging with TSPO-specific radiotracers provides an invaluable in vivo tool to monitor glial activation. Among the array of available tracers, [¹⁸F]GE-180 and [¹¹C]ER176 have garnered significant attention. This guide offers a detailed, head-to-head comparison of these two prominent radioligands to aid researchers, scientists, and drug development professionals in selecting the optimal tracer for their specific research needs.
While direct comparative studies between [¹⁸F]GE-180 and [¹¹C]ER176 are limited, this guide synthesizes data from individual studies to provide a comprehensive overview of their performance characteristics, supported by experimental data and detailed protocols.
Key Performance Characteristics at a Glance
| Feature | [¹⁸F]GE-180 | [¹¹C]ER176 |
| Radionuclide | Fluorine-18 (¹⁸F) | Carbon-11 (¹¹C) |
| Half-life | ~110 minutes | ~20 minutes |
| Brain Penetration | Low | Moderate to High |
| Signal-to-Noise Ratio | High in pathological regions | High |
| TSPO Genotype Sensitivity | Some studies suggest low sensitivity, others report differences | Lower sensitivity compared to many second-generation tracers; provides a good signal for all genotypes, including low-affinity binders[1][2][3] |
| Metabolism | Slower metabolism, high parent fraction in plasma[4][5] | Faster metabolism |
| Kinetic Modeling | Best fitted with a reversible two-tissue compartment model | Best fitted with a two-tissue compartment model |
| Clinical Utility | Longer half-life allows for centralized production and distribution. Lower brain uptake in healthy tissue may be advantageous for detecting focal pathology. | Shorter half-life is suitable for test-retest paradigms and longitudinal studies on the same day. Good brain penetration and signal across genotypes make it a robust quantitative tool. |
Quantitative Data Summary
The following tables summarize key quantitative parameters for [¹⁸F]GE-180 and [¹¹C]ER176, extracted from human and preclinical studies. It is important to note that these values are derived from separate studies and direct comparison should be made with caution.
Table 1: Human Brain Kinetic Modeling Parameters
| Parameter | [¹⁸F]GE-180 | [¹¹C]ER176 |
| Total Distribution Volume (VT) (mL/cm³) | Low in healthy brain (e.g., Thalamus: ~0.38) | Higher in healthy brain (e.g., Whole brain VT/fP for HABs: ~15.5) |
| Nondisplaceable Binding Potential (BPND) | Not reliably measured in healthy brain due to low signal | Whole brain BPND for High-Affinity Binders (HABs): 4.2 ± 1.3; Mixed-Affinity Binders (MABs): 3.4; Low-Affinity Binders (LABs): 1.4 ± 0.8 |
| Plasma Free Fraction (fP) | ~3.5% | ~3.3% |
Table 2: Preclinical Performance in Disease Models
| Parameter | [¹⁸F]GE-180 (Rodent Stroke Model) | [¹¹C]ER176 (Analogues in Monkey Brain) |
| Binding Potential (BPND) | BPND = 3.5 ± 0.4 (vs. 2.4 ± 0.5 for [¹¹C]-(R)-PK11195) | High BPND for analogues (e.g., o-fluoro analogue: 12.1) |
| Uptake in Lesion | 24% higher than [¹¹C]-(R)-PK11195 | Not directly applicable |
| Uptake in Healthy Tissue | 18% lower than [¹¹C]-(R)-PK11195 | Not directly applicable |
Signaling Pathways and Experimental Workflows
To visualize the biological context and experimental procedures, the following diagrams are provided in DOT language for use with Graphviz.
Caption: Simplified signaling pathway of the 18 kDa Translocator Protein (TSPO) in neuroinflammation.
Caption: General experimental workflow for preclinical and clinical PET imaging with TSPO radiotracers.
Detailed Experimental Protocols
[¹⁸F]GE-180 PET Imaging Protocol (Human)
This protocol is a generalized summary based on published studies.
-
Radiosynthesis: [¹⁸F]GE-180 is typically produced via automated radiosynthesis. The final product is formulated in a sterile solution for intravenous injection, with high radiochemical purity (>95%).
-
Subject Preparation: Subjects are usually fasted for at least 4 hours prior to the scan. An arterial line is placed for blood sampling, and a venous line for tracer injection.
-
PET Acquisition: A dynamic PET scan is acquired for 90-120 minutes, initiated simultaneously with an intravenous bolus injection of [¹⁸F]GE-180 (typically 150-200 MBq).
-
Arterial Blood Sampling: Manual or automated arterial blood samples are collected throughout the scan to measure whole blood and plasma radioactivity.
-
Metabolite Analysis: Plasma samples are analyzed using high-performance liquid chromatography (HPLC) to determine the fraction of the parent radiotracer over time. [¹⁸F]GE-180 shows a relatively high parent fraction in plasma at later time points.
-
Image Reconstruction and Analysis: PET images are reconstructed using standard algorithms (e.g., filtered backprojection or iterative reconstruction) with corrections for attenuation, scatter, and decay. Time-activity curves (TACs) are generated for various brain regions of interest.
-
Kinetic Modeling: Regional TACs and the arterial input function are fitted to a reversible two-tissue compartment model (2-TCM) to estimate kinetic parameters, including the total volume of distribution (VT).
[¹¹C]ER176 PET Imaging Protocol (Human)
This protocol is a generalized summary based on published studies.
-
Radiosynthesis: [¹¹C]ER176 is produced from cyclotron-produced [¹¹C]CO₂ or [¹¹C]CH₄ via rapid methylation of the precursor. The synthesis is typically completed within 40-50 minutes, followed by quality control.
-
Subject Preparation: Similar to the [¹⁸F]GE-180 protocol, subjects are fasted, and arterial and venous lines are placed.
-
PET Acquisition: A dynamic PET scan is performed for at least 90 minutes following an intravenous bolus injection of [¹¹C]ER176 (typically around 740 MBq).
-
Arterial Blood Sampling: Frequent arterial blood samples are collected to define the arterial input function.
-
Metabolite Analysis: Plasma is separated and analyzed by HPLC to correct for radiometabolites.
-
Image Reconstruction and Analysis: Standard image reconstruction and generation of regional time-activity curves are performed.
-
Kinetic Modeling: The data are typically best fitted with a two-tissue compartment model to derive VT. The nondisplaceable binding potential (BPND) can be estimated using a blocking study with a cold ligand (e.g., XBD173) or by using a reference region if one can be validated.
Discussion and Conclusion
Both [¹⁸F]GE-180 and [¹¹C]ER176 are potent radiotracers for imaging TSPO, each with a distinct set of advantages and limitations.
[¹⁸F]GE-180 stands out due to its longer half-life, which facilitates centralized manufacturing and broader distribution, making it more accessible for clinical research. Its low uptake in the healthy brain may enhance the contrast of focal inflammatory lesions. However, its low blood-brain barrier penetration results in a low total distribution volume (VT), which can present challenges for quantitative analysis. The debate regarding its sensitivity to the TSPO rs6971 polymorphism is ongoing, with some studies showing no significant difference between genotypes in vivo, while others suggest a potential influence.
[¹¹C]ER176 , on the other hand, demonstrates robust and quantifiable signals across all TSPO genotypes, including low-affinity binders, which is a significant advantage for studies involving diverse patient populations. Its higher brain penetration leads to a more readily quantifiable signal. The primary limitation of [¹¹C]ER176 is the short half-life of Carbon-11, which necessitates an on-site cyclotron and rapid synthesis, limiting its widespread use.
References
- 1. researchgate.net [researchgate.net]
- 2. 11C-ER176, a Radioligand for 18-kDa Translocator Protein, Has Adequate Sensitivity to Robustly Image All Three Affinity Genotypes in Human Brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Alternative Strategies for the Synthesis of [11C]ER176 for PET Imaging of Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In response to: Anatomy of 18F-GE180, a failed radioligand for the TSPO protein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Head-to-Head Comparison of 11C-PBR28 and 18F-GE180 for Quantification of the Translocator Protein in the Human Brain - PubMed [pubmed.ncbi.nlm.nih.gov]
[¹⁸F]GE-180 for Microglial Activation: A Comparative Guide for Researchers
A detailed comparison of [¹⁸F]GE-180 with other prominent PET tracers for imaging translocator protein (TSPO), a key biomarker of microglial activation and neuroinflammation. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the performance, experimental protocols, and key characteristics of [¹⁸F]GE-180 in relation to its predecessors and alternatives, including --INVALID-LINK---PK11195 and [¹¹C]PBR28.
Introduction to TSPO and Microglial Activation
Microglia are the resident immune cells of the central nervous system (CNS). In response to pathological insults such as neurodegenerative diseases, stroke, and trauma, microglia become activated. This activation is accompanied by a significant upregulation of the 18 kDa translocator protein (TSPO), located on the outer mitochondrial membrane. Positron Emission Tomography (PET) imaging using radiolabeled ligands that bind to TSPO allows for the in vivo visualization and quantification of microglial activation, providing a valuable tool for diagnosing and monitoring neuroinflammatory conditions.
[¹⁸F]GE-180 is a third-generation TSPO PET tracer developed to overcome some of the limitations of earlier generation tracers. This guide provides a data-driven comparison of [¹⁸F]GE-180 with other key TSPO PET ligands.
Comparative Performance of TSPO PET Tracers
The selection of a TSPO PET tracer for a research or clinical study depends on various factors, including its binding affinity, signal-to-noise ratio, pharmacokinetic properties, and susceptibility to a common genetic polymorphism in the TSPO gene (rs6971). This polymorphism results in three different binding affinity phenotypes: high-affinity binders (HABs), mixed-affinity binders (MABs), and low-affinity binders (LABs).
Quantitative Comparison of Tracer Performance
The following tables summarize key quantitative data from preclinical and clinical studies comparing [¹⁸F]GE-180 with --INVALID-LINK---PK11195 and [¹¹C]PBR28.
Table 1: Preclinical Performance in a Rat Model of Stroke
| Parameter | [¹⁸F]GE-180 | --INVALID-LINK---PK11195 | Reference |
| Binding Potential (BPND) | 3.5 ± 0.4 | 2.4 ± 0.5 | [1] |
| Signal-to-Noise Ratio | 1.5 ± 0.2-fold higher | - | [1][2] |
| Uptake in Ischemic Lesion | 24% higher | - | [1][2] |
| Uptake in Contralateral Tissue | 18% lower | - |
Table 2: Head-to-Head Comparison in Human Brain
| Parameter | [¹⁸F]GE-180 | [¹¹C]PBR28 | Reference |
| Total Volume of Distribution (VT) (mL/cm³) | 0.15 ± 0.03 | 3.27 ± 0.66 | |
| Plasma-to-Tissue Rate Constant (K1) | ~10 times smaller | - | |
| Parent in Plasma at 90 min (%) | 74.9 ± 4.15 | 11.2 ± 1.90 | |
| Plasma Free Fraction (%) | 3.5 ± 1.1 | 4.1 ± 1.1 |
Table 3: Impact of TSPO Polymorphism (rs6971) on Tracer Binding
| Binding Affinity Group | [¹⁸F]GE-180 (SUV) | [¹¹C]PBR28 | Reference |
| High-Affinity Binders (HABs) | No significant difference from MABs | High Binding | |
| Mixed-Affinity Binders (MABs) | No significant difference from HABs | Intermediate Binding | |
| Low-Affinity Binders (LABs) | Significantly lower binding than HABs and MABs | Negligible Binding |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of research findings. Below are representative experimental protocols for preclinical and clinical PET imaging with TSPO tracers.
Preclinical [¹⁸F]GE-180 PET Imaging in a Mouse Model of Neuroinflammation
-
Animal Model: A common model is the induction of neuroinflammation via intraperitoneal injection of lipopolysaccharide (LPS).
-
Radiotracer Injection: Mice receive an intravenous (tail vein) injection of [¹⁸F]GE-180 (typically 5-15 MBq).
-
PET Imaging: Dynamic PET scans are often acquired for 60 minutes immediately following tracer injection. For static scans, a 10-minute acquisition starting 50 minutes post-injection is common.
-
Image Analysis: PET images are co-registered with an anatomical MRI or CT for region-of-interest (ROI) analysis. Outcome measures include Standardized Uptake Value (SUV) and SUV ratio (SUVR), often using a pseudo-reference region like the cerebellum.
Clinical [¹¹C]PBR28 PET Imaging in Multiple Sclerosis Patients
-
Participant Selection: Patients with multiple sclerosis (MS) and healthy controls are recruited. Genotyping for the rs6971 polymorphism is performed.
-
Radiotracer Injection: Participants receive an intravenous injection of [¹¹C]PBR28 (e.g., ~634 MBq).
-
PET Imaging: A dynamic PET scan is acquired for 120 minutes. Arterial blood sampling is often performed to obtain an input function for kinetic modeling.
-
Image Analysis: The primary outcome is often the total volume of distribution (VT), calculated using kinetic models like the two-tissue compartment model. This provides a quantitative measure of tracer binding.
Visualizing Key Processes
TSPO Expression in Activated Microglia
Caption: Pathological stimuli trigger the activation of resting microglia, leading to the upregulation of TSPO on the outer mitochondrial membrane.
General Workflow for a TSPO PET Imaging Study
Caption: A typical workflow for a TSPO PET imaging study, from subject recruitment to data analysis and interpretation.
Advantages and Limitations of TSPO Tracers
[¹⁸F]GE-180
-
Advantages:
-
Labeled with Fluorine-18, which has a longer half-life (110 minutes) compared to Carbon-11 (20 minutes), allowing for longer scan times, transport to centers without a cyclotron, and potentially better imaging statistics.
-
Shows a higher signal-to-noise ratio in preclinical models compared to --INVALID-LINK---PK11195.
-
Slower metabolism in plasma compared to [¹¹C]PBR28, which can simplify kinetic modeling.
-
-
Limitations:
-
Significantly lower brain penetration compared to [¹¹C]PBR28, as indicated by a much lower VT. This may limit its sensitivity in detecting subtle changes in TSPO expression.
-
Binding is still affected by the rs6971 polymorphism, with LABs showing significantly lower uptake.
-
¹¹C-PK11195 (First Generation)
-
Advantages:
-
The first and most widely studied TSPO PET tracer.
-
Binding is not significantly affected by the rs6971 polymorphism.
-
-
Limitations:
-
Poor signal-to-noise ratio due to high non-specific binding.
-
The short half-life of Carbon-11 requires an on-site cyclotron.
-
Challenging quantification due to high plasma protein binding and low brain extraction.
-
[¹¹C]PBR28 (Second Generation)
-
Advantages:
-
Improved signal-to-noise ratio compared to --INVALID-LINK---PK11195.
-
Higher brain penetration than [¹⁸F]GE-180.
-
-
Limitations:
-
Binding is highly dependent on the rs6971 polymorphism, with LABs showing virtually no specific binding. This necessitates genotyping of study participants.
-
The short half-life of Carbon-11 is a logistical constraint.
-
Conclusion
[¹⁸F]GE-180 represents a valuable tool for imaging microglial activation, offering the logistical advantages of a Fluorine-18 label and an improved signal-to-noise ratio in preclinical models compared to the first-generation tracer --INVALID-LINK---PK11195. However, its lower brain penetration compared to second-generation tracers like [¹¹C]PBR28 is a significant consideration. The choice of tracer will ultimately depend on the specific research question, the available resources, and the target population. For studies where the inclusion of all genetic profiles is critical, the impact of the rs6971 polymorphism on both [¹⁸F]GE-180 and [¹¹C]PBR28 necessitates careful consideration and subject genotyping. As research in this field continues, a thorough understanding of the comparative strengths and weaknesses of each tracer is essential for the accurate and meaningful interpretation of neuroinflammation imaging studies.
References
A Researcher's Guide to the Cross-Validation of TSPO PET with Immunohistochemistry
Introduction
Positron Emission Tomography (PET) imaging of the 18 kDa translocator protein (TSPO) has become a critical in-vivo biomarker for studying neuroinflammation in a host of central nervous system disorders.[1][2] TSPO is located on the outer mitochondrial membrane and its expression is upregulated in activated microglia and astrocytes, making it a valuable target for monitoring inflammatory processes in neurodegenerative diseases, stroke, and brain injury.[1][3] However, the interpretation of the TSPO PET signal is not straightforward, as its cellular sources can be heterogeneous.[3] While often considered a marker for microglial activation, studies have shown that astrocytes, endothelial cells, and even some neurons can contribute to the signal.
Therefore, rigorous cross-validation with post-mortem immunohistochemistry (IHC), the gold standard for localizing protein expression in tissue, is essential. This guide provides an objective comparison of TSPO PET performance with IHC, supported by experimental data, detailed protocols, and visualizations to aid researchers in designing and interpreting these critical validation studies.
Experimental Protocols: A Methodological Overview
Accurate cross-validation requires meticulous and comparable methodologies for both PET imaging and immunohistochemical analysis.
TSPO PET Imaging Protocol
The primary goal of TSPO PET is to non-invasively quantify the density of TSPO in the brain.
-
Radiotracer Selection: A variety of radioligands targeting TSPO are available, each with different binding affinities and properties. Common tracers include first-generation ligands like [11C]PK11195 and second-generation ligands such as [18F]DPA-714, [18F]FEPPA, and [18F]GE-180. Second-generation tracers were developed to offer an improved signal-to-noise ratio.
-
Animal/Patient Preparation: Subjects undergo a dynamic PET scan following an intravenous injection of the chosen radiotracer.
-
Image Acquisition: Dynamic imaging is performed for a set duration (e.g., 75-90 minutes) to capture the tracer's kinetics in the brain.
-
Data Analysis:
-
Kinetic Modeling: Time-activity curves are generated for various brain regions. To quantify TSPO binding, a simplified reference tissue model or a two-tissue compartment model with a metabolite-corrected arterial input function is often used.
-
Outcome Measures: The primary outcome is typically the non-displaceable binding potential (BP_ND) or the total distribution volume (V_T), which reflect the density of available TSPO sites. In some cases, the Standardized Uptake Value (SUV) or its ratio to a pseudo-reference region (like the cerebellum) is used for semi-quantification.
-
Immunohistochemistry (IHC) Protocol
IHC provides the cellular and spatial resolution necessary to validate the source of the PET signal.
-
Tissue Processing: Following the final PET scan, animals are euthanized, and brain tissue is collected. For human studies, post-mortem brain tissue is used. The tissue is typically fixed in formalin and embedded in paraffin (FFPE).
-
Sectioning: The brain is sectioned into thin slices (e.g., 20-μm).
-
Staining:
-
Primary Antibodies: Sections are incubated with a primary antibody targeting TSPO.
-
Double-Labeling: To identify the specific cell types expressing TSPO, double-immunofluorescence labeling is crucial. This involves co-staining with antibodies for:
-
Microglia/Macrophages: IBA1, CD68 (a marker for phagocytic microglia)
-
Astrocytes: Glial Fibrillary Acidic Protein (GFAP)
-
Endothelial Cells: CD31
-
-
-
Visualization & Quantification:
-
Staining is visualized using techniques like DAB-based immunohistochemistry or confocal microscopy for immunofluorescence.
-
Quantification: Specialized software (e.g., ImageJ, QuPath) is used to quantify the staining. Common metrics include the percentage of marker-positive stained area (area fraction) or cell counts (cells/mm²) for each specific cell type.
-
Quantitative Data Comparison
Numerous studies have sought to correlate in-vivo PET signals with post-mortem IHC quantification. The findings highlight a complex but often positive relationship, particularly with microglial markers.
| Study / Disease Model | TSPO PET Tracer | PET Metric | IHC Marker(s) | IHC Metric | Key Correlation Findings |
| Progressive Supranuclear Palsy (PSP) Patients | [11C]PK11195 | BP_ND | CD68, TSPO, IBA1, GFAP | Area Fraction | A significant positive correlation was found between ante-mortem PET signal and post-mortem CD68+ phagocytic microglia burden and microglial TSPO levels. Astrocytic TSPO did not show a similar increase in PSP patients versus controls. |
| Rat Stroke Model (ET1-induced) | [18F]FEPPA | Uptake Ratio (UR) | TSPO, OX6 (MHCII), GFAP, iNOS | Cell Count (cells/mm²) | PET findings concurred with IHC, showing increased TSPO only in regions near the infarct. However, PET did not detect diffuse, chronically activated MHCII microglia found in remote white matter. |
| Tau Mouse Model (P301S) | Not Specified | μPET Signal | CD68, IBA1 | Overall Density | In the cortex, the TSPO PET signal correlated significantly with the phagocytosis marker CD68 (R=0.630) but not with the general microglial marker IBA1. In the brainstem, the signal correlated with IBA1 (rS=0.755) but not CD68. |
| Huntington's Disease Mouse Models (R6/2, BACHD) | [18F]-PBR06 | PET Signal | Iba-1, TSPO, GFAP | IHC Staining | The TSPO PET signal correlated with increased Iba-1 and TSPO IHC staining, particularly in the striatum, cortex, and hippocampus. GFAP levels did not correlate with tracer uptake. |
| LPS-Induced Neuroinflammation (Rat) | [18F]GE-180, [18F]DPA-714, (R)-[11C]PK11195 | BP_ND, Core/Contralateral Ratio | CD11b, GFAP | Staining | PET findings were supported by IHC, which confirmed the presence of activated microglia (CD11b) and astrocytes (GFAP) in the lesion site. |
Visualizing the Validation Process
Diagrams generated using Graphviz illustrate the experimental workflow and the cellular basis of the TSPO signal.
Caption: Workflow for TSPO PET cross-validation with IHC.
Caption: Cellular sources of the TSPO PET signal identified by IHC.
Discussion and Conclusion
The cross-validation of TSPO PET with immunohistochemistry is not merely a technical exercise but a fundamental requirement for the accurate interpretation of in-vivo neuroinflammation imaging.
-
Microglia as the Primary Driver: A consistent finding across multiple studies and disease models is that the TSPO PET signal strongly correlates with markers of activated microglia, particularly phagocytic microglia identified by CD68 staining. This supports the use of TSPO PET as a valuable biomarker for tracking this key cellular component of the neuroinflammatory response.
-
The Significant Role of Astrocytes: Validation studies have been instrumental in revealing that astrocytes are also a major source of the TSPO signal. In some conditions, the contribution from reactive astrocytes can be substantial, a detail that would be missed without IHC co-localization. This highlights that TSPO PET should be considered a marker of general glial activation rather than being exclusively specific to microglia.
-
Context is Critical: The correlation between PET and IHC can vary depending on the brain region, disease state, and the specific microglial phenotype being examined. For instance, some studies show that TSPO PET may not detect all subtypes of activated microglia, such as those expressing MHCII, emphasizing the need for a multi-marker IHC approach for thorough validation.
For researchers and drug development professionals, these findings underscore the necessity of incorporating IHC validation in preclinical and, where possible, clinical studies. This dual approach provides a more complete and biologically accurate picture of neuroinflammation, ensuring that changes observed in PET scans are correctly attributed to their underlying cellular and pathological processes. Ultimately, this rigor is essential for developing effective therapeutics targeting neuroinflammation.
References
- 1. Recent Developments in TSPO PET Imaging as A Biomarker of Neuroinflammation in Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Resolving the cellular specificity of TSPO imaging in a rat model of peripherally-induced neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cellular sources of TSPO expression in healthy and diseased brain - PMC [pmc.ncbi.nlm.nih.gov]
Clinical Validation of Third-Generation TSPO Ligands in Multiple Sclerosis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 18 kDa translocator protein (TSPO) has emerged as a key biomarker for neuroinflammation, a hallmark of multiple sclerosis (MS). Its upregulation in activated microglia and astrocytes provides a valuable target for in vivo imaging using positron emission tomography (PET). Third-generation TSPO ligands represent a significant advancement over their predecessors, offering improved imaging characteristics and reduced sensitivity to the genetic polymorphism (rs6971) that confounded earlier studies. This guide provides a comprehensive comparison of the clinical validation of these novel ligands in the context of multiple sclerosis, supported by experimental data and detailed protocols.
Performance Comparison of Third-Generation TSPO Ligands
Third-generation TSPO PET ligands, such as [¹⁸F]GE-180 and [¹¹C]ER176, have demonstrated significant advantages for imaging neuroinflammation in multiple sclerosis. These ligands exhibit higher specific binding and a better signal-to-noise ratio compared to first and second-generation agents. A crucial improvement is their reduced sensitivity to the rs6971 single nucleotide polymorphism, which allows for more reliable quantification of TSPO expression across a wider patient population.
Clinical studies in MS patients have shown that [¹⁸F]GE-180 PET can effectively detect active inflammatory lesions, including those that do not show contrast enhancement on MRI[1]. This suggests that TSPO PET may identify ongoing inflammatory processes beyond blood-brain barrier disruption. Quantitative analyses have demonstrated elevated standardized uptake value ratios (SUVR) in MS lesions, with values ranging from 1.3 to 3.2[1][2].
[¹¹C]ER176 has also shown promise with favorable in vivo imaging characteristics, including a high binding potential and reduced influence from the rs6971 genotype, making it a robust tool for quantifying neuroinflammation[3][4].
| Ligand | Binding Affinity (Ki) | Key Advantages in MS Studies | Key Disadvantages |
| [¹⁸F]GE-180 | 0.87 nM | High affinity; Lower sensitivity to rs6971 polymorphism than 2nd-gen ligands; Detects active lesions with and without MRI contrast enhancement. | Lower brain penetration compared to some other ligands. |
| [¹¹C]ER176 | 3.1 nM (rat) | High binding potential; Low sensitivity to rs6971 polymorphism; Favorable pharmacokinetics. | Shorter half-life of Carbon-11 requires an on-site cyclotron. |
Experimental Protocols
Radioligand Synthesis and Quality Control
[¹⁸F]GE-180 Synthesis: [¹⁸F]GE-180 is typically produced via automated radiosynthesis on platforms like the GE FASTlab™ synthesizer. The process involves the nucleophilic fluorination of a precursor molecule. The final product is purified using solid-phase extraction cartridges. Quality control is performed to ensure high radiochemical purity (typically >95%) and specific activity.
[¹¹C]ER176 Synthesis: The synthesis of [¹¹C]ER176 is also an automated process. It involves the rapid conversion of cyclotron-produced [¹¹C]CO₂ to [¹¹C]methyl iodide, which is then used to methylate a precursor molecule. The product is purified by high-performance liquid chromatography (HPLC). The entire synthesis and formulation for intravenous injection can be completed within approximately 40 minutes, with subsequent quality control checks to ensure purity and molar activity.
PET Imaging Protocol in Multiple Sclerosis Clinical Trials
A standardized PET imaging protocol for third-generation TSPO ligands in MS studies generally includes the following steps:
-
Patient Preparation: Patients are typically required to fast for a few hours before the scan. TSPO genotyping for the rs6971 polymorphism is often performed to aid in data interpretation, although it is less critical for third-generation ligands.
-
Radioligand Administration: A bolus injection of the radioligand (e.g., approximately 189 ± 12 MBq for [¹⁸F]GE-180) is administered intravenously.
-
Image Acquisition: Dynamic PET scans are often acquired for 90 minutes post-injection. For clinical routine, static images are frequently acquired from 60 to 90 minutes post-injection, as this window shows a strong correlation with data from dynamic scans.
-
Image Analysis:
-
Image Reconstruction: PET data are reconstructed using standard algorithms.
-
Co-registration: PET images are co-registered with the patient's anatomical MRI scans (T1-weighted and T2-weighted/FLAIR) to accurately delineate brain regions and MS lesions.
-
Quantification: For quantitative analysis, a pseudo-reference region is often employed due to the widespread nature of neuroinflammation in MS. The frontal cortex, corrected for any affected voxels, has been validated as a suitable pseudo-reference region for [¹⁸F]GE-180 studies. The primary outcome measure is the Standardized Uptake Value Ratio (SUVR), calculated by dividing the tracer uptake in a region of interest (e.g., an MS lesion) by the uptake in the pseudo-reference region.
-
Visualizations
Experimental Workflow for TSPO-PET Imaging in MS
TSPO Signaling Pathway in Microglial Activation in Multiple Sclerosis
In the context of multiple sclerosis, the upregulation of TSPO on the outer mitochondrial membrane of activated microglia serves as a critical hub for inflammatory signaling. Upon binding of a TSPO ligand, several downstream pathways are modulated. TSPO interacts with the voltage-dependent anion channel (VDAC), influencing the mitochondrial permeability transition pore (mPTP) and subsequent inflammatory responses. It also interacts with NADPH oxidase, a key enzyme responsible for producing reactive oxygen species (ROS). This modulation of ROS can, in turn, activate inflammatory signaling cascades such as the MAPK pathway and the NLRP3 inflammasome, leading to the release of pro-inflammatory cytokines that contribute to the pathogenesis of MS. Furthermore, TSPO is involved in the synthesis of neurosteroids, which may have immunomodulatory and neuroprotective effects.
References
- 1. TSPO PET with [18F]GE-180 sensitively detects focal neuroinflammation in patients with relapsing-remitting multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. TSPO imaging using the novel PET ligand [18F]GE-180: quantification approaches in patients with multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Alternative Strategies for the Synthesis of [11C]ER176 for PET Imaging of Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 11C-ER176, a Radioligand for 18-kDa Translocator Protein, Has Adequate Sensitivity to Robustly Image All Three Affinity Genotypes in Human Brain - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Diagnostic Accuracy of TSPO PET Tracers
The 18-kDa translocator protein (TSPO) is a promising biomarker for neuroinflammation, as its expression is significantly upregulated in activated microglia and astrocytes. Positron Emission Tomography (PET) imaging using TSPO-targeted radiotracers allows for the in vivo quantification of neuroinflammatory processes, playing a crucial role in the research and development of therapies for a multitude of neurological disorders. This guide provides a detailed comparison of the diagnostic accuracy of different generations of TSPO PET tracers, supported by experimental data, to aid researchers, scientists, and drug development professionals in selecting the appropriate tracer for their needs.
Over the years, TSPO PET tracers have evolved through three generations, each aiming to improve upon the limitations of the previous one. The ideal TSPO PET tracer should exhibit high specific binding to TSPO, low non-specific binding, high brain permeability, and insensitivity to genetic variations that can affect binding affinity.
First-Generation Tracers: The Precedent
The first generation of TSPO PET tracers is primarily represented by [¹¹C]-(R)-PK11195. While it has been instrumental in establishing the field of in vivo imaging of neuroinflammation, its utility is hampered by several drawbacks.
Limitations:
-
High lipophilicity, leading to high non-specific binding in the brain parenchyma.[1][2]
-
Low brain uptake and a poor signal-to-noise ratio, making quantification challenging.[1][3][4]
-
A relatively moderate affinity for TSPO.
Second-Generation Tracers: Improved Signal with a Caveat
To address the shortcomings of the first-generation tracers, a new wave of radioligands was developed. These second-generation tracers, including [¹¹C]PBR28, [¹⁸F]FEPPA, and [¹⁸F]DPA-714, generally offer a higher specific signal and a better signal-to-noise ratio compared to their predecessors. However, their major limitation is their sensitivity to a single nucleotide polymorphism (SNP) in the TSPO gene (rs6971). This genetic variation results in three different binding affinity statuses: high-affinity binders (HABs), mixed-affinity binders (MABs), and low-affinity binders (LABs). Consequently, the use of these tracers in clinical studies necessitates the genotyping of participants, complicating study design and data analysis.
Third-Generation Tracers: The Quest for Universality
The most recent generation of TSPO tracers, such as [¹⁸F]GE-180 and [¹¹C]ER176, was developed with the primary goal of overcoming the SNP sensitivity of the second-generation ligands, while maintaining favorable imaging characteristics. However, studies have yielded mixed results regarding their performance and reduced sensitivity to the TSPO polymorphism.
Quantitative Comparison of TSPO PET Tracers
The following table summarizes key quantitative data from head-to-head comparison studies of various TSPO PET tracers. These metrics are crucial for evaluating their diagnostic accuracy.
| Tracer | Generation | Key Findings | Binding Potential (BPND) / Volume of Distribution (VT) | Signal-to-Noise Ratio (SNR) / Other Metrics | Reference Study |
| [¹¹C]-(R)-PK11195 | First | High non-specific binding, low specific-to-nonspecific ratio (approx. 0.2-0.5). | Lower BPND compared to second-generation tracers. | Poor SNR. | N/A (Prototypical tracer) |
| [¹¹C]PBR28 | Second | Higher specific signal than [¹¹C]-(R)-PK11195 but sensitive to rs6971 SNP. | VT in healthy volunteers: ~3.27 ml/cm³. | Good SNR in HABs and MABs. | Zanotti-Fregonara et al., 2018 |
| [¹⁸F]GE-180 | Third | Developed to have low sensitivity to rs6971 SNP, but has very low brain uptake. | VT in healthy volunteers: ~0.15 ml/cm³ (about 20 times smaller than [¹¹C]PBR28). | Lower TBRmax than [¹⁸F]-FET in some glioma studies, but superior image quality. In a direct comparison, showed unfavorable characteristics for brain imaging compared to [¹¹C]PBR28 due to low brain penetration. | Zanotti-Fregonara et al., 2018; Albert et al., 2017 |
| [¹¹C]ER176 | Third | Displays a higher binding potential and smaller variability of VT values compared to [¹¹C]PBR28. | BPND was >4 times larger than [¹¹C]PBR28 for HABs and >9 times larger for MABs. VT: ~5.74 ml/cm³. | Higher statistical power expected in clinical studies, requiring fewer subjects. | Zanotti-Fregonara et al., 2019 |
| [¹⁸F]DPA-714 | Second | Widely used second-generation tracer with good imaging properties in HABs and MABs. | In a preclinical model, did not show a significantly increased core/contralateral uptake ratio compared to [¹¹C]-(R)-PK11195 in a mild neuroinflammation model. | In a preclinical comparison, [¹⁸F]F-DPA showed higher brain uptake and faster clearance. | Toth et al., 2019; López-Picón et al., 2022 |
| [¹⁸F]F-DPA | Second | Preclinical data suggests higher brain uptake and faster clearance than [¹⁸F]DPA-714 and [¹¹C]PBR28. | Peak uptake >4.3%ID/mL. Significantly higher peak/60-min uptake ratios than [¹⁸F]DPA-714 and [¹¹C]PBR28. | Potentially useful for detecting low levels of inflammation and allowing for shorter scan times. | López-Picón et al., 2022 |
Experimental Protocols
Below are summaries of the methodologies from key comparative studies.
Head-to-head comparison of [¹¹C]PBR28 and [¹⁸F]GE180 (Zanotti-Fregonara et al., 2018)
-
Subjects: Five healthy volunteers.
-
Study Design: Each subject underwent a 90-minute PET scan with [¹¹C]PBR28 in the morning and [¹⁸F]GE180 in the afternoon of the same day.
-
Data Acquisition: A metabolite-corrected arterial input function was obtained for both tracers.
-
Data Analysis: Brain uptake was quantified using a 2-tissue-compartment model to determine the total volume of distribution (VT).
Head-to-head comparison of [¹¹C]PBR28 and [¹¹C]ER176 (Zanotti-Fregonara et al., 2019)
-
Subjects: Seven healthy volunteers.
-
Study Design: Each subject had a 90-minute PET scan with [¹¹C]PBR28 in the morning and [¹¹C]ER176 in the afternoon.
-
Data Acquisition: A metabolite-corrected arterial input function was measured for both scans.
-
Data Analysis: Regional binding was quantified in terms of VT using a two-tissue compartmental model. The binding potential (BPND) was derived using literature-based values for the non-displaceable volume of distribution (VND).
Comparative evaluation of three TSPO PET radiotracers in a rat model of neuroinflammation (Toth et al., 2019)
-
Animal Model: Adult male Wistar rats were injected with lipopolysaccharide (LPS) in the right striatum to induce focal neuroinflammation.
-
Study Design: Three days post-injection, animals underwent a 60-minute PET scan with either ([¹¹C]-(R)-PK11195 and [¹⁸F]GE-180) or [¹⁸F]DPA-714.
-
Data Analysis: Kinetic analysis was performed using the simplified reference tissue model (SRTM) with a contralateral reference region to estimate the binding potential (BPND).
Visualizing the TSPO PET Imaging Workflow
The following diagram illustrates the typical workflow of a clinical or preclinical TSPO PET imaging study, from subject preparation to final data analysis.
References
- 1. Essential Principles and Recent Progress in the Development of TSPO PET Ligands for Neuroinflammation Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The 18-kDa Translocator Protein PET Tracers as a Diagnostic Marker for Neuroinflammation: Development and Current Standing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent developments on PET radiotracers for TSPO and their applications in neuroimaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PET Imaging of Neuro-Inflammation with Tracers Targeting the Translocator Protein (TSPO), a Systematic Review: From Bench to Bedside [mdpi.com]
Unraveling the Connection: TSPO PET Signals and Clinical Severity in Neurodegenerative Disease
A Comparative Guide for Researchers and Drug Development Professionals
Neuroinflammation is a critical component in the pathology of many neurodegenerative diseases. The 18 kDa translocator protein (TSPO) has emerged as a key biomarker for in vivo imaging of activated microglia and astrocytes, the cellular mediators of neuroinflammation. Positron Emission Tomography (PET) using TSPO-radioligands allows for the quantification and visualization of this process. This guide provides a comparative analysis of the correlation between TSPO PET signals and clinical severity across several major neurodegenerative disorders, supported by experimental data and detailed methodologies.
Correlation of TSPO PET Signal with Clinical Severity: A Comparative Overview
The relationship between the intensity of the TSPO PET signal and the severity of clinical symptoms in neurodegenerative diseases is a subject of intense research. While a direct positive correlation is often hypothesized—greater neuroinflammation leading to more severe symptoms—the findings vary across different diseases and even within studies of the same condition. This variation can be attributed to factors such as the specific radioligand used, the stage of the disease, patient genetics (e.g., TSPO polymorphism), and the clinical scales employed.[1]
Below, we summarize the quantitative findings from key studies across Alzheimer's Disease, Parkinson's Disease, Multiple Sclerosis, and Amyotrophic Lateral Sclerosis.
Table 1: Alzheimer's Disease
| Radioligand | Clinical Scale | Brain Region(s) | Correlation with Severity | Citation |
| ¹¹C-(R)-PK11195 | Mini-Mental State Examination (MMSE) | Multiple cortical regions | Inverse correlation | [2][3] |
| ¹¹C-PBR28 | MMSE, Clinical Dementia Rating (CDR) Sum of Boxes | Parietal and temporal cortices | Inverse correlation | [2] |
| ¹¹C-DAA1106 | Not specified | Multiple brain regions | No correlation | [2] |
| ¹¹C-PBR28 | MMSE | Not specified | Inverse correlation |
Table 2: Parkinson's Disease
| Radioligand | Clinical Scale | Brain Region(s) | Correlation with Severity | Citation |
| ¹¹C-(R)-PK11195 | Unified Parkinson's Disease Rating Scale (UPDRS) motor score | Midbrain | Positive correlation | |
| ¹¹C-(R)-PK11195 | UPDRS | Striatum, thalamus, pons, frontal and cingulate cortex | No correlation | |
| [¹⁸F]-DPA714 | UPDRS motor score, disease duration | Midbrain, frontal cortex, putamen | No correlation with motor severity; trend of correlation with disease duration | |
| ¹¹C-PK11195 | UPDRS | Nigral regions | Positive correlation in drug-naïve, early-stage patients |
Table 3: Multiple Sclerosis
| Radioligand | Clinical Scale | Brain Region(s) | Correlation with Severity | Citation |
| ¹¹C-(R)-PK11195 | Expanded Disability Status Scale (EDSS) | Cortical gray matter | Positive correlation (more evident in SPMS) | |
| [¹⁸F]PBR111 | Multiple Sclerosis Severity Scale (MSSS) | T2-lesional white matter vs. normal-appearing white matter (NAWM) | Apparent correlation | |
| ¹¹C-PK11195 | EDSS | Normal-appearing white matter (NAWM) | Significant correlation | |
| ¹¹C-PK11195 | Disease progression (4-year follow-up) | Normal-appearing white matter (NAWM) | Significant predictor of later progression |
Table 4: Amyotrophic Lateral Sclerosis
| Radioligand | Clinical Scale | Brain Region(s) | Correlation with Severity | Citation |
| ¹¹C-PBR28 | Upper Motor Neuron Disorders (UMND) score | Not specified | Positive correlation | |
| ¹¹C-PBR28 | Revised ALS Functional Rating Scale (ALSFRS-R) | Brainstem (bulbar-onset) | Statistical correlation | |
| ¹⁸F-DPA-714 | ALSFRS-R | Not specified | No correlation |
Experimental Protocols: A Closer Look
The methodologies employed in TSPO PET imaging studies are critical for the interpretation of their findings. Below are representative protocols derived from the cited literature.
General TSPO PET Imaging Protocol
-
Patient Selection and Genotyping: Patients are diagnosed with a specific neurodegenerative disease based on established clinical criteria. Due to the common rs6971 polymorphism in the TSPO gene, which affects radioligand binding affinity, all participants are genotyped to classify them as high-affinity binders (HABs), mixed-affinity binders (MABs), or low-affinity binders (LABs). Many studies exclude LABs.
-
Radioligand Synthesis: The selected TSPO radioligand (e.g., ¹¹C-PBR28, ¹⁸F-DPA-714) is synthesized according to established radiochemical protocols.
-
Image Acquisition:
-
Patients undergo a dynamic PET scan, typically lasting 60-90 minutes, immediately following an intravenous bolus injection of the radioligand.
-
Arterial blood sampling is often performed to measure the concentration of the radioligand in plasma over time, which is used to generate a metabolite-corrected arterial input function for kinetic modeling.
-
A high-resolution structural MRI (e.g., T1-weighted) is also acquired for anatomical co-registration and region of interest (ROI) definition.
-
-
Image Analysis:
-
PET data are corrected for motion, attenuation, and scatter.
-
The primary outcome measure is often the total distribution volume (VT), which reflects the density of available TSPO sites. This is calculated using kinetic modeling (e.g., two-tissue compartment model) with the arterial input function.
-
Alternatively, semi-quantitative measures such as the standardized uptake value ratio (SUVR) are calculated by normalizing the radioactivity in a target ROI to that in a pseudo-reference region (e.g., cerebellum or whole brain).
-
-
Statistical Analysis: Correlation analyses (e.g., Pearson or Spearman) are performed to assess the relationship between regional TSPO binding (VT or SUVR) and clinical severity scores.
Visualizing the Concepts
To better understand the underlying principles and workflows, the following diagrams have been generated.
Caption: Conceptual pathway from neurodegenerative pathology to clinical correlation analysis via TSPO PET.
Caption: A typical experimental workflow for a TSPO PET clinical research study.
Conclusion
TSPO PET imaging is a valuable tool for investigating the role of neuroinflammation in neurodegenerative diseases. The correlation between TSPO PET signals and clinical severity is complex and disease-dependent. In Alzheimer's disease, a consistent inverse correlation with cognitive measures is observed, suggesting that higher inflammation is associated with worse cognitive function. In Parkinson's disease, the correlation appears to be more prominent in the early stages of the disease. For Multiple Sclerosis, TSPO PET shows promise in predicting disease progression. In ALS, the findings are more varied, with some studies showing a positive correlation with specific motor deficits while others report no association with general functional scales.
These findings underscore the importance of standardized protocols, the use of second-generation radioligands with better signal-to-noise ratios, and careful consideration of disease stage and patient genetics in the design and interpretation of TSPO PET studies. For drug development professionals, TSPO PET holds potential as a pharmacodynamic biomarker to assess the efficacy of novel anti-inflammatory therapies. Further longitudinal studies are needed to fully elucidate the dynamic relationship between neuroinflammation and the clinical course of these devastating diseases.
References
A Comparative Guide to Third-Generation TSPO Ligands for Longitudinal Neuroinflammation Assessment
For Researchers, Scientists, and Drug Development Professionals
The dynamic nature of neuroinflammation in a host of neurological disorders necessitates reliable methods for its longitudinal assessment. Positron Emission Tomography (PET) imaging of the 18 kDa translocator protein (TSPO), a biomarker upregulated in activated microglia and astrocytes, has become a cornerstone in this endeavor. Third-generation TSPO ligands have emerged to overcome the limitations of their predecessors, offering improved signal-to-noise ratios and reduced sensitivity to the single nucleotide polymorphism (rs6971) that plagued second-generation tracers.[1][2] This guide provides an objective comparison of the leading third-generation TSPO ligands, with supporting experimental data, and contextualizes their performance against alternative neuroinflammation imaging strategies.
Performance Comparison of TSPO PET Ligands
The selection of a suitable TSPO PET ligand is critical for the sensitive and accurate quantification of neuroinflammation. The following tables summarize key quantitative data for first, second, and prominent third-generation TSPO ligands to facilitate an informed decision.
Table 1: In Vitro Binding Affinities (Ki) of TSPO PET Ligands
| Ligand | Generation | Chemical Class | Ki (nM) - High-Affinity Binders (HABs) | Ki (nM) - Low-Affinity Binders (LABs) | Reference |
| --INVALID-LINK---PK11195 | First | Isoquinoline Carboxamide | 9.3 (rat) | - | [3][4] |
| [¹¹C]PBR28 | Second | Phenoxyphenylacetamide | ~0.24 (monkey) | ~13.2 (55-fold difference) | [3] |
| [¹⁸F]FEPPA | Second | Phenoxyphenylacetamide | High | Very sensitive to polymorphism | |
| [¹¹C]DPA-713 | Second | Pyrazolopyrimidine | High | ~4.43-fold difference | |
| [¹¹C]ER176 | Third | Quinazoline Carboxamide | 3.1 (rat) | ~1.3-fold difference | **** |
| [¹⁸F]GE-180 | Third | Tricyclic Indole | High | Lower sensitivity than 2nd gen |
Table 2: In Vivo Performance Metrics of TSPO PET Ligands
| Ligand | Nondisplaceable Binding Potential (BPND) - HABs | Nondisplaceable Binding Potential (BPND) - LABs | Signal-to-Noise Ratio | Key Advantages | Key Disadvantages | Reference |
| --INVALID-LINK---PK11195 | 0.8 | - | Low | Low sensitivity to rs6971 SNP | High nonspecific binding, poor brain permeability | |
| [¹¹C]PBR28 | 1.2 | Very low | High | High affinity and good brain kinetics | High sensitivity to rs6971 SNP | |
| [¹¹C]ER176 | 4.2 | 1.4 | High | High specific binding, low sensitivity to rs6971 SNP, robust imaging across all genotypes | In vivo sensitivity to SNP still present, though reduced | **** |
| [¹⁸F]GE-180 | High | Reduced difference compared to 2nd gen | High | Good imaging characteristics, lower non-specific binding than --INVALID-LINK---PK11195 | Some studies suggest potential for BBB breakdown to influence signal | **** |
Alternative Targets for Neuroinflammation PET Imaging
While TSPO is the most established target, several alternative biomarkers are under investigation to provide a more nuanced understanding of neuroinflammatory processes, targeting specific cell types or activation states.
Table 3: Comparison of TSPO PET with Alternative Neuroinflammation Imaging Targets
| Target | Cellular Expression | Radiotracer Example(s) | Advantages | Disadvantages |
| TSPO | Activated microglia, astrocytes, endothelial cells | [¹¹C]ER176, [¹⁸F]GE-180 | Well-validated, multiple generations of ligands available | Not specific to a single cell type or inflammatory phenotype |
| P2X7 Receptor (P2X7R) | Microglia | [¹¹C]SMW139 | Potential to image pro-inflammatory microglia | Lacks cellular specificity, potential for polymorphism effects |
| Cannabinoid Receptor Type 2 (CB2R) | Microglia, other immune cells | [¹¹C]NE40 | Primarily expressed on immune cells | Some tracers have shown low in vivo selectivity in humans |
| Cyclooxygenase (COX) | COX-1: Microglia; COX-2: Neurons, microglia, astrocytes (inducible) | [¹¹C]PS13 (COX-1) | Can differentiate between constitutive and inducible inflammation | Complex expression patterns |
| Colony-Stimulating Factor 1 Receptor (CSF1R) | Microglia | [¹¹C]CPPC, [¹¹C]GW2580 | Highly specific to microglia | Fewer validated radiotracers available |
| Monoamine Oxidase B (MAO-B) | Astrocytes | [¹¹C]-DED | Well-progressed in clinical investigations for astrogliosis | Not a direct marker of microglial activation |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the reproducibility of longitudinal neuroinflammation studies. Below are representative methodologies for inducing neuroinflammation and performing in vivo PET imaging.
Protocol 1: Lipopolysaccharide (LPS)-Induced Neuroinflammation in Rodents
This model is widely used to induce a robust and reproducible neuroinflammatory response.
1. Animal Model:
-
Species: Adult male Wistar rats or C57BL/6 mice.
-
Housing: Standard laboratory conditions with ad libitum access to food and water.
2. LPS Administration:
-
Intracerebral Injection (for focal inflammation):
-
Anesthetize the animal (e.g., isoflurane).
-
Secure the animal in a stereotactic frame.
-
Inject a low dose of LPS (e.g., 1-5 µg in sterile saline) into the target brain region (e.g., striatum or hippocampus).
-
-
Intraperitoneal Injection (for systemic inflammation):
-
Inject LPS (e.g., 0.5-5 mg/kg) into the peritoneal cavity.
-
3. Post-Injection Monitoring:
-
Monitor animals for signs of sickness behavior (e.g., weight loss, reduced activity), which typically peak within 24-48 hours.
-
PET imaging is often performed at various time points post-injection (e.g., 24 hours, 72 hours, 7 days) to capture the dynamics of the inflammatory response.
Protocol 2: In Vivo TSPO PET Imaging
This protocol outlines the general procedure for acquiring and analyzing TSPO PET data in a preclinical setting.
1. Radiotracer Administration:
-
Anesthetize the animal (e.g., isoflurane).
-
Place a catheter in the tail vein for intravenous injection of the radiotracer.
-
Inject a bolus of the ¹¹C- or ¹⁸F-labeled TSPO ligand (e.g., ~180 MBq for [¹⁸F]GE-180 in humans, scaled down for rodents).
2. PET/CT or PET/MR Imaging:
-
Position the animal in the scanner.
-
Acquire dynamic or static PET images. For [¹⁸F]GE-180, static images are often acquired 60-90 minutes post-injection.
-
A co-registered CT or MR scan is used for anatomical localization and attenuation correction.
3. Image Analysis:
-
Reconstruct PET images.
-
Define regions of interest (ROIs) on the co-registered anatomical images.
-
Calculate tracer uptake, often expressed as Standardized Uptake Value (SUV) or by using kinetic modeling to determine the binding potential (BPND). For semi-quantitative analysis, SUV ratios (SUVR) can be calculated using a pseudo-reference region.
Visualizing Key Pathways and Workflows
TSPO Signaling in Microglial Activation
The upregulation of TSPO in activated microglia is linked to several downstream signaling pathways that modulate the inflammatory response.
Caption: TSPO signaling in activated microglia.
Experimental Workflow for Longitudinal TSPO PET Imaging
A typical workflow for a longitudinal study assessing neuroinflammation using TSPO PET is outlined below.
Caption: Experimental workflow for longitudinal TSPO PET imaging.
References
- 1. 11C-ER176, a Radioligand for 18-kDa Translocator Protein, Has Adequate Sensitivity to Robustly Image All Three Affinity Genotypes in Human Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Essential Principles and Recent Progress in the Development of TSPO PET Ligands for Neuroinflammation Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LPS induced Neuroinflammation Modeling & Pharmacodynamics Service - Creative Biolabs [creative-biolabs.com]
Safety Operating Guide
Essential Procedures for the Safe Disposal of TSPO Ligand-3
For laboratory personnel engaged in neuroscience, pharmacology, and drug development, the proper handling and disposal of specialized compounds like TSPO Ligand-3 are paramount for ensuring a safe and compliant research environment. This document provides a comprehensive, step-by-step guide for the disposal of this compound, drawing from established safety protocols for chemical waste management. Adherence to these procedures is critical to mitigate risks and ensure the well-being of all laboratory staff.
Safety and Hazard Information
Prior to handling, it is crucial to be fully aware of the hazard profile of this compound. The following table summarizes the key hazard statements and precautionary measures associated with this compound.
| Category | Statement Code | Description |
| Hazard Statements | H315 | Causes skin irritation. |
| H319 | Causes serious eye irritation. | |
| H335 | May cause respiratory irritation. | |
| Precautionary Statements | P261 | Avoid breathing dust. |
| P264 | Wash skin thoroughly after handling. | |
| P271 | Use only outdoors or in a well-ventilated area. | |
| P280 | Wear protective gloves/ eye protection/ face protection. | |
| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water. | |
| P304 + P340 + P312 | IF INHALED: Remove |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
